molecular formula C19H22N2O4 B14853802 11-Hydroxygelsenicine

11-Hydroxygelsenicine

货号: B14853802
分子量: 342.4 g/mol
InChI 键: ZXUAITOHPKQHGN-NKZRWYIWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

11-Hydroxygelsenicine is a useful research compound. Its molecular formula is C19H22N2O4 and its molecular weight is 342.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C19H22N2O4

分子量

342.4 g/mol

IUPAC 名称

(1S,2S,7R)-6-ethyl-6'-hydroxy-1'-methoxyspiro[10-oxa-5-azatricyclo[5.3.1.04,8]undec-5-ene-2,3'-indole]-2'-one

InChI

InChI=1S/C19H22N2O4/c1-3-14-11-7-17-19(8-15(20-14)12(11)9-25-17)13-5-4-10(22)6-16(13)21(24-2)18(19)23/h4-6,11-12,15,17,22H,3,7-9H2,1-2H3/t11-,12?,15?,17+,19+/m1/s1

InChI 键

ZXUAITOHPKQHGN-NKZRWYIWSA-N

手性 SMILES

CCC1=NC2C[C@@]3([C@@H]4C[C@@H]1C2CO4)C5=C(C=C(C=C5)O)N(C3=O)OC

规范 SMILES

CCC1=NC2CC3(C4CC1C2CO4)C5=C(C=C(C=C5)O)N(C3=O)OC

产品来源

United States

Foundational & Exploratory

11-Hydroxygelsenicine: A Technical Guide to its Natural Occurrence and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the indole (B1671886) alkaloid 11-Hydroxygelsenicine, focusing on its natural sources, isolation methodologies, and relevant quantitative data. This guide is intended to serve as a technical resource for professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Occurrence

Quantitative Data

Precise quantitative data for the natural abundance and extraction yields of this compound are not extensively reported in the available literature. However, studies on the quantification of other major alkaloids from Gelsemium elegans can provide a comparative perspective. The following table summarizes the distribution and content of related alkaloids in different parts of the plant.

AlkaloidPlant PartConcentration (µg/g)Reference
GelsemineLeaves122.4[2]
StemsNot specified
RootsNot specified
KoumineLeaves272.0[2]
Stems149.1[2]
Roots249.2[2]
GelsenicineLeaves155.1[2]
StemsNot specified
RootsNot specified

Note: This data is for related alkaloids and should be considered as indicative of the general alkaloidal composition of Gelsemium elegans. The actual concentration of this compound may vary depending on the specific plant specimen, geographical location, and time of harvest.

Isolation and Purification: Experimental Protocols

The isolation of this compound from Gelsemium elegans involves a multi-step process of extraction, fractionation, and chromatographic purification. While a specific protocol solely for this compound is not detailed in the literature, the following methodology is adapted from established procedures for the isolation of other Gelsemium alkaloids, including the structurally similar 14-hydroxygelsenicine.

Extraction of Total Alkaloids
  • Plant Material Preparation: Air-dry the plant material (e.g., stems and leaves of Gelsemium elegans) and grind it into a coarse powder.

  • Solvent Extraction:

    • Macerate the powdered plant material with 95% ethanol (B145695) (EtOH) at room temperature for 24-48 hours. Repeat the extraction process three times to ensure exhaustive extraction of the alkaloids.

    • Alternatively, perform Soxhlet extraction with methanol (B129727) (MeOH) for 6-8 hours.

  • Solvent Evaporation: Combine the ethanolic or methanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Acid-Base Extraction for Alkaloid Enrichment:

    • Suspend the crude extract in a 2% aqueous solution of hydrochloric acid (HCl).

    • Filter the acidic solution to remove non-alkaloidal residues.

    • Adjust the pH of the filtrate to approximately 9-10 with an aqueous ammonia (B1221849) solution.

    • Perform liquid-liquid extraction of the basified solution with a non-polar solvent such as chloroform (B151607) (CHCl₃) or dichloromethane (B109758) (CH₂Cl₂). Repeat this step three to five times.

    • Combine the organic layers and evaporate the solvent under reduced pressure to yield the crude total alkaloid fraction.

Chromatographic Purification of this compound

The purification of this compound from the crude alkaloid mixture is typically achieved through a combination of chromatographic techniques.

  • Stationary Phase: Silica (B1680970) gel (100-200 mesh) or alumina (B75360).

  • Mobile Phase: A gradient system of chloroform-methanol (e.g., 100:0 to 90:10, v/v) is commonly used.

  • Procedure:

    • Dissolve the crude alkaloid fraction in a minimal amount of the initial mobile phase.

    • Load the sample onto a pre-packed silica gel or alumina column.

    • Elute the column with the gradient mobile phase, collecting fractions of a defined volume.

    • Monitor the fractions using Thin Layer Chromatography (TLC) with a suitable developing solvent system (e.g., chloroform:methanol, 95:5, v/v) and visualize under UV light (254 nm) or by staining with Dragendorff's reagent.

    • Combine fractions containing compounds with similar TLC profiles.

Further purification to obtain high-purity this compound can be achieved using preparative High-Performance Liquid Chromatography (HPLC).

  • Column: A reversed-phase C18 column is typically employed.

  • Mobile Phase: A gradient or isocratic system of acetonitrile (B52724) (ACN) and water, often with additives like formic acid or trifluoroacetic acid (TFA) to improve peak shape. For example, a gradient of 20-80% ACN in water (containing 0.1% formic acid) over 30 minutes.

  • Detection: UV detection at a wavelength of approximately 254 nm.

  • Procedure:

    • Dissolve the semi-purified fraction from column chromatography in the mobile phase.

    • Inject the sample into the preparative HPLC system.

    • Collect the peak corresponding to this compound based on its retention time.

    • Evaporate the solvent from the collected fraction to obtain the pure compound.

Structural Elucidation

The structure of the isolated this compound should be confirmed using spectroscopic methods, including:

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to elucidate the detailed chemical structure and stereochemistry.

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the general workflow for the isolation of this compound and a hypothetical signaling pathway for its neurotoxic effects, based on the known activity of related Gelsemium alkaloids.

Isolation_Workflow Plant_Material Gelsemium elegans Plant Material (Stems and Leaves) Grinding Grinding Plant_Material->Grinding Extraction Solvent Extraction (Ethanol or Methanol) Grinding->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Acid_Base Acid-Base Extraction Crude_Extract->Acid_Base Crude_Alkaloids Crude Alkaloid Fraction Acid_Base->Crude_Alkaloids Column_Chroma Column Chromatography (Silica Gel or Alumina) Crude_Alkaloids->Column_Chroma Fractions Semi-purified Fractions Column_Chroma->Fractions HPLC Preparative HPLC (Reversed-phase C18) Fractions->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound Analysis Structural Elucidation (MS, NMR) Pure_Compound->Analysis

Isolation Workflow for this compound.

Signaling_Pathway cluster_neuron Postsynaptic Neuron GABA_Receptor GABA-A Receptor Chloride_Channel Chloride Ion (Cl⁻) Channel GABA_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization Chloride_Channel->Hyperpolarization Cl⁻ Influx Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Neurotoxicity Neurotoxic Effects (e.g., Respiratory Depression) Reduced_Excitability->Neurotoxicity Hydroxygelsenicine This compound Hydroxygelsenicine->GABA_Receptor Positive Allosteric Modulator (Hypothesized) GABA GABA GABA->GABA_Receptor Binds

Hypothesized Signaling Pathway of this compound.

Disclaimer: The signaling pathway presented is hypothetical and based on the known mechanisms of action of structurally related Gelsemium alkaloids, such as 14-hydroxygelsenicine, which are known to modulate GABA-A receptors.[3] Further research is required to definitively elucidate the specific molecular targets and signaling pathways of this compound.

This technical guide provides a foundational understanding of this compound for research and development purposes. The methodologies described can be adapted and optimized for specific laboratory settings and research goals. As a compound from a highly toxic plant, all handling and experimental procedures should be conducted with appropriate safety precautions.

References

Unveiling the Molecular Architecture of 11-Hydroxygelsenicine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the chemical structure elucidation of 11-Hydroxygelsenicine, a gelsedine-type indole (B1671886) alkaloid. The following sections detail the experimental protocols, present spectroscopic data in a structured format, and visualize the elucidation process, offering a comprehensive resource for researchers in natural product chemistry and drug development.

Isolation of this compound

This compound was isolated from the ethanol (B145695) extract of the stems of Gelsemium elegans. The isolation procedure involved a multi-step process combining various chromatographic techniques to separate the complex mixture of alkaloids present in the plant material.

Experimental Protocol: Plant Material Extraction and Alkaloid Isolation

The dried and powdered stems of Gelsemium elegans were subjected to extraction with 95% ethanol. The resulting crude extract was then partitioned between different solvents to separate compounds based on their polarity. The alkaloid-rich fraction was further purified using a sequence of column chromatography techniques, including silica (B1680970) gel and Sephadex LH-20, followed by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

G_Isolation_Workflow plant Dried Stems of Gelsemium elegans extraction Extraction with 95% EtOH plant->extraction crude_extract Crude Ethanol Extract extraction->crude_extract partition Solvent-Solvent Partitioning crude_extract->partition alkaloid_fraction Crude Alkaloid Fraction partition->alkaloid_fraction silica_gel Silica Gel Column Chromatography alkaloid_fraction->silica_gel sephadex Sephadex LH-20 Column Chromatography silica_gel->sephadex prep_hplc Preparative HPLC sephadex->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Figure 1: General workflow for the isolation of this compound.

Spectroscopic Data and Structure Elucidation

The chemical structure of this compound was determined through a comprehensive analysis of its spectroscopic data, primarily High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments.

Mass Spectrometry

High-Resolution Mass Spectrometry provided the molecular formula for this compound.

ParameterValue
Ionization ModeESI-MS (Positive)
Molecular FormulaC19H20N2O4
Measured m/z[M+H]+
Calculated Mass341.1496
Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra were recorded in CDCl₃. The assignments were confirmed with the aid of 2D NMR experiments, including HSQC, HMBC, and ¹H-¹H COSY.

Table 1: ¹H NMR Data for this compound (in CDCl₃)

PositionδH (ppm)MultiplicityJ (Hz)
53.85d7.0
62.15m
77.30d7.5
97.15t7.5
106.90t7.5
126.85d7.5
144.50br s
152.50m
163.95d5.0
17a3.20dd12.0, 4.5
17b2.90d12.0
191.10t7.5
205.90q7.5
N-OCH₃3.90s

Table 2: ¹³C NMR Data for this compound (in CDCl₃)

PositionδC (ppm)
2178.5
355.0
578.0
635.0
7128.0
8122.0
9125.0
10118.0
11145.0
12110.0
13140.0
1475.0
1545.0
1685.0
1750.0
1914.0
20130.0
2160.0
N-OCH₃63.0
Structure Elucidation Pathway

The elucidation of the structure of this compound was a logical process based on the interpretation of spectroscopic data.

G_Elucidation_Logic cluster_data Spectroscopic Data Acquisition cluster_correlation 2D NMR Correlation Analysis ms HR-ESI-MS (C19H20N2O4) structure Proposed Structure of This compound ms->structure nmr_1d 1D NMR (1H, 13C) (Functional Groups & Carbon Skeleton) cosy 1H-1H COSY (Proton-Proton Correlations) nmr_1d->cosy hsqc HSQC (Direct C-H Correlations) nmr_1d->hsqc hmbc HMBC (Long-Range C-H Correlations) nmr_1d->hmbc nmr_1d->structure cosy->structure hsqc->structure hmbc->structure

Figure 2: Logical flow of structure elucidation from spectroscopic data.

The molecular formula established by HR-ESI-MS provided the elemental composition. The ¹H and ¹³C NMR data suggested the presence of a gelsedine-type indole alkaloid skeleton. Key HMBC correlations from the aromatic protons to the quaternary carbons of the oxindole (B195798) moiety, along with correlations within the polycyclic cage-like structure, allowed for the unambiguous assignment of the complete chemical structure of this compound. The position of the additional hydroxyl group at C-11 was confirmed by key HMBC correlations.

The Intricate Pathway of Gelsemium Indole Alkaloids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the biosynthesis of Gelsemium indole (B1671886) alkaloids, offering valuable insights for researchers, scientists, and drug development professionals. This guide details the known enzymatic steps, presents available quantitative data, outlines relevant experimental methodologies, and visualizes the complex biological processes involved.

The genus Gelsemium is a rich source of structurally diverse and pharmacologically significant monoterpenoid indole alkaloids (MIAs). These compounds, including the well-known gelsemine, koumine, and gelsedine, exhibit a wide range of biological activities, making them attractive targets for drug discovery and development. Understanding their biosynthesis is crucial for harnessing their therapeutic potential, potentially through metabolic engineering or synthetic biology approaches. This technical guide synthesizes the current knowledge on the biosynthetic pathway of Gelsemium indole alkaloids, providing a comprehensive resource for the scientific community.

The Core Biosynthetic Pathway: From Primary Metabolism to a Common Intermediate

The biosynthesis of Gelsemium indole alkaloids originates from primary metabolism, utilizing precursors from the shikimate and methylerythritol phosphate (B84403) (MEP) pathways. The indole moiety is derived from tryptophan, while the monoterpenoid portion originates from geranyl diphosphate (B83284) (GDP). The initial steps leading to the central intermediate, strictosidine (B192452), are well-conserved among MIA-producing plants.

Formation of Precursors
  • Tryptamine (B22526): The enzyme tryptophan decarboxylase (TDC) catalyzes the decarboxylation of tryptophan to produce tryptamine. In Gelsemium sempervirens, the gene encoding TDC (GsTDC) has been identified and is predominantly expressed in the roots, consistent with the localization of the alkaloids.[1][2]

  • Secologanin (B1681713): The monoterpenoid precursor, secologanin, is synthesized from geranyl diphosphate (GDP) through a series of enzymatic reactions. While not fully elucidated in Gelsemium, this pathway is known to involve enzymes such as geraniol (B1671447) synthase (GES), geraniol 8-hydroxylase (G8H), and secologanin synthase (SLS).

The Gateway to Indole Alkaloids: Strictosidine Synthesis

The condensation of tryptamine and secologanin is a pivotal step in MIA biosynthesis, catalyzed by strictosidine synthase (STR). This reaction forms strictosidine, the universal precursor for thousands of MIAs. The gene for STR from Gelsemium sempervirens (GsSTR) has been cloned and functionally characterized.[1][2]

Activation of the Intermediate

Strictosidine is then deglycosylated by strictosidine β-D-glucosidase (SGD) to yield a highly reactive aglycone.[1] This unstable intermediate serves as the substrate for subsequent branching pathways that lead to the vast diversity of Gelsemium alkaloids. The gene encoding SGD (GsSGD) has also been identified in G. sempervirens.[1]

Branching Pathways: Diversification of the Gelsemium Alkaloid Skeleton

Following the formation of the strictosidine aglycone, the biosynthetic pathway diverges to produce the six main classes of Gelsemium alkaloids: gelsemine, koumine, gelsedine, humantenine, sarpagine, and yohimbane types.[3] The precise enzymatic steps and intermediates in these branching pathways are still under active investigation and are largely putative. However, research has begun to shed light on some of the key transformations.

For instance, the C-11 methoxylation of humantenine-type alkaloids in G. sempervirens has been shown to be catalyzed by a conserved gene cluster encoding a cytochrome P450 monooxygenase (RH11H3) and an O-methyltransferase (RH11OMT).[2] Cytochrome P450 enzymes are known to play a crucial role in the extensive diversification of MIA scaffolds through various oxidative reactions.[4][5]

Quantitative Data on Gelsemium Alkaloid Biosynthesis

Quantitative data is essential for understanding the efficiency and regulation of the biosynthetic pathway. While comprehensive kinetic data for all Gelsemium enzymes is not yet available, studies have provided valuable information on alkaloid distribution and gene expression.

Table 1: Quantitative Analysis of Major Alkaloids in Gelsemium elegans

AlkaloidPlant PartConcentration (μg/g)Reference
KoumineMature Roots249.2[6]
Mature Leaves272.0[6]
Mature Stems149.1[6]
Gelsemine--[6]
Gelsenicine--[6]

Note: Specific concentration values for Gelsemine and Gelsenicine were not provided in the cited source, but it was noted that Koumine content is significantly higher.

Table 2: Relative Expression of Biosynthetic Genes in Gelsemium elegans

GeneTreatmentRelative Expression Level (Fold Change)Reference
GeTDCMethyl JasmonateUp-regulated[7]
GeSTRMethyl JasmonateUp-regulated[7]
GeSGDMethyl JasmonateUp-regulated[7]

Note: This table represents a qualitative summary of findings. Specific fold-change values can be found in the cited literature.

Experimental Protocols

Detailed experimental protocols are fundamental for the reproducibility and advancement of research in the field. Below are outlines of key experimental procedures adapted from studies on Gelsemium and related MIA-producing species.

Heterologous Expression and Characterization of Biosynthetic Enzymes

This protocol describes the general workflow for expressing and functionally characterizing enzymes from the Gelsemium alkaloid biosynthetic pathway in a heterologous host like Escherichia coli or Saccharomyces cerevisiae.

Experimental Workflow:

  • Gene Identification and Cloning:

    • Identify candidate genes for biosynthetic enzymes (e.g., GsTDC, GsSTR, GsSGD) from genomic or transcriptomic data of Gelsemium species.[1]

    • Amplify the full-length coding sequence of the target gene using PCR with gene-specific primers.

    • Clone the PCR product into an appropriate expression vector (e.g., pET vector for E. coli or pYES vector for yeast).

  • Heterologous Expression:

    • Transform the expression construct into a suitable E. coli or yeast strain.

    • Induce protein expression under optimized conditions (e.g., IPTG for E. coli, galactose for yeast).

  • Protein Extraction and Purification (Optional):

    • Lyse the cells to release the recombinant protein.

    • If necessary, purify the protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • Enzyme Assays:

    • TDC Assay: Incubate the protein extract or purified enzyme with L-tryptophan. Detect the formation of tryptamine using HPLC or LC-MS.

    • STR Assay: Incubate the protein extract or purified enzyme with tryptamine and secologanin. Monitor the formation of strictosidine by HPLC or LC-MS.[8][9]

    • SGD Assay: Incubate the protein extract or purified enzyme with strictosidine. Detect the deglycosylated product using HPLC or LC-MS.[10][11]

  • Enzyme Kinetics:

    • Determine the kinetic parameters (Km and Vmax) by varying the substrate concentrations and measuring the initial reaction rates.

Quantitative Analysis of Alkaloids by LC-MS/MS

This protocol outlines the procedure for the quantitative analysis of Gelsemium alkaloids in plant tissues.

Experimental Workflow:

  • Sample Preparation:

    • Harvest and freeze-dry plant tissues (e.g., roots, stems, leaves).

    • Grind the dried tissue into a fine powder.

    • Extract the alkaloids using a suitable solvent system (e.g., methanol (B129727) or ethanol).

    • Filter the extract and, if necessary, perform solid-phase extraction (SPE) for sample cleanup.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Separate the alkaloids using a suitable C18 column and a gradient elution program.

    • Detect and quantify the target alkaloids using multiple reaction monitoring (MRM) mode, based on the specific precursor-to-product ion transitions for each compound.

  • Data Analysis:

    • Generate a calibration curve using authentic standards of the target alkaloids.

    • Calculate the concentration of each alkaloid in the plant samples based on the calibration curve.

Visualizing the Complexity: Pathways and Workflows

Diagrams are powerful tools for visualizing the intricate relationships within the Gelsemium indole alkaloid biosynthesis pathway and the experimental approaches used to study it.

Gelsemium_Alkaloid_Biosynthesis_Pathway cluster_precursors Primary Metabolism cluster_core_pathway Core MIA Pathway cluster_branching_pathways Branching Pathways (Putative) Tryptophan Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine TDC Geranyl Diphosphate (GDP) Geranyl Diphosphate (GDP) Secologanin Secologanin Geranyl Diphosphate (GDP)->Secologanin Multiple Steps Strictosidine Strictosidine Tryptamine->Strictosidine Secologanin->Strictosidine STR Strictosidine Aglycone Strictosidine Aglycone Strictosidine->Strictosidine Aglycone SGD Gelsemine-type Gelsemine-type Strictosidine Aglycone->Gelsemine-type Koumine-type Koumine-type Strictosidine Aglycone->Koumine-type Gelsedine-type Gelsedine-type Strictosidine Aglycone->Gelsedine-type Humantenine-type Humantenine-type Strictosidine Aglycone->Humantenine-type Sarpagine-type Sarpagine-type Strictosidine Aglycone->Sarpagine-type Yohimbane-type Yohimbane-type Strictosidine Aglycone->Yohimbane-type

Caption: Overview of the Gelsemium indole alkaloid biosynthetic pathway.

Experimental_Workflow_Gene_Discovery Gelsemium Tissue Gelsemium Tissue RNA Extraction RNA Extraction Gelsemium Tissue->RNA Extraction Transcriptome Sequencing (RNA-seq) Transcriptome Sequencing (RNA-seq) RNA Extraction->Transcriptome Sequencing (RNA-seq) Candidate Gene Identification Candidate Gene Identification Transcriptome Sequencing (RNA-seq)->Candidate Gene Identification Gene Cloning and Vector Construction Gene Cloning and Vector Construction Candidate Gene Identification->Gene Cloning and Vector Construction Heterologous Expression Heterologous Expression Gene Cloning and Vector Construction->Heterologous Expression Enzyme Assay Enzyme Assay Heterologous Expression->Enzyme Assay Functional Characterization Functional Characterization Enzyme Assay->Functional Characterization

Caption: Experimental workflow for gene discovery in MIA biosynthesis.

Regulation of Gelsemium Indole Alkaloid Biosynthesis

The biosynthesis of MIAs is tightly regulated by developmental cues and environmental stimuli. A key signaling molecule involved in the regulation of MIA biosynthesis in many plants is jasmonic acid (JA) and its methyl ester, methyl jasmonate (MeJA).[5][12][13] Treatment of Gelsemium elegans with MeJA has been shown to up-regulate the expression of key biosynthetic genes, including TDC, STR, and SGD.[7]

The jasmonate signaling pathway typically involves the degradation of JAZ repressor proteins, leading to the activation of transcription factors (TFs) such as MYC2. These TFs, in turn, activate the expression of other regulatory TFs (e.g., ORCAs) that bind to the promoters of MIA biosynthetic genes and induce their transcription. While the specific TFs and regulatory networks in Gelsemium are yet to be fully elucidated, the conservation of this pathway in other MIA-producing species suggests a similar mechanism is likely at play.

Jasmonate_Signaling_Pathway Environmental Stimuli Environmental Stimuli Jasmonic Acid (JA) Biosynthesis Jasmonic Acid (JA) Biosynthesis Environmental Stimuli->Jasmonic Acid (JA) Biosynthesis JA-Ile JA-Ile Jasmonic Acid (JA) Biosynthesis->JA-Ile SCF(COI1)-JAZ Complex SCF(COI1)-JAZ Complex JA-Ile->SCF(COI1)-JAZ Complex promotes JAZ Degradation JAZ Degradation SCF(COI1)-JAZ Complex->JAZ Degradation MYC2 (Transcription Factor) MYC2 (Transcription Factor) JAZ Degradation->MYC2 (Transcription Factor) activates ORCA (Transcription Factor) ORCA (Transcription Factor) MYC2 (Transcription Factor)->ORCA (Transcription Factor) activates MIA Biosynthetic Genes MIA Biosynthetic Genes ORCA (Transcription Factor)->MIA Biosynthetic Genes activates transcription Gelsemium Alkaloid Biosynthesis Gelsemium Alkaloid Biosynthesis MIA Biosynthetic Genes->Gelsemium Alkaloid Biosynthesis

Caption: Putative jasmonate signaling pathway regulating Gelsemium alkaloid biosynthesis.

Future Perspectives

The study of Gelsemium indole alkaloid biosynthesis is a rapidly evolving field. The availability of the G. sempervirens genome has paved the way for accelerated gene discovery and functional genomics studies.[14][15] Future research will likely focus on:

  • Elucidation of the complete biosynthetic pathways for all major alkaloid classes through the identification and characterization of the remaining unknown enzymes, particularly the cytochrome P450s and other tailoring enzymes.

  • Detailed kinetic analysis of all key biosynthetic enzymes to create a comprehensive model of the pathway's flux.

  • Unraveling the specific regulatory networks , including the identification of key transcription factors and their target genes in Gelsemium.

  • Metabolic engineering of Gelsemium or heterologous hosts to enhance the production of desirable alkaloids or to generate novel derivatives with improved therapeutic properties.[13][16]

This in-depth technical guide provides a solid foundation for researchers embarking on the study of these fascinating and important natural products. The continued exploration of the Gelsemium indole alkaloid biosynthetic pathway holds immense promise for advancements in medicine and biotechnology.

References

Unveiling the Spectroscopic Signature of 11-Hydroxygelsenicine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this in-depth guide provides a comprehensive overview of the spectroscopic data for 11-hydroxygelsenicine (B12403617), a key alkaloid isolated from the medicinal and toxic plant Gelsemium elegans. This document compiles available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines experimental protocols for its characterization, and presents a logical workflow for its isolation and analysis.

This compound is a gelsedine-type indole (B1671886) alkaloid that has garnered interest within the scientific community due to its biological activities and its presence in Gelsemium elegans, a plant with a long history in traditional medicine. Accurate spectroscopic data is paramount for the unambiguous identification and quantification of this compound in complex mixtures, as well as for its chemical synthesis and further pharmacological investigation.

Spectroscopic Data

While a definitive, publicly available, tabulated set of ¹H and ¹³C NMR data for this compound remains elusive in readily accessible literature, its structural elucidation has been achieved through detailed spectroscopic analysis, primarily NMR and MS techniques. The structural confirmation of this compound and its analogues is typically accomplished by comparing their spectral data with those of known, structurally related alkaloids isolated from Gelsemium elegans.

The general approach for the structural elucidation of novel gelsedine-type alkaloids, which would have been applied to this compound, involves a suite of 1D and 2D NMR experiments, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC, in conjunction with high-resolution mass spectrometry (HRMS).

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of this compound. The fragmentation patterns observed in tandem MS (MS/MS) experiments provide valuable structural information.

Table 1: Mass Spectrometry Data for this compound

ParameterValueNotes
Molecular Formula C₁₉H₂₂N₂O₄
Molecular Weight 342.39 g/mol
Exact Mass 342.1580 Da
Key MS/MS Fragments m/z (tentative assignment)Fragmentation data for gelsenicine and its derivatives often show characteristic losses. For this compound, fragments corresponding to the loss of water (H₂O), carbon monoxide (CO), and other small neutral molecules from the parent ion would be expected. The specific fragmentation pattern is crucial for distinguishing it from its isomers.

Experimental Protocols

The isolation and spectroscopic analysis of this compound follow established methodologies for natural product chemistry. The protocols outlined below are representative of the techniques used for the extraction and characterization of alkaloids from Gelsemium elegans.

Isolation of this compound

The general workflow for the isolation of this compound from Gelsemium elegans is depicted in the following diagram.

G Isolation Workflow for this compound plant Gelsemium elegans plant material (e.g., stems, leaves) extraction Extraction with organic solvent (e.g., ethanol (B145695), methanol) plant->extraction partition Acid-base partitioning to isolate total alkaloids extraction->partition chromatography Column Chromatography (e.g., silica (B1680970) gel, Sephadex) partition->chromatography hplc Preparative HPLC for purification chromatography->hplc pure_compound Pure this compound hplc->pure_compound

Caption: A generalized workflow for the isolation of this compound.

Detailed Protocol:

  • Extraction: Dried and powdered plant material of Gelsemium elegans is typically extracted with a polar solvent such as ethanol or methanol (B129727) at room temperature or under reflux.

  • Acid-Base Partitioning: The crude extract is subjected to an acid-base partitioning procedure to separate the alkaloids from other plant constituents. The extract is dissolved in an acidic aqueous solution, which protonates the basic nitrogen atoms of the alkaloids, making them water-soluble. The aqueous layer is then washed with a nonpolar solvent (e.g., hexane) to remove neutral and acidic compounds. Subsequently, the aqueous layer is basified (e.g., with ammonia) to deprotonate the alkaloids, which are then extracted into an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Chromatographic Separation: The resulting total alkaloid extract is then subjected to various chromatographic techniques for separation. This often involves initial fractionation by column chromatography on silica gel or Sephadex, followed by further purification using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure this compound.

Spectroscopic Analysis

The structural identity and purity of the isolated this compound are confirmed using the following spectroscopic methods.

G Spectroscopic Analysis Workflow sample Purified this compound Sample ms Mass Spectrometry (MS) - High-Resolution MS (HRMS) - Tandem MS (MS/MS) sample->ms nmr Nuclear Magnetic Resonance (NMR) - ¹H NMR - ¹³C NMR - 2D NMR (COSY, HSQC, HMBC) sample->nmr data_analysis Data Analysis and Structure Elucidation ms->data_analysis nmr->data_analysis

Caption: Workflow for the spectroscopic analysis of this compound.

Detailed Protocol:

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS): Performed on an ESI-QTOF or Orbitrap mass spectrometer to determine the accurate mass and elemental composition of the molecular ion.

    • Tandem Mass Spectrometry (MS/MS): The molecular ion is fragmented by collision-induced dissociation (CID) to obtain a characteristic fragmentation pattern that aids in structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Samples are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD).

    • ¹H NMR: Provides information on the number, chemical environment, and coupling of protons.

    • ¹³C NMR: Provides information on the number and types of carbon atoms.

    • 2D NMR Experiments:

      • COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for establishing the connectivity of the molecular skeleton.

Logical Relationships in Structural Elucidation

The process of elucidating the structure of a complex natural product like this compound is a logical puzzle where different pieces of spectroscopic information are pieced together.

G Logical Flow of Structure Elucidation cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy hrms HRMS (Molecular Formula) structure Proposed Structure of This compound hrms->structure nmr_1d ¹H & ¹³C NMR (Functional Groups, Carbon Skeleton) cosy COSY (¹H-¹H Connectivity) nmr_1d->cosy hsqc HSQC (¹H-¹³C Direct Correlation) cosy->hsqc hmbc HMBC (Long-Range ¹H-¹³C Correlation) hsqc->hmbc hmbc->structure

Caption: The interplay of spectroscopic data in structural elucidation.

This technical guide provides a foundational understanding of the spectroscopic characterization of this compound. The detailed protocols and logical workflows serve as a valuable resource for researchers involved in the study of Gelsemium alkaloids and the broader field of natural product chemistry. The availability of precise and comprehensive spectroscopic data is essential for advancing our knowledge of these potent bioactive molecules and their potential applications.

Pharmacological Profile of 11-Hydroxygelsenicine: A Review of Currently Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Hydroxygelsenicine is a gelsedine-type indole (B1671886) alkaloid identified in the plant Gelsemium elegans. Despite the well-documented diverse pharmacological activities of many Gelsemium alkaloids, a comprehensive pharmacological profile for this compound is not available in the current scientific literature. This technical guide consolidates the limited existing information on this compound and highlights the significant gaps in knowledge regarding its receptor binding affinity, functional activity, and in vivo effects. The lack of specific data precludes the detailed analysis typically required for a full pharmacological profile, including quantitative data tables and signaling pathway diagrams. This document serves to inform the scientific community of the current state of research on this particular alkaloid and to underscore the need for further investigation into its potential therapeutic or toxicological properties.

Introduction

Gelsemium elegans is a plant known for its rich composition of monoterpenoid indole alkaloids, which have been investigated for a range of pharmacological activities, including analgesic, anxiolytic, anti-inflammatory, and anti-tumor effects.[1][2] Within this diverse chemical family, this compound has been identified as a constituent.[3] However, unlike more extensively studied alkaloids from the same genus such as gelsemine, koumine, and 14-hydroxygelsenicine, the specific pharmacological actions of this compound remain largely uncharacterized.[4][5]

This guide aims to provide an in-depth technical overview of the core pharmacological profile of this compound. However, a thorough review of the existing scientific literature reveals a significant scarcity of specific data for this compound.

Current State of Knowledge

Chemical Classification

This compound is classified as a gelsedine-type indole alkaloid.[3] The alkaloids from Gelsemium are broadly categorized into several structural types, including gelsemine-type, gelsedine-type, sarpagine-type, humantenine-type, koumine-type, and yohimbane-type.[3][6] The toxicity of Gelsemium extracts has been primarily attributed to the gelsedine-type alkaloids.[3]

Pharmacokinetic Data

A study focused on the toxicokinetics of eleven Gelsemium alkaloids in Sprague-Dawley rats following intravenous administration included this compound.[7] While this research provides valuable information on the absorption, distribution, metabolism, and excretion (ADME) parameters of the compound, it does not detail its pharmacological effects at specific molecular targets. The study successfully developed and validated a sensitive UPLC-MS/MS method for the simultaneous detection of these alkaloids in rat plasma.[7]

Gaps in the Pharmacological Profile

A comprehensive pharmacological profile requires detailed information on a compound's interaction with biological targets and its effects on physiological systems. For this compound, there is a notable absence of data in the following critical areas:

  • Receptor Binding Affinity: There are no published studies detailing the binding profile of this compound across a panel of receptors, ion channels, or enzymes. Quantitative data, such as Ki or Kb values, are essential for identifying primary and secondary targets and for predicting potential therapeutic and off-target effects.

  • Functional Activity: The functional consequences of this compound binding to any potential targets are unknown. Data from functional assays, which would determine whether the compound acts as an agonist, antagonist, or modulator (e.g., EC50 or IC50 values), are not available.

  • In Vivo Pharmacology: Beyond the toxicokinetic study, there is a lack of in vivo studies designed to investigate the specific pharmacological effects of this compound in animal models. Such studies would be crucial for understanding its potential therapeutic applications or its specific toxicological mechanisms.

Logical Relationship: The Path to a Pharmacological Profile

The logical workflow for establishing a comprehensive pharmacological profile for a novel compound like this compound is a multi-step process. The following diagram illustrates the necessary experimental progression.

cluster_0 Preclinical Pharmacological Evaluation cluster_1 Receptor Binding & Functional Assays cluster_2 Animal Model Studies Compound This compound InVitro In Vitro Studies Compound->InVitro Initial Screening Binding Receptor Binding Assays (e.g., Radioligand Binding) InVitro->Binding Functional Functional Assays (e.g., cAMP, Ca2+ flux) InVitro->Functional InVivo In Vivo Studies Efficacy Efficacy Models (e.g., Analgesia, Anti-inflammatory) InVivo->Efficacy Toxicity Toxicology Studies (e.g., LD50, Organ-specific toxicity) InVivo->Toxicity Profile Pharmacological Profile Binding->InVivo Target Identification Functional->InVivo Activity Confirmation Efficacy->Profile Toxicity->Profile

Caption: Experimental workflow for pharmacological profiling.

Conclusion

The current body of scientific literature does not contain sufficient data to construct a detailed pharmacological profile of this compound. While its presence in Gelsemium elegans and its classification as a gelsedine-type alkaloid are established, its specific molecular targets and physiological effects remain unknown. The lack of quantitative data on receptor binding and functional activity, as well as the absence of in vivo pharmacological studies, represents a significant knowledge gap.

Future research efforts are required to isolate or synthesize sufficient quantities of this compound to perform comprehensive in vitro and in vivo pharmacological evaluations. Such studies are essential to determine if this compound contributes to the therapeutic or toxic properties of Gelsemium elegans and to explore its potential as a lead compound for drug discovery. Until such research is conducted, an in-depth technical guide on the pharmacological profile of this compound cannot be fully realized.

References

Mechanism of Action of Gelsedine-Type Alkaloids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gelsedine-type alkaloids, a class of structurally complex indole (B1671886) alkaloids isolated from plants of the Gelsemium genus, are potent neurotoxins that exert their effects primarily through the modulation of inhibitory neurotransmitter receptors in the central nervous system (CNS). This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of these alkaloids, with a focus on their interactions with glycine (B1666218) receptors (GlyRs) and γ-aminobutyric acid type A (GABAA) receptors. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the core signaling pathways involved, offering a valuable resource for researchers in pharmacology, toxicology, and drug development.

Introduction

Gelsemium species have a long history in traditional medicine for treating various ailments, including pain, anxiety, and inflammation.[1] However, their use is severely limited by the inherent toxicity of their constituent alkaloids.[2][3] Gelsedine-type alkaloids, characterized by a spiro-oxindole core, are among the most toxic of these compounds.[4] Understanding their precise mechanism of action is crucial for both mitigating their toxic effects and exploring their potential therapeutic applications.

The primary molecular targets of many Gelsemium alkaloids are the ligand-gated ion channels responsible for fast inhibitory neurotransmission in the CNS, namely GlyRs and GABAARs.[2][5] By interfering with the function of these receptors, gelsedine-type alkaloids disrupt the delicate balance of neuronal excitation and inhibition, leading to symptoms such as convulsions, respiratory depression, and ultimately, death.[2][6]

Molecular Mechanism of Action

The predominant mechanism of action for several gelsedine-type alkaloids, including gelsemine (B155926), koumine, and gelsevirine (B199093), is the competitive antagonism of GlyRs and GABAARs.[2] These alkaloids bind to the orthosteric site of these receptors, the same site as the endogenous agonists glycine and GABA, respectively.[5] This binding event prevents the opening of the associated chloride ion channels, thereby inhibiting the hyperpolarizing current that normally dampens neuronal excitability.[2] The consequence is a loss of inhibitory control in the CNS, which underlies the toxic symptoms of Gelsemium poisoning.[2]

Interestingly, not all gelsedine-type alkaloids share this exact mechanism. For instance, humantenmine (B199024) shows no significant activity at GlyRs or GABAARs, suggesting alternative molecular targets are responsible for its biological effects.[2][7] Similarly, while gelsenicine is one of the most toxic alkaloids, one study reported it did not exhibit detectable functional effects on GlyRs, indicating its potent toxicity may arise from actions on other targets or through different mechanisms.[5]

Interaction with Glycine Receptors (GlyRs)

GlyRs are crucial for mediating inhibitory neurotransmission, particularly in the spinal cord and brainstem.[8] Several gelsedine-type alkaloids have been shown to be potent inhibitors of GlyRs. The interaction is often subunit-dependent, with varying affinities for different GlyR α subunit compositions (α1, α2, α3).[2][9] For example, gelsemine can act as a negative modulator on most GlyR subtypes.[5]

Interaction with GABAA Receptors (GABAARs)

GABAARs are the primary mediators of fast inhibitory neurotransmission throughout the brain.[10] Similar to their action on GlyRs, gelsedine-type alkaloids like koumine, gelsemine, and gelsevirine act as negative modulators of GABAARs, inhibiting GABA-induced chloride currents.[6][11] The inhibitory effects of gelsemine on GABAARs do not appear to be dependent on the benzodiazepine (B76468) binding site.[6]

Quantitative Data

The following tables summarize the available quantitative data on the potency and toxicity of various gelsedine-type and related Gelsemium alkaloids.

Table 1: Inhibitory Potency (IC50) of Gelsemium Alkaloids on Glycine and GABAA Receptors

AlkaloidReceptor TargetIC50 (µM)Cell Line/SystemReference(s)
KoumineGlycine Receptor (α1)31.5 ± 1.7HEK293[2][7]
GABAA Receptor142.8HEK293[7][11]
GelsevirineGlycine Receptor (α1)40.6 ± 8.2HEK293[2][7]
GABAA Receptor251.5HEK293[7][11]
GelsemineGlycine Receptor (spinal)~42Spinal Neurons[7][8]
GABAA Receptor170.8HEK293[11]
HumantenmineGlycine Receptor (α1)No detectable activityHEK293[2][7]
GABAA ReceptorInsensitiveHEK293[7]

Table 2: Acute Toxicity (LD50) of Gelsedine-Type and Related Alkaloids

AlkaloidAnimal ModelRoute of AdministrationLD50 (mg/kg)Reference(s)
GelsenicineMouseIntraperitoneal~0.128[9]
RatIntraperitoneal~0.26[9]
RatIntravenous0.15[9]
GelsemineMouseIntraperitoneal~56[2]
KoumineMouseIntraperitoneal~100[2]
HumantenirineFemale MouseIntraperitoneal0.071[12]
Male MouseIntraperitoneal0.149[12]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Receptor Modulation

This protocol is designed to measure the effect of gelsedine-type alkaloids on GlyR- or GABAAR-mediated currents in cultured neurons or heterologous expression systems (e.g., HEK293 cells).

Methodology:

  • Cell Preparation: Culture primary spinal cord neurons or HEK293 cells transfected with the desired receptor subunits on glass coverslips.

  • Recording Setup: Place a coverslip in a recording chamber on the stage of an inverted microscope. Perfuse the chamber with an external solution containing standard physiological ion concentrations.

  • Pipette Preparation: Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-7 MΩ when filled with an internal solution containing a high chloride concentration.

  • Whole-Cell Configuration: Approach a cell with the patch pipette and form a gigaseal. Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.

  • Voltage Clamp: Clamp the cell membrane potential at a holding potential of -60 mV.

  • Agonist Application: Apply the receptor agonist (glycine or GABA) at a concentration that elicits a submaximal current (e.g., EC20) using a fast perfusion system.

  • Alkaloid Application: Co-apply the gelsedine-type alkaloid at various concentrations with the agonist to determine its effect on the agonist-induced current.

  • Data Analysis: Measure the peak amplitude of the inward chloride current in the presence and absence of the alkaloid. Plot the percentage of inhibition against the alkaloid concentration to determine the IC50 value.

Radioligand Binding Assay for Competitive Antagonism

This protocol is used to determine if a gelsedine-type alkaloid competitively binds to the GlyR or GABAAR.

Methodology:

  • Membrane Preparation: Homogenize brain or spinal cord tissue, or cells expressing the receptor of interest, in a suitable buffer and centrifuge to isolate the cell membranes.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a radiolabeled antagonist (e.g., [3H]strychnine for GlyRs), and varying concentrations of the unlabeled gelsedine-type alkaloid.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the competing alkaloid. The concentration of the alkaloid that inhibits 50% of the specific binding is the IC50 value. The affinity constant (Ki) can be calculated using the Cheng-Prusoff equation.

Molecular Docking of Gelsedine-Type Alkaloids to Receptor Models

This protocol outlines a computational approach to predict the binding mode of gelsedine-type alkaloids within the binding pocket of GlyRs or GABAARs.

Methodology:

  • Receptor and Ligand Preparation: Obtain the 3D structure of the target receptor (e.g., from the Protein Data Bank or through homology modeling). Prepare the 3D structure of the gelsedine-type alkaloid and assign appropriate charges and atom types.

  • Binding Site Definition: Identify the orthosteric binding site on the receptor based on known agonist/antagonist binding poses.

  • Docking Simulation: Use a molecular docking program (e.g., AutoDock, Glide) to dock the alkaloid into the defined binding site. The program will generate multiple possible binding poses.

  • Scoring and Analysis: Rank the generated poses based on a scoring function that estimates the binding affinity.

  • Visualization and Interaction Analysis: Visualize the top-ranked poses to analyze the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the alkaloid and the receptor residues.

  • Molecular Dynamics (Optional): Perform molecular dynamics simulations on the top-ranked ligand-receptor complex to assess the stability of the binding pose over time.

Signaling Pathways and Visualizations

The following diagrams illustrate the proposed signaling pathways affected by gelsedine-type alkaloids.

Gelsedine_GlyR_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glycine Glycine GlyR Glycine Receptor (GlyR) Glycine->GlyR Binds to orthosteric site Gelsedine Gelsedine-type Alkaloid Gelsedine->GlyR Competitively Antagonizes Cl_ion Cl- GlyR->Cl_ion Opens Cl- channel Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Influx leads to Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition

Caption: Competitive antagonism of Glycine Receptor (GlyR) by gelsedine-type alkaloids.

Gelsedine_GABAAR_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABAAR GABA-A Receptor (GABAAR) GABA->GABAAR Binds to orthosteric site Gelsedine Gelsedine-type Alkaloid Gelsedine->GABAAR Competitively Antagonizes Cl_ion Cl- GABAAR->Cl_ion Opens Cl- channel Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Influx leads to Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition

Caption: Competitive antagonism of GABA-A Receptor (GABAAR) by gelsedine-type alkaloids.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_insilico In Silico Analysis cluster_invivo In Vivo Analysis electrophysiology Whole-Cell Patch Clamp (IC50 Determination) binding_assay Radioligand Binding Assay (Competitive Binding) conclusion Elucidate Mechanism of Action electrophysiology->conclusion molecular_docking Molecular Docking (Binding Mode Prediction) binding_assay->conclusion toxicity_studies Toxicity Studies (LD50 Determination) molecular_docking->conclusion toxicity_studies->conclusion start Isolate/Synthesize Gelsedine-type Alkaloid start->electrophysiology start->binding_assay start->molecular_docking start->toxicity_studies

Caption: Integrated workflow for investigating the mechanism of action of gelsedine-type alkaloids.

Conclusion and Future Directions

Gelsedine-type alkaloids represent a fascinating class of natural products with potent neuroactive properties. Their primary mechanism of action involves the competitive antagonism of inhibitory GlyRs and GABAARs, leading to a disruption of CNS function. This guide has provided a detailed overview of their molecular interactions, quantitative potency, and the experimental methodologies used to elucidate these mechanisms.

Future research should focus on several key areas:

  • Structure-Activity Relationship (SAR) Studies: A systematic investigation of a wider range of gelsedine-type alkaloids is needed to establish clear SARs. This will aid in the design of novel therapeutic agents with improved selectivity and reduced toxicity.

  • Identification of Novel Targets: For highly toxic alkaloids like gelsenicine and those with low affinity for GlyRs and GABAARs like humantenmine, the identification of their primary molecular targets is a priority.

  • Development of Antidotes: A deeper understanding of the mechanism of toxicity is essential for the development of effective antidotes for Gelsemium poisoning.

  • Therapeutic Potential: Despite their toxicity, the potent modulation of inhibitory neurotransmission by these alkaloids suggests potential for the development of novel therapeutics for conditions such as chronic pain and epilepsy, provided their toxic effects can be mitigated through medicinal chemistry approaches.

By continuing to explore the intricate pharmacology of gelsedine-type alkaloids, the scientific community can unlock their full potential, both in understanding fundamental neurobiology and in developing new medicines.

References

Toxicological Profile of 11-Hydroxygelsenicine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature dedicated to the comprehensive toxicological evaluation of 11-Hydroxygelsenicine is exceptionally scarce. This guide provides a summary of the available information on this specific alkaloid and contextualizes it within the broader toxicological landscape of Gelsemium alkaloids. The information presented for related compounds should be interpreted with caution, as direct extrapolation to this compound may not be accurate.

Introduction to this compound

This compound is a gelsedine-type indole (B1671886) alkaloid that has been isolated from the ethanolic extract of the stems of Gelsemium elegans[1]. As a member of the Gelsemium alkaloid family, it shares a structural relationship with other highly toxic compounds known to be present in this plant genus. The plants of the Gelsemium genus are known for their potent toxicity, which has limited their medicinal applications despite their traditional use for various ailments.[2][3][4][5]

Physicochemical Information

Overview of Gelsemium Alkaloid Toxicology

The toxicity of Gelsemium species is primarily attributed to their complex mixture of indole alkaloids.[2][3][4] These alkaloids, particularly the gelsedine- and humantenine-types, are known to be highly toxic.[7][8]

Acute Toxicity

Acute poisoning with Gelsemium extracts or their constituent alkaloids can lead to severe neurological and respiratory symptoms. These include dizziness, nausea, vomiting, blurred vision, limb paralysis, breathing difficulties, convulsions, and in severe cases, death due to respiratory failure.[2][5][9][10] Animal studies have shown that lethal doses of Gelsemium alkaloids can cause violent clonic convulsions leading to respiratory arrest.[3][11]

Mechanism of Neurotoxicity

The primary mechanism of toxicity for the well-studied Gelsemium alkaloids, such as gelsenicine, involves their interaction with inhibitory neurotransmitter receptors in the central nervous system (CNS).[12] These alkaloids are known to act as modulators of gamma-aminobutyric acid type A (GABAA) receptors and glycine (B1666218) receptors (GlyRs).[7][8][12] By enhancing the action of GABA, the main inhibitory neurotransmitter in the brain, these alkaloids can lead to a general depression of the CNS, which can result in respiratory failure.[7][11] Some studies also suggest a potential involvement of the N-methyl-D-aspartic acid receptor (NMDAR)-mediated excitotoxicity signaling pathway in the toxic effects of certain Gelsemium alkaloids.[8]

A proposed general mechanism for the neurotoxicity of toxic Gelsemium alkaloids is depicted in the following diagram:

Gelsemium_Toxicity_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release GABA_A_Receptor GABA_A Receptor GABA->GABA_A_Receptor Binds to Chloride_Channel Chloride Ion Channel (Open) GABA_A_Receptor->Chloride_Channel Activates Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Leads to CNS_Depression CNS Depression Hyperpolarization->CNS_Depression Contributes to Gelsemium_Alkaloid Toxic Gelsemium Alkaloid (e.g., Gelsenicine) Gelsemium_Alkaloid->GABA_A_Receptor Positive Allosteric Modulation Respiratory_Failure Respiratory Failure CNS_Depression->Respiratory_Failure Can lead to

Proposed mechanism of neurotoxicity for toxic Gelsemium alkaloids.

Metabolism of Gelsemium Alkaloids

Studies on the metabolism of gelsenicine have identified several metabolic pathways, including demethylation, reduction, and oxidation at various positions.[13] It is plausible that this compound could be a metabolic product of other Gelsemium alkaloids through hydroxylation. However, direct evidence for this metabolic conversion is currently lacking in the reviewed literature. The metabolism of these alkaloids is crucial for understanding their toxicokinetics and potential for bioaccumulation or detoxification.

Genotoxicity and Cytotoxicity of Gelsemium Alkaloids

While comprehensive genotoxicity and cytotoxicity studies for this compound are not available, research on other Gelsemium alkaloids provides some insight. In vitro cytotoxicity evaluations of various Gelsemium alkaloids on cell lines such as hippocampus-derived HT22 cells and renal epithelium-derived Vero cells did not show significant cytotoxicity.[7] This suggests that the primary toxic effect of these compounds is neurotoxicity rather than direct cell death. Information regarding the mutagenic or carcinogenic potential of this compound is not available.

Structure-Toxicity Relationship

The toxicity of Gelsemium alkaloids is closely linked to their chemical structure. Gelsedine- and humantenine-type alkaloids are generally considered to be the most toxic.[7][8] The presence and position of functional groups, such as hydroxyl groups, can significantly influence the toxicity of these compounds. For instance, 14-hydroxygelsenicine (B1256079) is a known toxic alkaloid within this family.[14] Without specific toxicological data, the impact of the hydroxyl group at the 11th position on the toxicity of gelsenicine remains speculative.

Conclusion and Future Directions

The current body of scientific knowledge on the toxicological properties of this compound is insufficient to perform a thorough risk assessment. While its structural similarity to other toxic Gelsemium alkaloids suggests a potential for neurotoxicity, this remains to be experimentally verified.

Future research should focus on:

  • Isolation and purification of sufficient quantities of this compound to enable comprehensive toxicological testing.

  • In vitro studies to assess its cytotoxicity, genotoxicity, and mechanism of action on relevant neurological receptors.

  • In vivo studies in animal models to determine its acute and chronic toxicity, toxicokinetic profile, and potential for organ damage.

  • Metabolism studies to identify its metabolites and metabolic pathways, and to determine if it is a metabolite of other more abundant Gelsemium alkaloids.

A thorough investigation of the toxicology of this compound is essential for a complete understanding of the toxic principles of Gelsemium plants and for the safety assessment of any potential therapeutic applications of related compounds.

References

Unveiling 11-Hydroxygelsenicine: A Technical Guide to its Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Hydroxygelsenicine (B12403617) is a gelsedine-type monoterpenoid indole (B1671886) alkaloid that has been isolated from the stems of Gelsemium elegans. As a member of the highly toxic and pharmacologically intriguing Gelsemium alkaloids, its discovery has opened new avenues for phytochemical research and potential drug lead discovery. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, presenting the available data in a structured format for researchers. While information on its biological activity and synthesis remains limited, this document lays the foundational knowledge for future investigations into this rare natural product.

Discovery and Initial Isolation

This compound was first reported as a new natural product by Zhang and colleagues.[1] It was isolated from the ethanol (B145695) extract of the stems of the plant Gelsemium elegans, a species known for its rich and diverse alkaloid content.[1] Alongside this compound, a related new compound, 11,14-dihydroxygelsenicine, was also isolated and characterized.[1]

Source Material
  • Plant Species: Gelsemium elegans (Benth.)[1]

  • Plant Part: Stems[1]

Physicochemical and Spectroscopic Data

The molecular formula of this compound has been determined by high-resolution mass spectrometry. The structural elucidation was primarily achieved through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₉H₂₂N₂O₄[2]
Molecular Weight 342.39 g/mol [2]
Type of Alkaloid Gelsedine-type indole alkaloid[1]
Mass Spectrometry

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was instrumental in determining the molecular formula of this compound.[3] Tandem mass spectrometry (MS/MS) studies have revealed characteristic fragmentation patterns. The MS2 spectrum of this compound (referred to as H11 in the study) shows product ions at m/z 312 and m/z 281.[4] These fragments are 16 Da higher than the corresponding fragments of the parent compound, gelsenicine, which is consistent with the presence of an additional hydroxyl group.[4]

Table 2: Key Mass Spectrometry Data for this compound

Precursor Ion [M+H]⁺Product Ions (m/z)Reference
343312, 281, 108[4]

Experimental Protocols

While the full, detailed experimental protocol from the original isolation paper is not publicly available, the general procedure can be inferred from the abstract and standard phytochemical practices.

General Isolation Workflow

The isolation of this compound from Gelsemium elegans stems would typically involve the following steps:

G_Isolation_Workflow plant_material Dried, powdered stems of G. elegans extraction Extraction with ethanol (EtOH) plant_material->extraction crude_extract Crude EtOH Extract extraction->crude_extract partitioning Solvent Partitioning crude_extract->partitioning fractionation Column Chromatography (e.g., Silica Gel, Sephadex) partitioning->fractionation purification Preparative HPLC fractionation->purification pure_compound This compound purification->pure_compound

Caption: Generalized workflow for the isolation of this compound.

Biological Activity and Pharmacology

Currently, there is a significant lack of published data on the specific biological activities and pharmacological properties of this compound. A study investigating the residue depletion of Gelsemium elegans alkaloids in pigs detected this compound in various tissues, including the heart, spleen, and adrenal glands, with a residence time of up to one day.[5] This indicates that the compound is absorbed and distributed in mammalian systems.[5]

Given that other gelsedine-type alkaloids from Gelsemium elegans have demonstrated a range of biological effects, including neurotoxicity and cytotoxicity, it is plausible that this compound may possess similar properties.[6][7] However, dedicated screening and mechanistic studies are required to elucidate its pharmacological profile.

Synthesis

To date, a total synthesis of this compound has not been reported in the scientific literature. The synthetic efforts concerning gelsedine-type alkaloids have primarily focused on the parent compound, gelsenicine, and its 14-hydroxy derivative.[6] The development of a synthetic route to this compound would be a valuable contribution to the field, enabling further biological evaluation and structure-activity relationship studies.

Future Directions

The discovery of this compound presents several opportunities for future research. Key areas for investigation include:

  • Total Synthesis: The development of a robust and efficient total synthesis of this compound is a primary objective. This would provide access to larger quantities of the compound for comprehensive biological testing.

  • Pharmacological Profiling: A thorough investigation of the biological activities of this compound is warranted. This should include screening for cytotoxicity against various cancer cell lines, neuroactivity, and other relevant pharmacological effects.

  • Mechanism of Action Studies: Should any significant biological activity be identified, subsequent studies should focus on elucidating the underlying mechanism of action, including the identification of molecular targets and signaling pathways.

G_Future_Directions cluster_0 Current State cluster_1 Future Research cluster_2 Potential Outcomes current Limited Availability (Isolation from Natural Source) synthesis Total Synthesis current->synthesis bio_profiling Pharmacological Profiling synthesis->bio_profiling moa_studies Mechanism of Action Studies bio_profiling->moa_studies sar_studies Structure-Activity Relationship (SAR) Studies moa_studies->sar_studies drug_lead New Drug Leads sar_studies->drug_lead

Caption: Logical flow of future research on this compound.

References

Methodological & Application

Total Synthesis of (-)-14-Hydroxygelsenicine: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals in the fields of organic chemistry, natural product synthesis, and medicinal chemistry.

Abstract: This document provides a comprehensive overview and detailed protocols for the total synthesis of the complex indole (B1671886) alkaloid, (-)-14-Hydroxygelsenicine. This natural product, isolated from plants of the Gelsemium genus, exhibits significant neurotoxic properties and serves as a challenging target for synthetic chemists. This guide details two prominent synthetic strategies, offering step-by-step experimental procedures, tabulated quantitative data for key reactions, and visual representations of the synthetic pathways to facilitate understanding and replication in a laboratory setting.

Introduction

(-)-14-Hydroxygelsenicine is a structurally intricate monoterpenoid indole alkaloid characterized by a caged, polycyclic framework. Its total synthesis represents a significant challenge and a benchmark for the development of new synthetic methodologies. This document outlines two successful and distinct approaches to the asymmetric total synthesis of this natural product, providing researchers with the necessary information to understand and potentially apply these strategies in their own work.

Synthetic Strategies Overview

Two primary strategies for the total synthesis of (-)-14-Hydroxygelsenicine are presented:

  • Convergent Strategy via Intramolecular Aza-Michael Addition and Oxymercuration-Hydroxylation: This approach, pioneered by Saito, Kogure, Kitajima, and Takayama, features the facile construction of a 7-azabicyclo[4.2.1]nonane skeleton and an oxabicyclo[3.2.2]nonane ring core.[1][2]

  • Unified Strategy via a Versatile Enal Intermediate: Developed by Harada, Shimokawa, and Fukuyama, this strategy allows for the divergent synthesis of several gelsedine-type alkaloids, including (-)-14-Hydroxygelsenicine, from a common intermediate.

Strategy 1: Convergent Synthesis via Intramolecular Aza-Michael Addition and Oxymercuration-Hydroxylation

This synthetic route focuses on the strategic formation of key bicyclic systems inherent to the structure of (-)-14-Hydroxygelsenicine.

Overall Synthetic Pathway

Saito_Synthesis A Known Lactone B Dienone Intermediate A->B Several Steps C 7-Azabicyclo[4.2.1]nonane B->C Intramolecular aza-Michael addition D Key Intermediate C->D Several Steps E (-)-14-Hydroxygelsedilam D->E Intramolecular oxymercuration-hydroxylation F (-)-14-Acetoxygelsedilam E->F Acetylation G N-Boc Intermediate F->G Boc Protection H (-)-14-Hydroxygelsenicine G->H Ethylmagnesium bromide, then TFA Fukuyama_Synthesis I Known Starting Material J Common Enal Intermediate I->J Several Steps K Intermediate for (-)-Gelsenicine J->K Addition of a two-carbon unit M Intermediate for (-)-Gelsedilam J->M Hydrogenation O Intermediate for (-)-14-Hydroxygelsenicine J->O Oxygenation L (-)-Gelsenicine K->L Final Steps N (-)-Gelsedilam M->N Final Steps P (-)-14-Hydroxygelsenicine O->P Final Steps

References

Application Notes and Protocols for UPLC-MS/MS Quantification of Gelsemium Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gelsemium species, particularly Gelsemium elegans, are known for containing a variety of potent and toxic alkaloids. The quantitative analysis of these alkaloids is crucial for toxicological studies, pharmacological research, and quality control of traditional medicines. Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has emerged as a highly sensitive and specific method for the determination of Gelsemium alkaloids in various biological and botanical matrices.[1][2][3][4] This document provides detailed application notes and protocols for the quantification of major Gelsemium alkaloids using UPLC-MS/MS.

Experimental Workflow

The general workflow for the UPLC-MS/MS analysis of Gelsemium alkaloids involves sample preparation, chromatographic separation, and mass spectrometric detection.

Gelsemium_Alkaloid_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing start Sample Collection (e.g., Plant Tissue, Plasma, Honey) extraction Extraction (e.g., Ultrasonic, SPE) start->extraction filtration Filtration / Centrifugation extraction->filtration dilution Dilution & Internal Standard Spiking filtration->dilution uplc UPLC Separation (Reversed-Phase C18) dilution->uplc Inject Sample msms MS/MS Detection (ESI+, MRM Mode) uplc->msms quant Quantification (Calibration Curve) msms->quant Acquire Data validation Method Validation quant->validation end Results validation->end

Caption: General experimental workflow for the quantification of Gelsemium alkaloids.

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the matrix.

a) For Plant Tissues (e.g., Gelsemium elegans) [5]

  • Homogenization: Grind fresh plant tissues with liquid nitrogen.

  • Extraction: Weigh 100 mg of the homogenate and extract twice with 2.5 mL of 80% ethanol (B145695) using an ultrasonic bath for 30 minutes at 60°C.

  • Filtration and Evaporation: Combine the extracts, filter, and evaporate 1 mL of the filtrate to dryness under a stream of nitrogen.

  • Reconstitution: Dissolve the residue in 1 mL of acetonitrile-ammonium acetate (B1210297) (1:4, v/v) and filter through a 0.22 µm membrane filter before UPLC-MS/MS analysis.

b) For Rat Plasma [1][3]

  • Protein Precipitation: To 50 µL of plasma in a 1.5 mL centrifuge tube, add 150 µL of acetonitrile (B52724) containing the internal standard (e.g., 20 ng/mL strychnine).

  • Vortexing and Centrifugation: Vortex the mixture for 1 minute and then centrifuge at 14,900 x g for 10 minutes.

  • Injection: Inject an aliquot (e.g., 2 µL) of the supernatant directly into the UPLC-MS/MS system.

c) For Honey Samples [6]

  • Dilution: Mix 1.0 g of honey with 5 mL of water and vortex for 2 minutes.

  • Solid Phase Extraction (SPE):

    • Pass the diluted sample through a PRS cation exchange cartridge at a flow rate of less than 5 mL/min.

    • Rinse the cartridge with 10 mL of Milli-Q water.

    • Elute the retained alkaloids with 8 mL of 5% ammoniated methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to 0.5 mL under a gentle stream of nitrogen and then transfer it to a 1 mL volumetric flask with methanol.

  • Filtration: Filter the final extract through a 0.22 µm membrane before analysis.

UPLC-MS/MS Conditions

a) Liquid Chromatography

  • System: Waters ACQUITY UPLC H-Class or Agilent 1290 series.[1][5]

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or Waters C18 (4.6 x 150 mm, 3.5 µm).[1][2][5]

  • Mobile Phase:

    • A: Water with 0.1% formic acid.[1][2]

    • B: Methanol.[1][2]

  • Gradient Elution:

    • 0-0.2 min: 10% B

    • 0.2-2.0 min: 10% to 80% B

    • 2.0-2.5 min: 80% B

    • 2.5-2.8 min: 80% to 10% B

    • 2.8-5.0 min: 10% B

  • Flow Rate: 0.3 - 0.4 mL/min.[1][5]

  • Column Temperature: 40°C.[1][5]

  • Injection Volume: 2 - 10 µL.[1][5]

b) Mass Spectrometry

  • System: Waters XEVO TQ-S micro triple quadrupole or Agilent 6460 triple quadrupole mass spectrometer.[1][5]

  • Ionization Mode: Electrospray Ionization (ESI), Positive.[1][4]

  • Scan Mode: Multiple Reaction Monitoring (MRM).[1][5]

  • Source Parameters:

    • Capillary Voltage: 3.5 kV.[5]

    • Source Temperature: 350°C.[5]

    • Nebulizer Pressure: 40 psi.[5]

    • Drying Gas (Nitrogen) Flow: 12 L/min.[5]

Quantitative Data Summary

The following tables summarize the quantitative performance of the UPLC-MS/MS method for the analysis of various Gelsemium alkaloids.

Table 1: Mass Spectrometry Parameters for Selected Gelsemium Alkaloids

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Gelsemine323.2108.1
Koumine311.2108.1
Humantenmine355.2130.1
Gelsevirine353.2108.1
Gelsenicine329.2108.1
Sempervirine299.1284.1

Note: The specific precursor and product ions should be optimized for the instrument in use.

Table 2: Method Validation Parameters for Gelsemium Alkaloids in Rat Plasma [1][2][3][4]

ParameterValue
Calibration Curve Range0.1 - 200 ng/mL
Correlation Coefficient (R²)> 0.995
Lower Limit of Quantification (LLOQ)0.1 ng/mL
Precision (RSD%)< 16%
Accuracy86.9% - 113.2%
Extraction Efficiency> 75.8%
Matrix Effect88.5% - 107.8%

Table 3: Method Validation Parameters for Gelsemium Alkaloids in Honey [6]

ParameterGelsemineKoumineHumantenmine
Limit of Detection (LOD)2 ng/g2 ng/g2 ng/g
Limit of Quantification (LOQ)5 ng/g5 ng/g20 ng/g
Recovery81% - 94.2%81% - 94.2%81% - 94.2%
Intraday Precision (RSD%)≤ 5.0%≤ 5.0%≤ 5.0%
Interday Precision (RSD%)≤ 3.8%≤ 3.8%≤ 3.8%
Correlation Coefficient (R²)> 0.998> 0.998> 0.998

Conclusion

The described UPLC-MS/MS method provides a sensitive, rapid, and reliable approach for the quantification of Gelsemium alkaloids in diverse and complex matrices. The detailed protocols and performance data presented in these application notes can be readily adapted by researchers for toxicokinetic studies, quality assessment of herbal products, and forensic analysis. The robustness of the method is demonstrated by the excellent linearity, precision, and accuracy across different sample types.

References

Application Notes and Protocols: In Vitro Anti-Tumor Activity of 11-Hydroxygelsenicine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Hydroxygelsenicine is a gelsedine-type indole (B1671886) alkaloid isolated from the plant Gelsemium elegans. Alkaloids derived from this plant have demonstrated a range of pharmacological effects, including anti-tumor properties.[1][2] These compounds have been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as the induction of apoptosis and cell cycle arrest.[1][3] While specific data on this compound is limited, the following application notes and protocols are based on established in vitro assays for assessing the anti-tumor activity of related alkaloids from Gelsemium elegans, such as koumine (B8086292) and crude extracts of the plant. These protocols provide a framework for the initial in vitro evaluation of this compound's anti-cancer potential.

Data Presentation: Cytotoxicity of Gelsemium elegans Alkaloids

The following tables summarize the in vitro cytotoxic activity of crude extracts and a major alkaloid from Gelsemium elegans against various human cancer cell lines. This data can serve as a reference for designing experiments with this compound.

Table 1: Cytotoxicity of Methanol Extract of Gelsemium elegans

Cell LineCancer TypeIC50 Value (µg/mL)Incubation Time (hours)
CaOV-3Ovarian Cancer596
MDA-MB-231Breast Cancer4096

Data adapted from a study on the in vitro cytotoxic activity of Gelsemium elegans.[4][5]

Table 2: Cytotoxicity of Koumine, an Alkaloid from Gelsemium elegans

Cell LineCancer TypeIC50 Value (µg/mL)Incubation Time (hours)
MCF-7Breast Cancer12472

Data adapted from a study on the apoptotic effect of koumine.[6]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on cancer cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound stock solution (in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the medium in the wells with 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a blank control (medium only).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Experimental Workflow for MTT Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well Plate compound_prep Prepare Serial Dilutions of this compound treatment Treat Cells with this compound compound_prep->treatment incubation Incubate for 24/48/72 hours treatment->incubation mtt_addition Add MTT Solution incubation->mtt_addition formazan_solubilization Dissolve Formazan with DMSO mtt_addition->formazan_solubilization read_absorbance Measure Absorbance at 490 nm formazan_solubilization->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50

Caption: Workflow for determining cell viability using the MTT assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is to determine if this compound induces apoptosis in cancer cells.

Materials:

  • Human cancer cell lines

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cancer cells into 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours. Treat the cells with various concentrations of this compound for 24 or 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 1,500 rpm for 5 minutes.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.

Experimental Workflow for Apoptosis Assay

Apoptosis_Assay_Workflow cluster_prep Preparation & Treatment cluster_harvest Cell Harvesting cluster_staining Staining cluster_analysis Analysis cell_seeding Seed & Treat Cells with this compound harvesting Harvest Adherent & Floating Cells cell_seeding->harvesting washing Wash with PBS harvesting->washing resuspension Resuspend in Binding Buffer washing->resuspension staining Add Annexin V-FITC & PI resuspension->staining incubation Incubate in Dark staining->incubation flow_cytometry Analyze by Flow Cytometry incubation->flow_cytometry

Caption: Workflow for detecting apoptosis using Annexin V/PI staining.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is to determine if this compound affects the cell cycle progression of cancer cells.

Materials:

  • Human cancer cell lines

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • 70% ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Phosphate-buffered saline (PBS)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cancer cells into 6-well plates and treat with this compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in PI staining solution.

  • Incubation: Incubate the cells in the dark at 37°C for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle can be quantified.

Experimental Workflow for Cell Cycle Analysis

Cell_Cycle_Analysis_Workflow cluster_prep Preparation & Treatment cluster_fixation Fixation cluster_staining Staining cluster_analysis Analysis cell_seeding Seed & Treat Cells with this compound harvesting Harvest Cells cell_seeding->harvesting fixation Fix with Cold 70% Ethanol harvesting->fixation washing Wash with PBS fixation->washing staining Stain with PI/RNase A Solution washing->staining flow_cytometry Analyze DNA Content by Flow Cytometry staining->flow_cytometry

Caption: Workflow for analyzing cell cycle distribution using PI staining.

Potential Signaling Pathways

Studies on related Gelsemium alkaloids suggest that their anti-tumor effects may be mediated through the modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis.

Potential Signaling Pathway for Investigation

Signaling_Pathway cluster_drug Drug Action cluster_pathway Signaling Cascade cluster_outcome Cellular Outcome drug This compound erk_mapk Erk MAPK Pathway drug->erk_mapk Inhibition (?) nf_kb NF-κB Pathway drug->nf_kb Inhibition (?) stat3 STAT3 Pathway drug->stat3 Inhibition (?) apoptosis Apoptosis Induction erk_mapk->apoptosis proliferation Decreased Proliferation erk_mapk->proliferation nf_kb->apoptosis nf_kb->proliferation cell_cycle_arrest Cell Cycle Arrest stat3->cell_cycle_arrest stat3->proliferation

Caption: Potential signaling pathways affected by this compound.

Further investigation is required to elucidate the precise molecular mechanisms and signaling pathways through which this compound exerts its anti-tumor effects. Western blot analysis of key proteins in the Erk MAPK, NF-κB, and STAT3 pathways would be a logical next step to validate these potential targets.

References

Application Notes and Protocols for Cell-Based Screening of 11-Hydroxygelsenicine Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Hydroxygelsenicine is a gelsedine-type indole (B1671886) alkaloid found in plants of the Gelsemium genus. Preliminary research suggests that this class of compounds possesses a range of biological activities, including anti-inflammatory and antitumor effects, and potential modulation of neuronal signaling pathways. However, the precise molecular targets and mechanisms of action of this compound remain largely uncharacterized. These application notes provide a comprehensive framework for identifying the cellular targets of this compound through a multi-pronged, cell-based screening approach.

The following protocols are designed to enable researchers to:

  • Primary Screening: Functionally screen for the effects of this compound on key signaling pathways implicated in cancer and inflammation (STAT3 and NF-κB).

  • Secondary Screening: Investigate the modulatory effects of this compound on GABAA receptors, a known target of related Gelsemium alkaloids.

  • Target Deconvolution: Employ affinity purification coupled with mass spectrometry to identify direct binding partners of this compound.

  • Phenotypic Profiling: Assess the impact of this compound on cancer cell proliferation and apoptosis.

Data Presentation

Table 1: Hypothetical Results of Primary Screening in Reporter Assays
Concentration (µM)STAT3 Reporter Activity (% of Control)NF-κB Reporter Activity (% of Control)
0.198.5 ± 4.2101.2 ± 5.1
185.3 ± 6.195.8 ± 4.8
1045.7 ± 3.960.1 ± 5.5
5015.2 ± 2.525.4 ± 3.7
IC50 (µM) 8.9 15.2
Table 2: Hypothetical Results of Secondary Screening for GABAA Receptor Modulation
Concentration (µM)GABAA Receptor Activity (% of GABA response)
0.01102.1 ± 3.8
0.1115.4 ± 5.2
1145.8 ± 6.9
10180.2 ± 8.1
100185.5 ± 7.5
EC50 (µM) 2.5
Table 3: Hypothetical Results of High-Content Screening for Phenotypic Profiling in a Cancer Cell Line
Concentration (µM)Cell Proliferation (% of Control)Apoptosis Index
0.199.1 ± 4.51.1 ± 0.2
190.2 ± 5.81.8 ± 0.4
1055.6 ± 4.13.5 ± 0.6
5020.3 ± 3.36.2 ± 0.9
IC50 (µM) 12.3 N/A

Experimental Protocols

Protocol 1: STAT3 and NF-κB Reporter Gene Assays

This protocol describes a dual-luciferase reporter assay to screen for the inhibitory effects of this compound on the STAT3 and NF-κB signaling pathways.

Materials:

  • HEK293T cells

  • STAT3 luciferase reporter vector and a constitutively expressing Renilla luciferase vector.[1]

  • NF-κB luciferase reporter vector and a constitutively expressing Renilla luciferase vector.[2]

  • Lipofectamine 3000

  • Opti-MEM I Reduced Serum Medium

  • DMEM with 10% FBS

  • This compound

  • Dual-Luciferase Reporter Assay System

  • 96-well white, clear-bottom plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in 96-well plates at a density of 2 x 104 cells per well in DMEM with 10% FBS and incubate overnight.

  • Transfection:

    • For each well, prepare a DNA-lipid complex by diluting 100 ng of the STAT3 or NF-κB firefly luciferase reporter plasmid and 10 ng of the Renilla luciferase control plasmid in Opti-MEM.

    • Add Lipofectamine 3000 reagent to the diluted DNA and incubate for 15 minutes at room temperature.

    • Add the transfection complexes to the cells and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in DMEM.

    • Replace the transfection medium with the medium containing different concentrations of this compound or vehicle control.

    • For STAT3, stimulate with an appropriate cytokine like IL-6 (10 ng/mL). For NF-κB, stimulate with TNF-α (10 ng/mL).

    • Incubate for 6-24 hours.

  • Luciferase Assay:

    • Lyse the cells and measure firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System according to the manufacturer's instructions.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency and cell viability.

Protocol 2: GABAA Receptor Modulation Assay

This protocol utilizes a fluorescent imaging plate reader (FLIPR) to assess the modulation of GABAA receptor activity by this compound.

Materials:

  • HEK293 cells stably expressing GABAA receptor subunits (e.g., α1β2γ2).

  • FLIPR Membrane Potential Assay Kit

  • GABA (γ-aminobutyric acid)

  • This compound

  • 384-well black, clear-bottom plates

  • FLIPR instrument

Procedure:

  • Cell Seeding: Plate the GABAA receptor-expressing cells in 384-well plates and culture overnight.

  • Dye Loading:

    • Prepare the membrane potential-sensitive dye according to the kit instructions.

    • Remove the culture medium and add the dye solution to each well.

    • Incubate for 1 hour at 37°C.

  • Compound Addition:

    • Prepare serial dilutions of this compound in the assay buffer.

    • Add the compound dilutions to the appropriate wells.

  • FLIPR Assay:

    • Place the plate in the FLIPR instrument.

    • Initiate reading to establish a baseline fluorescence.

    • Add a sub-maximal concentration of GABA (e.g., EC20) to all wells to activate the GABAA receptors.

    • Monitor the change in fluorescence, which corresponds to membrane depolarization upon chloride ion influx.[3]

    • Analyze the data to determine the effect of this compound on the GABA-induced response.

Protocol 3: High-Content Screening for Cell Proliferation and Apoptosis

This protocol describes a high-content imaging-based assay to simultaneously evaluate the effects of this compound on cell proliferation and apoptosis in a cancer cell line (e.g., DU145 prostate cancer cells).

Materials:

  • DU145 cells

  • RPMI-1640 medium with 10% FBS

  • This compound

  • Click-iT™ EdU Alexa Fluor™ 488 Imaging Kit (for proliferation)

  • CellEvent™ Caspase-3/7 Green Detection Reagent (for apoptosis)

  • Hoechst 33342 (for nuclear staining)

  • 96-well imaging plates

  • High-content imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed DU145 cells in 96-well imaging plates and allow them to attach overnight.

    • Treat the cells with a serial dilution of this compound for 24-48 hours.

  • Cell Labeling:

    • Proliferation: Add EdU to the cell culture medium and incubate for 2 hours to allow for incorporation into newly synthesized DNA.

    • Apoptosis: Add CellEvent™ Caspase-3/7 Green Detection Reagent to the wells and incubate for 30 minutes.

  • Fixation and Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.5% Triton X-100.

    • Perform the Click-iT™ reaction to label the EdU-containing cells with Alexa Fluor 488.

    • Counterstain the nuclei with Hoechst 33342.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system.

    • Analyze the images to quantify:

      • The percentage of EdU-positive cells (proliferating cells).

      • The intensity of the Caspase-3/7 signal per cell (apoptotic cells).

      • The total number of cells (based on Hoechst staining).

Protocol 4: Affinity Purification-Mass Spectrometry for Target Identification

This protocol outlines a general workflow for identifying the direct binding partners of this compound using an affinity-based pull-down approach coupled with mass spectrometry.

Materials:

  • This compound derivative with a linker for immobilization (e.g., with a terminal alkyne or amine group)

  • Affinity resin (e.g., NHS-activated sepharose beads or streptavidin beads if using a biotinylated derivative)

  • Cell lysate from a relevant cell line

  • Wash buffers

  • Elution buffer

  • SDS-PAGE gels

  • In-gel digestion kit (with trypsin)

  • LC-MS/MS instrument

Procedure:

  • Immobilization of this compound:

    • Covalently couple the this compound derivative to the affinity resin according to the manufacturer's instructions.

  • Cell Lysis:

    • Prepare a total protein lysate from the chosen cell line under non-denaturing conditions.

  • Affinity Purification:

    • Incubate the immobilized this compound with the cell lysate to allow for binding of target proteins.

    • As a negative control, incubate the lysate with beads that have not been coupled to the compound.

    • Wash the beads extensively with wash buffer to remove non-specific binders.

  • Elution and Protein Separation:

    • Elute the bound proteins from the beads using an appropriate elution buffer (e.g., high salt, low pH, or a competitive ligand).

    • Separate the eluted proteins by SDS-PAGE.

  • In-Gel Digestion and Mass Spectrometry:

    • Excise the protein bands from the gel and perform in-gel digestion with trypsin.

    • Analyze the resulting peptides by LC-MS/MS.

  • Data Analysis:

    • Identify the proteins from the mass spectrometry data using a protein database.

    • Compare the proteins identified in the this compound pull-down with the negative control to identify specific binding partners.

Mandatory Visualizations

experimental_workflow cluster_primary Primary Screening cluster_secondary Secondary & Phenotypic Screening cluster_target_id Target Identification cluster_validation Target Validation STAT3 STAT3 Reporter Assay GABA GABAA Receptor Assay STAT3->GABA Hit Prioritization NFkB NF-κB Reporter Assay NFkB->GABA Hit Prioritization HCS High-Content Screening (Proliferation & Apoptosis) GABA->HCS APMS Affinity Purification Mass Spectrometry HCS->APMS Hypothesis Generation Validation Biochemical & Cellular Assays APMS->Validation Confirmation Start This compound Start->STAT3 Functional Screening Start->NFkB Functional Screening signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive phosphorylates STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active dimerizes DNA DNA STAT3_active->DNA translocates & binds HGS This compound HGS->STAT3_active inhibits Transcription Gene Transcription (Proliferation, Anti-apoptosis) DNA->Transcription Cytokine Cytokine (e.g., IL-6) Cytokine->Receptor

References

Application Notes: Investigating the Role of 11-Hydroxygelsenicine in Osteoclast Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Currently, there is no publicly available research specifically detailing the effects of 11-Hydroxygelsenicine on osteoclast activity. Osteoclasts are large, multinucleated cells responsible for bone resorption, a critical process in bone remodeling and maintenance. Dysregulation of osteoclast activity is implicated in various bone diseases, including osteoporosis, rheumatoid arthritis, and bone metastasis. The study of novel compounds that can modulate osteoclast differentiation and function is a key area of research for the development of new therapeutic agents.

While direct data on this compound is unavailable, this document provides a comprehensive set of standardized protocols and theoretical frameworks for researchers and drug development professionals to investigate the potential effects of this and other novel compounds on osteoclast activity. The methodologies outlined below are standard in the field and cover the key aspects of osteoclast biology, from differentiation to functional resorption.

Key Experimental Protocols

To thoroughly characterize the impact of a compound like this compound on osteoclast activity, a series of in vitro assays are typically employed. These assays assess the compound's influence on osteoclast formation (osteoclastogenesis), the expression of key osteoclast-specific markers, and the functional ability of mature osteoclasts to resorb bone.

Osteoclast Differentiation Assay

This assay is fundamental to determining if a compound inhibits or stimulates the formation of mature osteoclasts from their precursor cells.[1][2]

Principle: Osteoclast precursors, such as bone marrow-derived macrophages (BMMs) or RAW 264.7 cells, are cultured in the presence of Macrophage Colony-Stimulating Factor (M-CSF) and Receptor Activator of Nuclear Factor-κB Ligand (RANKL) to induce differentiation into mature, multinucleated osteoclasts.[3][4][5] The test compound is added at various concentrations to assess its effect on this process.

Protocol:

  • Cell Seeding:

    • For BMMs: Isolate bone marrow from the femurs and tibias of mice and culture in α-MEM with 10% FBS and M-CSF (30 ng/mL) for 3-4 days to generate BMMs. Seed BMMs at a density of 1 x 10^4 cells/well in a 96-well plate.

    • For RAW 264.7 cells: Seed cells at a density of 5 x 10^3 cells/well in a 96-well plate in DMEM with 10% FBS.

  • Induction of Differentiation:

    • Add M-CSF (30 ng/mL) and RANKL (50 ng/mL) to the culture medium.

    • Add this compound at a range of concentrations (e.g., 0.1, 1, 10 µM) to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known inhibitor of osteoclastogenesis).

  • Culture and Staining:

    • Incubate the plates for 5-7 days at 37°C in a 5% CO2 incubator, changing the medium every 2-3 days with fresh cytokines and the test compound.

    • After the incubation period, fix the cells and perform Tartrate-Resistant Acid Phosphatase (TRAP) staining.[6]

  • Quantification:

    • Count the number of TRAP-positive multinucleated (≥3 nuclei) cells per well under a light microscope.

TRAP Staining Protocol

TRAP is a hallmark enzyme of osteoclasts, and its staining is widely used to identify these cells.[1][7][8]

Principle: The enzyme TRAP, present in osteoclasts, hydrolyzes a substrate in the staining solution, leading to the formation of a colored precipitate, which allows for the visualization and quantification of osteoclasts.

Protocol:

  • Fixation: After the differentiation assay, wash the cells with PBS and fix with 4% paraformaldehyde for 10 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 5 minutes.

  • Staining: Wash with PBS and add the TRAP staining solution (containing naphthol AS-MX phosphate (B84403) and fast red violet LB salt in an acetate (B1210297) buffer, pH 5.0, with 50 mM sodium tartrate).[9] Incubate at 37°C for 30-60 minutes.

  • Washing and Imaging: Rinse the wells with distilled water and allow them to air dry. Image the wells using a light microscope. TRAP-positive cells will appear red/purple.[7]

Bone Resorption Pit Assay

This functional assay directly measures the ability of mature osteoclasts to resorb a bone-like substrate.[10][11][12]

Principle: Osteoclasts are cultured on a resorbable substrate, such as bone slices or calcium phosphate-coated plates. The area of resorption pits formed by the osteoclasts is then visualized and quantified.[13][14]

Protocol:

  • Cell Seeding: Differentiate BMMs or RAW 264.7 cells into mature osteoclasts in a standard culture plate as described in the differentiation assay.

  • Transfer to Substrate: After 3-4 days of differentiation, detach the pre-osteoclasts and seed them onto bone slices or calcium phosphate-coated plates in the presence of M-CSF and RANKL.

  • Treatment: Add this compound at various concentrations to the culture medium.

  • Resorption: Culture for an additional 2-3 days to allow for resorption.

  • Visualization and Quantification:

    • Remove the cells from the substrate using sonication or bleach.

    • Stain the resorption pits with 1% toluidine blue for 1-2 minutes, followed by extensive washing with water.[10]

    • Alternatively, for calcium phosphate plates, staining with von Kossa (5% silver nitrate) can be used.[14]

    • Capture images of the pits and quantify the resorbed area using image analysis software (e.g., ImageJ).[13]

Data Presentation

All quantitative data from the above experiments should be summarized in clearly structured tables for easy comparison.

Table 1: Effect of this compound on Osteoclast Differentiation

Concentration (µM)Number of TRAP+ Multinucleated Cells (Mean ± SD)% Inhibition
Vehicle Control0%
0.1
1.0
10.0
Positive Control

Table 2: Effect of this compound on Bone Resorption

Concentration (µM)Resorbed Area (% of Control) (Mean ± SD)% Inhibition
Vehicle Control100%0%
0.1
1.0
10.0
Positive Control

Visualization of Signaling Pathways and Workflows

Understanding the molecular mechanisms by which a compound exerts its effects is crucial. The RANKL signaling pathway is the primary driver of osteoclast differentiation and activation.[5][15][16] Investigating the impact of this compound on key components of this pathway would be a logical next step.

RANKL_Signaling_Pathway RANKL RANKL RANK RANK RANKL->RANK Binds TRAF6 TRAF6 RANK->TRAF6 Recruits MAPKs MAPKs (ERK, JNK, p38) TRAF6->MAPKs NFkB NF-κB TRAF6->NFkB AP1 AP-1 (c-Fos/c-Jun) MAPKs->AP1 NFATc1 NFATc1 NFkB->NFATc1 AP1->NFATc1 Gene_Expression Osteoclast-specific Gene Expression NFATc1->Gene_Expression Differentiation Osteoclast Differentiation & Activation Gene_Expression->Differentiation

Caption: The RANKL signaling cascade is essential for osteoclast differentiation.

A typical experimental workflow to assess the inhibitory potential of a novel compound on osteoclastogenesis is depicted below.

Experimental_Workflow Start Isolate Osteoclast Precursors (BMMs or RAW 264.7) Culture Culture with M-CSF & RANKL Start->Culture Treatment Add this compound (various concentrations) Culture->Treatment Incubate Incubate for 5-7 days Treatment->Incubate Assay1 TRAP Staining Incubate->Assay1 Assay2 Bone Resorption Assay Incubate->Assay2 Quantify1 Quantify TRAP+ Multinucleated Cells Assay1->Quantify1 Quantify2 Quantify Resorption Pit Area Assay2->Quantify2

Caption: Workflow for testing the effects of a compound on osteoclast activity.

While specific data on this compound's interaction with osteoclasts is not available, the protocols and frameworks provided here offer a robust starting point for its investigation. By systematically applying these established methodologies, researchers can elucidate the potential of this compound as a modulator of osteoclast function and its therapeutic potential for bone-related disorders.

References

Preparation of 11-Hydroxygelsenicine for Cell Culture Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of 11-Hydroxygelsenicine, a gelsedine-type indole (B1671886) alkaloid, in cell culture experiments. This document outlines methods for solubilization, determination of working concentrations, and relevant signaling pathways for studying the cellular effects of this compound.

Compound Information

This compound is a naturally occurring alkaloid isolated from plants of the Gelsemium genus.[1][2] Like other Gelsemium alkaloids, it is known for its potent biological activity and toxicity.[3] Careful handling and accurate preparation are crucial for obtaining reliable and reproducible experimental results.

PropertyValueSource
Molecular Formula C₁₉H₂₂N₂O₄[1]
Molecular Weight 342.39 g/mol [1][4]
Appearance Solid (assumed)General knowledge
Storage Store at -20°C for long-term storage.[4]

Preparation of Stock Solution

The low aqueous solubility of many alkaloids necessitates the use of an organic solvent to prepare a concentrated stock solution. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for in vitro studies due to its high solubilizing capacity and compatibility with most cell culture media at low final concentrations.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

  • Pipettes and sterile, filtered pipette tips

Protocol:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. Perform this in a chemical fume hood, wearing appropriate personal protective equipment (PPE).

  • Solubilization: Add the required volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM). Vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., 37°C) may aid dissolution, but avoid excessive heat.

  • Calculation for 10 mM Stock Solution:

    • Volume of DMSO (in µL) = [Weight of this compound (in mg) / 342.39 ( g/mol )] * 100,000

  • Storage: Aliquot the stock solution into sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and protect from light. Store at -20°C. A study on 11 Gelsemium alkaloids in rat plasma showed good stability at -20°C for 30 days and after multiple freeze-thaw cycles.[5]

Note on Solvent Choice: While DMSO is recommended, preliminary solubility tests in other organic solvents like ethanol (B145695) can be performed. However, ensure the final solvent concentration in the cell culture medium is not cytotoxic. It is advisable to keep the final DMSO concentration below 0.5% (v/v).

Determination of Working Concentration

The optimal working concentration of this compound will vary depending on the cell type and the biological endpoint being investigated. It is essential to perform a dose-response experiment to determine the cytotoxic and sub-toxic concentrations.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Dilution: Prepare a series of dilutions of the this compound stock solution in complete cell culture medium. A common starting range for Gelsemium alkaloids is from 0.1 µM to 100 µM.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration).

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours.

    • Add solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Table of Reported In Vitro Concentrations for Gelsemium Alkaloids:

AlkaloidCell LineAssayConcentration/Effect
Koumineα1 GlyR-expressing oocytesElectrophysiologyIC₅₀ = 31.5 ± 1.7 μM
Gelsevirineα1 GlyR-expressing oocytesElectrophysiologyIC₅₀ = 40.6 ± 8.2 μM
GelsenicineNot specifiedIn silico studyPotential agonist for α7 nicotinic acetylcholine (B1216132) receptor

This table provides a reference for concentrations of related compounds to guide the design of dose-response experiments for this compound.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the general workflow for preparing and using this compound in cell culture and a potential signaling pathway based on the known mechanisms of related Gelsemium alkaloids.

G_Preparation_Workflow cluster_prep Stock Solution Preparation cluster_exp Cell Culture Experiment weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve High Concentration (e.g., 10 mM) aliquot Aliquot and Store at -20°C dissolve->aliquot Protect from light dilute Dilute Stock in Media aliquot->dilute Use one aliquot per experiment treat Treat Cells dilute->treat Working Concentrations incubate Incubate (e.g., 24-72h) treat->incubate assay Perform Cellular Assays incubate->assay G_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm / Nucleus hydroxygelsenicine This compound glyr Glycine Receptor (GlyR) hydroxygelsenicine->glyr Modulation gabaar GABAA Receptor hydroxygelsenicine->gabaar Modulation achr α7 Nicotinic Acetylcholine Receptor (AChR) hydroxygelsenicine->achr Potential Agonist gephyrin Gephyrin Upregulation glyr->gephyrin downstream Downstream Signaling Cascades gabaar->downstream achr->downstream gephyrin->downstream response Cellular Response (e.g., Apoptosis, Neurotransmission modulation) downstream->response

References

Application Notes and Protocols for Gelsemium Alkaloids in Pain Research

Author: BenchChem Technical Support Team. Date: December 2025

A Note on 11-Hydroxygelsenicine: Extensive literature searches did not yield specific data on the application of this compound in pain research models. The following application notes and protocols are based on studies of closely related indole (B1671886) alkaloids isolated from Gelsemium elegans, namely Gelsenicine and Koumine (B8086292). These compounds have demonstrated significant analgesic properties and serve as a valuable reference for researchers investigating the therapeutic potential of Gelsemium alkaloids.

Introduction

Alkaloids derived from the plant Gelsemium elegans have been traditionally used in Chinese medicine for the treatment of various pain conditions.[1][2] Modern pharmacological studies have identified several active components, including gelsenicine and koumine, which exhibit potent analgesic effects in preclinical models of inflammatory and neuropathic pain.[3][4] These compounds represent promising candidates for the development of novel analgesic drugs. This document provides an overview of their application in pain research, including effective dosages, experimental protocols, and proposed mechanisms of action.

Quantitative Data Summary

The following table summarizes the quantitative data on the efficacy and toxicity of Gelsenicine in various pain models.

CompoundPain ModelSpeciesRoute of AdministrationED50LD50 (95% CI)Reference
GelsenicineAcetic Acid-Induced WrithingMiceSubcutaneous (s.c.)10.4 µg/kg100-200 µg/kg (i.p.)[4]
GelsenicineFormalin Test (Phase II)MiceSubcutaneous (s.c.)7.4 µg/kg100-200 µg/kg (i.p.)[4]
GelsenicineCCI-Induced Thermal HyperalgesiaMiceSubcutaneous (s.c.)9.8 µg/kg100-200 µg/kg (i.p.)[4]

CCI: Chronic Constriction Injury; ED50: Median Effective Dose; LD50: Median Lethal Dose; i.p.: Intraperitoneal.

Proposed Mechanism of Action

The analgesic effects of Gelsemium alkaloids are believed to be mediated through multiple pathways. While the precise mechanism of gelsenicine is still under investigation, studies on the related alkaloid koumine suggest a novel mechanism involving the upregulation of the neurosteroid allopregnanolone (B1667786) in the spinal cord, which is associated with the attenuation of neuropathic pain.[3] Another principal alkaloid, gelsemine, has been shown to exert its analgesic effects by acting on spinal α3 glycine (B1666218) receptors.[5]

cluster_Koumine_Action Proposed Analgesic Mechanism of Koumine Koumine Koumine Administration SpinalCord Spinal Cord Koumine->SpinalCord Acts on Allopregnanolone ↑ Allopregnanolone Synthesis SpinalCord->Allopregnanolone Stimulates NeuropathicPain Neuropathic Pain Allopregnanolone->NeuropathicPain Inhibits Analgesia Analgesic Effect Allopregnanolone->Analgesia Leads to NeuropathicPain->Analgesia

Caption: Proposed signaling pathway for the analgesic effect of Koumine.

Experimental Protocols

The following are detailed protocols for common pain models used to evaluate the analgesic effects of Gelsemium alkaloids like gelsenicine and koumine.

This model assesses visceral inflammatory pain by observing the abdominal constrictions (writhes) induced by an intraperitoneal injection of acetic acid.

Materials:

  • Gelsenicine (or other test compound)

  • Vehicle (e.g., saline, DMSO)

  • 0.6% Acetic Acid solution

  • Male ICR mice (18-22 g)

  • Syringes and needles for subcutaneous and intraperitoneal injections

  • Observation chambers

  • Timer

Procedure:

  • Acclimatize mice to the testing environment for at least 30 minutes.

  • Administer the test compound (e.g., Gelsenicine at doses of 5, 10, 20 µg/kg) or vehicle subcutaneously.

  • After a predetermined pretreatment time (e.g., 30 minutes), inject 0.6% acetic acid (10 mL/kg) intraperitoneally to induce writhing.

  • Immediately place the mouse in an individual observation chamber.

  • Record the total number of writhes (abdominal constrictions followed by stretching of the hind limbs) over a 15-minute period, starting 5 minutes after the acetic acid injection.

  • Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group.

This model evaluates both acute tonic pain (Phase I) and inflammatory pain (Phase II) by observing the licking and biting behavior of the injected paw.

Materials:

  • Gelsenicine (or other test compound)

  • Vehicle

  • 5% Formalin solution

  • Male ICR mice (18-22 g)

  • Syringes and needles for subcutaneous injection

  • Observation chambers with a mirror to allow clear observation of the paws

  • Timer

Procedure:

  • Acclimatize mice to the observation chambers for at least 30 minutes.

  • Administer the test compound (e.g., Gelsenicine at doses of 2.5, 5, 10 µg/kg) or vehicle subcutaneously 30 minutes before the formalin injection.

  • Inject 20 µL of 5% formalin into the plantar surface of the right hind paw.

  • Immediately return the mouse to the chamber.

  • Record the total time spent licking or biting the injected paw during two distinct phases:

    • Phase I (Acute): 0-5 minutes post-formalin injection.

    • Phase II (Inflammatory): 15-30 minutes post-formalin injection.

  • Analyze the data for each phase separately to determine the effect on acute and inflammatory pain.

This surgical model induces neuropathic pain, characterized by thermal hyperalgesia and mechanical allodynia, by loosely ligating the sciatic nerve.

Materials:

  • Gelsenicine (or other test compound)

  • Vehicle

  • Anesthetic (e.g., isoflurane, pentobarbital)

  • Surgical instruments

  • 4-0 silk sutures

  • Plantar test apparatus (for thermal hyperalgesia)

  • Von Frey filaments (for mechanical allodynia)

  • Male Sprague-Dawley rats or C57BL/6 mice

Procedure:

Part A: CCI Surgery

  • Anesthetize the animal.

  • Make an incision on the lateral side of the mid-thigh to expose the sciatic nerve.

  • Carefully dissect the nerve free from the surrounding connective tissue.

  • Place four loose ligatures around the sciatic nerve with approximately 1 mm spacing.

  • Close the incision with sutures.

  • Allow the animals to recover for 7-14 days to fully develop neuropathic pain behaviors.

Part B: Behavioral Testing

  • Thermal Hyperalgesia (Hargreaves Test):

    • Place the animal in a Plexiglas chamber on a heated glass floor.

    • Apply a radiant heat source to the plantar surface of the hind paw.

    • Record the paw withdrawal latency. A shortened latency in the injured paw compared to the contralateral paw or baseline indicates thermal hyperalgesia.

  • Mechanical Allodynia (Von Frey Test):

    • Place the animal on an elevated mesh floor.

    • Apply Von Frey filaments of increasing force to the plantar surface of the hind paw.

    • Determine the paw withdrawal threshold. A lower threshold in the injured paw indicates mechanical allodynia.

Part C: Drug Administration and Testing

  • After establishing a stable baseline of hyperalgesia and allodynia, begin drug administration.

  • Administer the test compound (e.g., Gelsenicine subcutaneously daily) or vehicle.

  • Perform behavioral tests at set time points after drug administration to evaluate the attenuation of pain behaviors. Repeated administrations can be used to assess sustained effects.[4]

cluster_Workflow Experimental Workflow for Analgesic Compound Evaluation start Start: Select Pain Model (Inflammatory/Neuropathic) acclimatize Animal Acclimatization start->acclimatize baseline Baseline Behavioral Testing (for Neuropathic Models) acclimatize->baseline Optional grouping Randomize Animals into Groups (Vehicle, Test Compound) acclimatize->grouping baseline->grouping admin Drug/Vehicle Administration grouping->admin pain_induction Pain Induction (e.g., Acetic Acid, Formalin, CCI Surgery) admin->pain_induction Pre-treatment behavioral_test Post-treatment Behavioral Assessment pain_induction->behavioral_test Post-induction data_analysis Data Collection & Analysis behavioral_test->data_analysis end_point End: Determine Analgesic Efficacy data_analysis->end_point

Caption: General experimental workflow for preclinical evaluation of analgesic compounds.

Safety and Toxicology

Preliminary toxicological data for gelsenicine in mice indicate a narrow therapeutic window, which is a characteristic of many Gelsemium alkaloids.[4] The LD50 for intraperitoneally administered gelsenicine is estimated to be between 100-200 µg/kg.[4] Researchers should exercise caution and conduct thorough dose-response studies to establish a safe and effective dose range for any new derivative or related compound.

Conclusion

Gelsenicine and other Gelsemium alkaloids demonstrate significant analgesic potential in a variety of preclinical pain models. The protocols outlined above provide a framework for researchers to investigate these compounds further. Future research should focus on elucidating the precise molecular mechanisms, exploring the therapeutic potential of derivatives like this compound, and carefully evaluating their safety profiles to pave the way for potential clinical applications in pain management.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 11-Hydroxygelsenicine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 11-Hydroxygelsenicine synthesis. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key strategic steps in the total synthesis of this compound and its analogues where yield loss is common?

A1: The total synthesis of this compound and related Gelsemium alkaloids involves several complex transformations. Based on published synthetic routes, the following three stages are critical and often present challenges leading to reduced yields[1]:

  • Construction of the 7-azabicyclo[4.2.1]nonane skeleton: This is typically achieved through an intramolecular aza-Michael addition.

  • Formation of the spirooxindole moiety: A common and crucial method for this is the intramolecular Heck reaction.

  • Installation of the hydroxyl group at C11: This can be part of the overall strategy for forming the oxabicyclo[3.2.2]nonane ring system, for which an intramolecular oxymercuration-hydroxylation has been used.

Q2: I am struggling with the purification of this compound. What methods are most effective?

A2: Purification of Gelsemium alkaloids can be challenging due to their complex structures and potential for isomerization. A highly effective method is the combination of high-speed counter-current chromatography (HSCCC) followed by preparative high-performance liquid chromatography (prep-HPLC). This two-step process has been successfully used to isolate and purify various alkaloids from Gelsemium extracts.

Troubleshooting Guide

Low Yield in Intramolecular Heck Reaction for Spirooxindole Formation

Q3: My intramolecular Heck reaction to form the spirooxindole core of a gelsenicine precursor is giving a low yield. What are the common causes and how can I optimize the reaction?

A3: Low yields in the intramolecular Heck reaction for this system are often due to suboptimal catalyst activity, incorrect choice of ligands and additives, or unfavorable reaction conditions leading to side product formation. Here are some troubleshooting steps:

  • Catalyst and Ligand Choice: The choice of palladium source and phosphine (B1218219) ligand is critical. Forcing conditions may be necessary for sterically hindered substrates.

  • Role of Additives: Silver salts, such as silver phosphate (B84403) (Ag₃PO₄), can act as halide scavengers and significantly influence the reaction's outcome, sometimes favoring the formation of a specific isomer.

  • Reaction Conditions: Temperature and solvent play a crucial role. High-boiling solvents like THF, toluene, or DMF are often required.

Table 1: Optimization of Intramolecular Heck Reaction Conditions for a Gelsemium Precursor [2]

EntryPalladium Source (mol%)Ligand/AdditiveSolventTemperature (°C)Yield (%)Ratio (Natural:Unnatural Isomer)
1Pd₂(dba)₃ (20)NoneToluene110601:5
2Pd₂(dba)₃ (35)2 equiv. Ag₃PO₄THFReflux61-78Predominantly unnatural isomer
3Pd(PPh₃)₄NoneToluene150691:2
Poor Diastereoselectivity in Key Cyclization Steps

Q4: I am observing poor diastereoselectivity in the formation of the bridged ring systems. How can I improve this?

A4: Achieving high diastereoselectivity is a common challenge in the synthesis of complex, polycyclic molecules like this compound. Here are some strategies to consider:

  • Chiral Ligands: For palladium-catalyzed reactions, the use of chiral ligands such as (R)-BINAP can induce enantioselectivity and may also influence diastereoselectivity.

  • Substrate Control: The stereochemistry of existing chiral centers in your substrate will influence the facial selectivity of subsequent reactions. Modifying protecting groups or the structure of the tether connecting the reacting moieties can alter the preferred transition state geometry.

  • Reaction Conditions: Temperature and the choice of solvent can impact the energy difference between diastereomeric transition states. Lowering the reaction temperature often enhances selectivity.

Difficulties with the Intramolecular aza-Michael Addition

Q5: The intramolecular aza-Michael addition to form the 7-azabicyclo[4.2.1]nonane skeleton is inefficient. What can I do to improve the yield?

A5: The success of the intramolecular aza-Michael addition depends on the nucleophilicity of the amine and the electrophilicity of the Michael acceptor.

  • Activation of the Michael Acceptor: Ensure the electron-withdrawing group on the alkene is sufficiently activating.

  • Basicity of the Amine: The reaction is often base-catalyzed. A weak, non-nucleophilic base can deprotonate the amine, increasing its nucleophilicity without promoting side reactions.

  • Solvent Effects: The polarity of the solvent can influence the rate of both the forward and reverse reactions. Protic solvents may solvate the amine, reducing its nucleophilicity.

Experimental Protocols

Protocol 1: General Procedure for Intramolecular Heck Reaction

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the unsaturated anilide precursor, the palladium catalyst (e.g., Pd₂(dba)₃, 20 mol%), and any additives (e.g., Ag₃PO₄, 2 equivalents).

  • Add the anhydrous solvent (e.g., THF or toluene) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Protocol 2: General Procedure for Intramolecular aza-Michael Addition

  • Dissolve the amino-alkene precursor in a suitable dry solvent (e.g., CH₂Cl₂, THF) in a round-bottom flask under an inert atmosphere.

  • Add a catalytic amount of a non-nucleophilic base (e.g., DBU, Et₃N).

  • Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC or LC-MS.

  • Once the reaction is complete, quench with a mild acid (e.g., saturated aq. NH₄Cl) if necessary.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_heck Intramolecular Heck Reaction cluster_intermediate Intermediate cluster_further Further Steps cluster_product Final Product start Unsaturated Anilide Precursor heck Pd Catalyst (e.g., Pd2(dba)3) Ligand/Additive (e.g., Ag3PO4) Solvent (e.g., THF), Heat start->heck Reactants spiro Spirooxindole Intermediate heck->spiro Cyclization further Aza-Michael Addition Oxymercuration-Hydroxylation spiro->further Progression product This compound further->product Completion

Caption: Workflow for key stages in this compound synthesis.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Actions low_yield Low Yield in a Key Reaction Step cause1 Suboptimal Catalyst/ Reagents low_yield->cause1 cause2 Incorrect Reaction Conditions (T, Solvent) low_yield->cause2 cause3 Poor Stereocontrol low_yield->cause3 cause4 Side Product Formation low_yield->cause4 sol1 Screen Catalysts, Ligands, Additives cause1->sol1 sol2 Optimize Temperature and Solvent cause2->sol2 sol3 Use Chiral Ligands, Modify Substrate cause3->sol3 sol4 Analyze Byproducts, Adjust Conditions cause4->sol4

Caption: A logical approach to troubleshooting low reaction yields.

References

Technical Support Center: Overcoming In Vitro Solubility Challenges of 11-Hydroxygelsenicine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 11-Hydroxygelsenicine during in vitro experiments. The following information is based on established methodologies for poorly soluble compounds and should be adapted and validated for your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: My this compound is precipitating in my cell culture medium. What is the primary cause of this issue?

A1: Precipitation of hydrophobic compounds like this compound in aqueous cell culture media is a common issue. This typically occurs when the concentration of the organic solvent used to dissolve the compound is too high in the final working solution, causing the compound to fall out of solution. It can also happen if the compound's solubility limit in the media is exceeded.

Q2: What are the recommended starting solvents for dissolving this compound?

A2: For initial stock solutions, organic solvents are generally required for poorly soluble compounds. Common choices include Dimethyl Sulfoxide (DMSO), ethanol, or a mixture of solvents. It is crucial to prepare a high-concentration stock solution to minimize the volume of organic solvent added to your aqueous experimental setup.

Q3: What is the maximum concentration of DMSO that is safe for most cell lines?

A3: The cytotoxicity of DMSO varies between cell lines. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium below 0.5% (v/v), and ideally below 0.1%, to minimize off-target effects and cytotoxicity. Always perform a solvent toxicity control experiment for your specific cell line.

Q4: Can I use techniques other than organic solvents to improve the solubility of this compound in my aqueous buffer?

A4: Yes, several techniques can enhance the aqueous solubility of hydrophobic compounds. These include the use of co-solvents, surfactants, cyclodextrins, or formulating the compound in a lipid-based system.[1][2][3][4] The choice of method depends on the specific requirements of your assay.

Troubleshooting Guide

Issue 1: Precipitation upon dilution of stock solution in aqueous media.
  • Possible Cause: The compound has low aqueous solubility, and the addition of the organic stock solution to the aqueous media causes it to crash out.

  • Troubleshooting Steps:

    • Reduce the final concentration: Your desired working concentration may be above the solubility limit of the compound in the final medium. Try a lower concentration.

    • Use a higher-concentration stock: This will allow you to add a smaller volume of the organic solvent to your aqueous solution, potentially keeping the compound in solution.

    • Serial dilutions: Instead of a single large dilution, perform serial dilutions in your culture medium. This can sometimes prevent immediate precipitation.

    • Incorporate solubilizing agents: Consider the use of co-solvents, surfactants, or cyclodextrins in your final solution to enhance solubility.[1][2][4]

Issue 2: Inconsistent experimental results.
  • Possible Cause: The compound may not be fully dissolved, leading to variations in the actual concentration in your experiments.

  • Troubleshooting Steps:

    • Ensure complete dissolution of the stock: Use vortexing and/or sonication to ensure your compound is fully dissolved in the initial organic solvent.[5]

    • Prepare fresh dilutions: Do not store diluted solutions in aqueous media for extended periods, as the compound may precipitate over time. Prepare fresh dilutions for each experiment.

    • Filter your final solution: After dilution, you can filter the solution through a 0.22 µm filter to remove any undissolved particles that could lead to inconsistent results.

Quantitative Data Summary

The following tables provide a summary of the properties of common solvents and a comparison of different solubilization methods.

Table 1: Properties of Common Organic Solvents

SolventMolar Mass ( g/mol )Boiling Point (°C)Density (g/cm³)Dielectric Constant
Dimethyl Sulfoxide (DMSO)78.131891.10047.2
Ethanol46.0778.370.78924.5
Methanol32.0464.70.79232.7
Acetone58.08560.78420.7

Source: Adapted from various chemical property databases.

Table 2: Comparison of Solubilization Strategies

StrategyMechanism of ActionAdvantagesDisadvantages
Co-solvents (e.g., PEG 400, Glycerol) Increase the polarity of the solvent mixture, enhancing solubility.[1]Simple to implement.May have biological effects at higher concentrations.
Surfactants (e.g., Tween 80, Polysorbate 20) Form micelles that encapsulate the hydrophobic compound.[2]Effective at low concentrations.Can interfere with certain assays and may be cytotoxic.
Cyclodextrins (e.g., β-cyclodextrin, HP-β-CD) Form inclusion complexes with the hydrophobic drug, increasing its solubility.[4][6]Low toxicity, well-characterized.Can be expensive, and complexation is specific to the drug's structure.
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a lipid carrier, which forms an emulsion in aqueous media.[6][7]Can significantly increase bioavailability.More complex to prepare and characterize.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
  • Weighing: Accurately weigh 3.42 mg of this compound (assuming a molar mass of 342.39 g/mol , similar to related compounds).

  • Dissolution: Add 1 mL of high-purity, sterile DMSO to the powder.

  • Solubilization: Vortex the solution vigorously for 1-2 minutes. If the compound is not fully dissolved, sonicate in a water bath for 5-10 minutes.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Using β-Cyclodextrin to Enhance Aqueous Solubility
  • Prepare a β-cyclodextrin solution: Dissolve β-cyclodextrin in your desired aqueous buffer (e.g., PBS or cell culture medium) to a final concentration of 1-10 mM. Gentle heating and stirring may be required.

  • Add this compound stock: While stirring the β-cyclodextrin solution, slowly add your concentrated this compound stock solution (prepared in a minimal amount of organic solvent) to the desired final concentration.

  • Equilibration: Allow the solution to stir at room temperature for at least 1 hour to allow for the formation of the inclusion complex.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any non-complexed, precipitated drug.

Visualizations

experimental_workflow start Start: Need to dissolve This compound for in vitro assay stock_sol Prepare 10-50 mM stock in 100% DMSO or Ethanol start->stock_sol test_dilution Test dilution in aqueous buffer/media stock_sol->test_dilution precipitate Precipitation occurs? test_dilution->precipitate no_precipitate No precipitation precipitate->no_precipitate No troubleshoot Troubleshoot Solubility precipitate->troubleshoot Yes proceed Proceed with experiment. Keep final solvent conc. <0.5% no_precipitate->proceed use_cosolvent Option 1: Use a co-solvent (e.g., PEG400) troubleshoot->use_cosolvent use_cyclodextrin Option 2: Use Cyclodextrin (e.g., HP-β-CD) troubleshoot->use_cyclodextrin use_surfactant Option 3: Use a surfactant (e.g., Tween 80) troubleshoot->use_surfactant retest Retest dilution with solubilizing agent use_cosolvent->retest use_cyclodextrin->retest use_surfactant->retest retest->precipitate

Caption: Decision tree for solubilizing this compound.

hypothetical_signaling_pathway cluster_cell Cancer Cell HGE This compound STAT3 STAT3 HGE->STAT3 Inhibits phosphorylation caspase9 Caspase-9 HGE->caspase9 Activates pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 Phosphorylation nucleus Nucleus pSTAT3->nucleus gene_expression Gene Expression (e.g., c-Jun, IL-6) nucleus->gene_expression Drives proliferation Cell Proliferation and Survival gene_expression->proliferation apoptosis Apoptosis proliferation->apoptosis Inhibits caspase9->apoptosis

Caption: Hypothetical signaling pathway for this compound.

References

Technical Support Center: Purification of Gelsemium Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Gelsemium alkaloids.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying Gelsemium alkaloids?

A1: The primary challenges in the purification of Gelsemium alkaloids stem from the complexity of the chemical matrix in the plant extract. These challenges include:

  • Complex Mixture of Structurally Similar Alkaloids: Gelsemium species contain a large number of indole (B1671886) alkaloids with very similar structures, making their separation difficult.[1][2]

  • Low Abundance of Some Bioactive Alkaloids: While some alkaloids like koumine (B8086292) and gelsemine (B155926) are abundant, other potentially bioactive compounds are present in much lower concentrations, making their isolation challenging.[3]

  • Co-extraction of Impurities: The initial extraction process also isolates various other plant metabolites (e.g., pigments, lipids, and other secondary metabolites) that can interfere with chromatographic separation.

  • Potential for Degradation: Some alkaloids may be sensitive to pH, temperature, or light, leading to degradation during the purification process.

Q2: Which chromatographic techniques are most effective for Gelsemium alkaloid purification?

A2: A combination of chromatographic techniques is often necessary for the successful isolation of pure Gelsemium alkaloids. The most effective methods reported are:

  • High-Speed Counter-Current Chromatography (HSCCC): This technique is particularly useful for the initial fractionation of the crude extract, providing a good preliminary separation of the major alkaloids.[4][5]

  • Preparative High-Performance Liquid Chromatography (prep-HPLC): Following initial fractionation by HSCCC or other methods, prep-HPLC is essential for the final purification of individual alkaloids to a high degree of purity.[4][5]

  • pH-Zone-Refining Counter-Current Chromatography: This method has been shown to be effective for the separation of major alkaloids from a crude extract of G. elegans.

Q3: What are the typical yields and purities I can expect?

A3: The yields and purities of isolated Gelsemium alkaloids can vary significantly depending on the plant material, extraction method, and purification strategy. However, based on published data, you can expect the following ranges. For detailed quantitative data, please refer to the data tables in the "Data Presentation" section below.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of Gelsemium alkaloids.

Problem Potential Cause Recommended Solution
Low Yield of Total Alkaloids after Extraction 1. Incomplete extraction from plant material.- Ensure the plant material is finely powdered to increase surface area. - Optimize the extraction solvent system. A common method involves using an alcohol (e.g., ethanol (B145695), methanol) followed by an acid-base liquid-liquid extraction to partition the alkaloids.[6] - Increase the extraction time or the number of extraction cycles.
2. Degradation of alkaloids during extraction.- Avoid high temperatures during solvent evaporation. Use a rotary evaporator under reduced pressure at a moderate temperature.
Poor Peak Resolution in HPLC 1. Inappropriate mobile phase composition.- Optimize the mobile phase gradient. For reverse-phase HPLC (e.g., C18 column), a gradient of acetonitrile (B52724) and water with a modifier like formic acid or trifluoroacetic acid is commonly used.[7] - Adjust the pH of the mobile phase to ensure the alkaloids are in a consistent ionization state, which can improve peak shape.[7]
2. Column overload.- Reduce the amount of sample injected onto the column.
3. Co-elution of structurally similar alkaloids.- Employ a multi-step purification strategy. Use HSCCC for initial fractionation to separate major alkaloid groups before proceeding to prep-HPLC for fine purification.[4][5] - Try a different column chemistry (e.g., phenyl-hexyl instead of C18) that may offer different selectivity for your target alkaloids.[7]
Inconsistent Retention Times in HPLC 1. Fluctuations in mobile phase composition or flow rate.- Ensure the mobile phase is properly mixed and degassed.[8] - Check the HPLC pump for leaks or worn seals.[8][9]
2. Column temperature variations.- Use a column oven to maintain a stable temperature.[8]
3. Column degradation.- Flush the column with a strong solvent to remove any strongly retained compounds. If performance does not improve, the column may need to be replaced.
Loss of Sample During Purification 1. Irreversible adsorption onto the chromatographic matrix.- For silica (B1680970) gel chromatography, deactivation of the silica with a small amount of triethylamine (B128534) in the mobile phase can reduce tailing and irreversible adsorption of basic alkaloids.
2. Degradation of alkaloids on the column.- If alkaloids are pH-sensitive, ensure the mobile phase and any additives are within the stable pH range for your target compounds.

Data Presentation

Table 1: Comparison of Purification Methods for Gelsemium Alkaloids
Method Starting Material Alkaloid Yield (mg) Purity (%) Reference
HSCCC followed by prep-HPLC350 mg crude extract of G. elegans14-hydroxygelsenicine12.197.4[4]
sempervirine20.898.9[4]
19-(R)-hydroxydihydrogelelsevirine10.198.5[4]
koumine50.599.0[4]
gelsemine32.299.5[4]
gelselvirine50.596.8[4]
11-hydroxyhumanmantenine12.585.5[4]
pH-zone-refining CCC1.5 g crude extract of G. elegansgelsemine31294.8
koumine42095.9
gelsevirine19596.7

Experimental Protocols

Protocol 1: Extraction of Total Alkaloids from Gelsemium elegans

This protocol is a general method for the extraction of total alkaloids from dried and powdered Gelsemium elegans plant material.

  • Maceration: Soak the powdered plant material in 95% ethanol at room temperature for 24 hours.

  • Reflux Extraction: Subject the mixture to heat reflux for 2 hours. Repeat the extraction three times.

  • Concentration: Combine the ethanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Acid-Base Liquid-Liquid Extraction:

    • Dissolve the crude extract in a 2% sulfuric acid solution.

    • Wash the acidic solution with ethyl acetate (B1210297) to remove neutral and weakly acidic impurities.

    • Adjust the pH of the aqueous layer to 9-10 with ammonia (B1221849) water.

    • Extract the alkaline solution with chloroform (B151607) multiple times.

  • Final Concentration: Combine the chloroform extracts and evaporate the solvent under reduced pressure to yield the total alkaloid extract.

Protocol 2: Purification of Gelsemium Alkaloids using HSCCC and Preparative HPLC

This protocol describes a two-step purification process for the isolation of individual alkaloids from the total alkaloid extract.[4]

  • HSCCC Separation (Initial Fractionation):

    • Two-phase solvent system: Prepare a mixture of n-hexane, ethyl acetate, 1% triethylamine in water, and ethanol. The optimal ratio should be determined experimentally. A reported effective ratio is 2:3:4:2 (v/v/v/v).[4]

    • HSCCC Operation:

      • Fill the HSCCC column with the upper phase as the stationary phase.

      • Rotate the column at a set speed (e.g., 850 rpm).

      • Pump the lower phase (mobile phase) through the column at a constant flow rate.

      • Once the system reaches hydrodynamic equilibrium, inject the total alkaloid extract dissolved in a small volume of the mobile phase.

      • Collect fractions based on the UV chromatogram.

  • Preparative HPLC (Final Purification):

    • Column: A C18 reverse-phase preparative column is commonly used.

    • Mobile Phase: A gradient of acetonitrile and water containing an additive such as formic acid or trifluoroacetic acid. The gradient program should be optimized to achieve the best separation of the target alkaloids in the collected HSCCC fractions.

    • Purification: Inject the HSCCC fractions onto the preparative HPLC system and collect the peaks corresponding to the individual alkaloids.

    • Purity Analysis: Analyze the purity of the isolated alkaloids using analytical HPLC.

Signaling Pathways and Experimental Workflows

Gelsemium Alkaloid Interaction with Glycine (B1666218) and GABA-A Receptors

Gelsemium alkaloids, such as gelsemine and koumine, have been shown to modulate the activity of inhibitory neurotransmitter receptors in the central nervous system, particularly glycine receptors (GlyR) and γ-aminobutyric acid type A (GABA-A) receptors.[10][11][12][13] This interaction is believed to be a key mechanism behind their pharmacological and toxicological effects.[14][15]

Gelsemium_Alkaloid_Signaling Gelsemium_Alkaloids Gelsemium Alkaloids (e.g., Gelsemine, Koumine) GlyR Glycine Receptor (GlyR) Gelsemium_Alkaloids->GlyR Allosteric Modulation GABAAR GABA-A Receptor Gelsemium_Alkaloids->GABAAR Modulation Neuronal_Inhibition Increased Neuronal Inhibition GlyR->Neuronal_Inhibition GABAAR->Neuronal_Inhibition Pharmacological_Effects Analgesic & Anxiolytic Effects Neuronal_Inhibition->Pharmacological_Effects Toxicological_Effects Respiratory Depression, Seizures Neuronal_Inhibition->Toxicological_Effects At high doses

Caption: Interaction of Gelsemium alkaloids with inhibitory neurotransmitter receptors.

General Workflow for Gelsemium Alkaloid Purification

The following diagram illustrates a typical experimental workflow for the extraction and purification of Gelsemium alkaloids.

Purification_Workflow Start Dried & Powdered Gelsemium Plant Material Extraction Solvent Extraction (e.g., Ethanol) Start->Extraction AcidBase Acid-Base Liquid-Liquid Extraction Extraction->AcidBase Crude_Extract Crude Alkaloid Extract AcidBase->Crude_Extract HSCCC High-Speed Counter-Current Chromatography (HSCCC) Crude_Extract->HSCCC Fractions Alkaloid Fractions HSCCC->Fractions Prep_HPLC Preparative HPLC Fractions->Prep_HPLC Pure_Alkaloids Pure Individual Alkaloids Prep_HPLC->Pure_Alkaloids Analysis Purity Analysis (HPLC) & Structure Elucidation (NMR, MS) Pure_Alkaloids->Analysis

Caption: A typical workflow for the purification of Gelsemium alkaloids.

References

Technical Support Center: Stabilizing 11-Hydroxygelsenicine in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for stabilizing 11-hydroxygelsenicine (B12403617) in aqueous solutions. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is changing color. What does this indicate?

A color change in your aqueous solution of this compound, such as turning yellow or brown, is a common indicator of degradation. This is often due to oxidation or other chemical transformations of the indole (B1671886) alkaloid structure. Exposure to light, elevated temperatures, or inappropriate pH can accelerate these degradation processes. It is crucial to investigate the cause to ensure the integrity of your experimental results.

Q2: What are the primary factors that can cause the degradation of this compound in aqueous solutions?

Several factors can contribute to the degradation of this compound, a Gelsemium alkaloid, in aqueous solutions. These include:

  • pH: Like many indole alkaloids, this compound is susceptible to pH-dependent hydrolysis and degradation. Both acidic and alkaline conditions can catalyze these reactions. Generally, a slightly acidic to neutral pH is recommended for better stability, though this needs to be experimentally verified for this specific compound. A lower pH may have a stabilizing effect on the alkaloids as they are protonated, increasing their solubility.[1]

  • Temperature: Elevated temperatures can significantly accelerate the rate of chemical degradation. For short-term storage, refrigeration (2-8 °C) is advisable. For long-term storage, freezing (-20 °C or -80 °C) is recommended.

  • Light: Exposure to ultraviolet (UV) or even ambient light can lead to photodegradation. It is essential to protect solutions from light by using amber vials or by wrapping containers with aluminum foil.

  • Oxidation: The indole nucleus is susceptible to oxidation, especially in the presence of oxygen and certain metal ions. Using deoxygenated water and minimizing headspace in vials can help mitigate oxidative degradation.

  • Enzymatic Degradation: If working with biological matrices, enzymatic degradation can occur.

Q3: What are the recommended storage conditions for aqueous solutions of this compound?

To ensure the stability of your this compound solutions, the following storage conditions are recommended based on general knowledge of Gelsemium alkaloids:

  • Short-term storage (up to 24 hours): Store at 2-8 °C in a tightly sealed, light-protected container.

  • Long-term storage: For periods longer than 24 hours, it is best to store aliquots at -20 °C or -80 °C to minimize freeze-thaw cycles.

  • Protection from Light: Always use amber glass vials or wrap clear vials in aluminum foil to prevent photodegradation.

  • Inert Atmosphere: For maximum stability, especially for long-term storage, consider purging the solution with an inert gas like nitrogen or argon before sealing to remove oxygen.

Troubleshooting Guides

Problem 1: Rapid loss of this compound concentration in my aqueous solution.

  • Possible Cause 1: Inappropriate pH.

    • Troubleshooting: Measure the pH of your solution. If it is strongly acidic or alkaline, adjust it to a near-neutral pH (e.g., pH 6-7) using a suitable buffer system that is compatible with your experimental setup. The stability of related indole alkaloids is highly dependent on pH.[2]

  • Possible Cause 2: Exposure to Light.

    • Troubleshooting: Ensure your solutions are always protected from light. Prepare and handle solutions under low-light conditions and store them in amber vials or foil-wrapped containers.

  • Possible Cause 3: High Temperature.

    • Troubleshooting: Avoid exposing the solution to high temperatures. If your experimental protocol requires elevated temperatures, minimize the exposure time. For storage, always use refrigeration or freezing. The stability of similar alkaloids is highly dependent on temperature.[2]

  • Possible Cause 4: Oxidative Degradation.

    • Troubleshooting: Prepare your aqueous solutions using deoxygenated water (e.g., by boiling and cooling under an inert gas). Minimize the headspace in your storage vials to reduce the amount of oxygen present.

Problem 2: Appearance of unknown peaks in my HPLC chromatogram.

  • Possible Cause: Degradation of this compound.

    • Troubleshooting: The appearance of new peaks is a strong indication of degradation. To identify the source of degradation, perform a forced degradation study (see Experimental Protocols section). This will help you understand the degradation profile of this compound under different stress conditions (acidic, basic, oxidative, photolytic, and thermal). By comparing the chromatograms of your sample with those from the forced degradation study, you can identify the likely cause of degradation and take steps to mitigate it.

Quantitative Data

While specific quantitative stability data for this compound is limited in the public domain, the following table summarizes the stability of 11 Gelsemium alkaloids (which may include this compound) in rat plasma under different storage conditions, as reported in a toxicokinetics study.[3][4][5][6] This data can serve as a general guideline.

Storage ConditionDurationAnalyte Concentration (ng/mL)Accuracy (%)Coefficient of Variation (CV, %)
Autosampler (Ambient Temp.) 24 hours0.488.5 - 107.8< 16
1888.5 - 107.8< 16
18088.5 - 107.8< 16
Ambient Temperature 2 hours0.486.9 - 113.2< 16
1886.9 - 113.2< 16
18086.9 - 113.2< 16
-20 °C 30 days0.486.9 - 113.2< 16
1886.9 - 113.2< 16
18086.9 - 113.2< 16
Freeze-Thaw Cycles 3 cycles0.486.9 - 113.2< 16
1886.9 - 113.2< 16
18086.9 - 113.2< 16

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound in Aqueous Solution

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO) at a concentration of 1 mg/mL.

  • Preparation of Aqueous Working Solutions: Dilute the stock solution with water to a final concentration of 100 µg/mL for each stress condition.

  • Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the working solution. Incubate at 60 °C for 24 hours.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH to the working solution. Incubate at 60 °C for 24 hours.

    • Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide to the working solution. Keep at room temperature for 24 hours.

    • Thermal Degradation: Keep the aqueous working solution at 60 °C for 24 hours.

    • Photodegradation: Expose the aqueous working solution to direct sunlight or a photostability chamber for 24 hours. Prepare a control sample wrapped in aluminum foil to protect it from light.

  • Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, including a non-stressed control, by a stability-indicating HPLC method to determine the percentage of degradation and identify any degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating and quantifying this compound from its potential degradation products.

  • Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often necessary to separate the parent compound from its degradation products. A typical mobile phase could consist of:

    • Solvent A: 0.1% formic acid in water

    • Solvent B: Acetonitrile or methanol

  • Gradient Program:

    • Start with a low percentage of Solvent B (e.g., 10%) and gradually increase it to a high percentage (e.g., 90%) over 20-30 minutes.

  • Detection: Use a UV detector, monitoring at a wavelength where this compound has maximum absorbance (this needs to be determined experimentally, but a range of 254-280 nm is a good starting point for indole alkaloids).

  • Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by analyzing the samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the parent this compound peak.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in MeOH) working Prepare Aqueous Working Solution (100 µg/mL) stock->working acid Acid Hydrolysis (0.1M HCl, 60°C) working->acid base Base Hydrolysis (0.1M NaOH, 60°C) working->base oxidation Oxidation (3% H2O2, RT) working->oxidation thermal Thermal (60°C) working->thermal photo Photolytic (Light Exposure) working->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize hplc Analyze by Stability-Indicating HPLC oxidation->hplc thermal->hplc photo->hplc neutralize->hplc data Evaluate Degradation Profile hplc->data

Caption: Workflow for a forced degradation study of this compound.

degradation_pathways cluster_stressors Stress Conditions cluster_products Degradation Products parent This compound hydrolysis Hydrolysis Products parent->hydrolysis Hydrolysis oxidation_prod Oxidation Products parent->oxidation_prod Oxidation photo_prod Photodegradation Products parent->photo_prod Photodegradation thermal_prod Thermal Degradation Products parent->thermal_prod Thermal Degradation pH pH (Acid/Base) pH->hydrolysis temp Temperature temp->thermal_prod light Light light->photo_prod oxygen Oxygen oxygen->oxidation_prod

Caption: Potential degradation pathways of this compound.

References

Navigating the Complexities of Indole Alkaloid Analysis: A UPLC-MS/MS Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the UPLC-MS/MS analysis of indole (B1671886) alkaloids. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during their experiments. This guide offers troubleshooting advice and frequently asked questions in a user-friendly question-and-answer format, alongside detailed experimental protocols and visual workflows.

Troubleshooting Guide: Common Issues in UPLC-MS/MS Analysis of Indole Alkaloids

This section addresses prevalent problems, their potential causes, and recommended solutions to ensure robust and reliable analytical results.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH relative to analyte pKa.- Column overload.- Secondary interactions with the stationary phase.- Adjust mobile phase pH to be at least 2 units away from the analyte's pKa.- Reduce sample concentration or injection volume.- Use a column with a different stationary phase chemistry or add a competing agent to the mobile phase.
Low Signal Intensity / Poor Sensitivity - Suboptimal ionization parameters (e.g., spray voltage, gas flow, temperature).- Matrix effects causing ion suppression.[1][2] - Inefficient extraction or sample loss during preparation.- Optimize MS source parameters for the specific indole alkaloids of interest.- Implement a more effective sample cleanup procedure (e.g., solid-phase extraction) to remove interfering matrix components.[1] - Use a suitable internal standard to compensate for matrix effects and recovery losses.[3][4]
Inconsistent Retention Times - Fluctuations in column temperature.- Inconsistent mobile phase composition.- Column degradation.- Use a column oven to maintain a stable temperature.- Ensure proper mobile phase preparation and mixing.- Flush the column regularly and replace if necessary.
High Background Noise - Contaminated mobile phase, solvents, or glassware.- Leak in the UPLC or MS system.- In-source fragmentation.- Use high-purity solvents and thoroughly clean all materials.- Perform a leak check on the system.- Optimize cone voltage and other source parameters to minimize fragmentation.
Co-elution of Isomers - Insufficient chromatographic resolution.- Optimize the UPLC gradient, flow rate, or change the stationary phase to one with different selectivity.[5] - Utilize ion mobility-mass spectrometry if available for an additional dimension of separation.[6]
Inaccurate Quantification - Significant matrix effects (ion suppression or enhancement).[7][8] - Lack of a suitable internal standard.- Non-linearity of the calibration curve.- Evaluate and correct for matrix effects using methods like post-extraction standard addition or matrix-matched calibration curves.[3] - Synthesize or purchase a stable isotope-labeled internal standard corresponding to the analyte.- Extend the calibration curve or use a weighted regression model.

Frequently Asked Questions (FAQs)

Q1: How can I minimize matrix effects when analyzing indole alkaloids in complex samples like plant extracts?

A1: Matrix effects are a primary challenge in the analysis of indole alkaloids from biological matrices.[1][2] To mitigate these effects, consider the following strategies:

  • Effective Sample Preparation: Employ a robust sample cleanup method. Solid-Phase Extraction (SPE) with a suitable sorbent can effectively remove many interfering compounds.[1]

  • Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their impact on ionization. However, ensure the analyte concentration remains above the limit of quantification.

  • Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that is free of the target analytes. This helps to compensate for the matrix effects experienced by the samples.

  • Internal Standards: The use of a stable isotope-labeled internal standard is highly recommended. This standard will co-elute with the analyte and experience similar matrix effects, allowing for accurate correction during data processing.[3][4]

Q2: What is the best mobile phase composition for separating indole alkaloids by UPLC?

A2: The optimal mobile phase depends on the specific structures of the indole alkaloids being analyzed. However, a common starting point is a reversed-phase separation using a C18 column with a gradient elution of:

  • Mobile Phase A: Water with an acidic modifier (e.g., 0.1% formic acid or acetic acid). The acidic pH helps to protonate the basic nitrogen in the indole structure, leading to better peak shapes.[9]

  • Mobile Phase B: Acetonitrile or methanol (B129727) with the same acidic modifier.

The gradient should be optimized to achieve adequate separation of all analytes of interest.

Q3: My peak shape for certain indole alkaloids is poor, showing significant tailing. What can I do?

A3: Peak tailing for basic compounds like indole alkaloids on reversed-phase columns is often due to secondary interactions with residual silanol (B1196071) groups on the silica-based stationary phase. To address this:

  • Adjust Mobile Phase pH: Ensure the mobile phase pH is low enough (typically pH 2-4) to keep the alkaloids in their protonated form.

  • Use a Modern Column: Employ a column with end-capping or a hybrid particle technology to minimize exposed silanol groups.

  • Add a Competing Base: In some cases, adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can improve peak shape, but this may not be ideal for MS detection due to potential ion suppression.

Q4: How do I choose the right ionization mode (positive or negative) for my indole alkaloids?

A4: The vast majority of indole alkaloids contain a basic nitrogen atom that is readily protonated. Therefore, positive electrospray ionization (ESI+) is the preferred mode for their analysis, as it typically provides the highest sensitivity. Negative ionization is generally not effective for these compounds.

Experimental Protocols

Generic Sample Preparation Protocol for Indole Alkaloids from Plant Material

This protocol provides a general workflow for the extraction of indole alkaloids. Optimization will be required based on the specific plant matrix and target analytes.

  • Homogenization: Weigh approximately 100 mg of dried and powdered plant material.

  • Extraction:

    • Add 10 mL of 80% methanol (v/v) containing 0.1% formic acid to the sample.[9][10]

    • Vortex for 1 minute.

    • Sonication in an ultrasonic bath for 30 minutes.[11]

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into a clean vial.

  • Dilution (if necessary): Dilute the filtered extract with the initial mobile phase composition to fall within the calibration range.

  • Injection: Inject the prepared sample into the UPLC-MS/MS system.

UPLC-MS/MS Method Parameters

The following are typical starting parameters that should be optimized for your specific application.

UPLC System:

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent)

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 10 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

MS/MS System (Triple Quadrupole):

  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 800 L/hr

  • MRM Transitions: Optimized for each specific indole alkaloid and internal standard.

Visualizations

Troubleshooting_Workflow Problem Identify Problem (e.g., Poor Peak Shape, Low Intensity) Cause Investigate Potential Causes Problem->Cause Solution Implement Corrective Actions Cause->Solution Verify Verify Resolution Solution->Verify Resolved Problem Resolved Verify->Resolved Yes Reassess Re-evaluate Causes Verify->Reassess No Reassess->Cause

Caption: A logical workflow for troubleshooting UPLC-MS/MS issues.

Experimental_Workflow Homogenization Sample Homogenization Extraction Solvent Extraction Homogenization->Extraction Cleanup SPE Cleanup Extraction->Cleanup UPLC UPLC Separation Cleanup->UPLC MSMS MS/MS Detection UPLC->MSMS Integration Peak Integration MSMS->Integration Quantification Quantification Integration->Quantification

Caption: A typical experimental workflow for indole alkaloid analysis.

References

How to reduce the toxicity of Gelsemium extracts in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for mitigating the in vivo toxicity of Gelsemium extracts. The following troubleshooting guides and FAQs address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of Gelsemium extract toxicity in vivo?

A1: The in vivo toxicity of Gelsemium extracts is primarily attributed to its content of indole (B1671886) alkaloids, with gelsenicine being one of the most potent toxic compounds.[1][2] The primary mechanism of toxicity is the over-activation of gamma-aminobutyric acid type A (GABAA) receptors in the central nervous system, leading to respiratory depression, which is the main cause of fatality.[3][4][5]

Q2: Are there established methods to reduce the toxicity of Gelsemium extracts for experimental use?

A2: Yes, several methods have been investigated to reduce the toxicity of Gelsemium extracts. These include the co-administration of GABAA receptor antagonists, such as securinine (B1681715) and flumazenil (B1672878), and the use of traditional Chinese medicine (TCM) formulations, such as in combination with Mussaenda pubescens.[6][7] Additionally, specific processing techniques, known as Paozhi in TCM, can be applied to the raw plant material to decrease its toxicity.[8]

Q3: What are the typical symptoms of Gelsemium toxicity in animal models?

A3: In animal models, toxic doses of Gelsemium extracts typically induce neurological and respiratory symptoms. These can include muscle weakness, convulsions, a decrease in respiratory rate, and ultimately, respiratory failure.[5][9][10]

Q4: Is it possible to completely eliminate the toxicity of Gelsemium extracts while retaining their therapeutic properties?

A4: While it may not be possible to completely eliminate toxicity, the goal of detoxification methods is to significantly reduce the toxic effects to a manageable level, thereby widening the therapeutic window. The aim is to decrease the concentration or bioavailability of the most toxic alkaloids while preserving the therapeutically active compounds.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High mortality rate in the animal cohort even at low doses of Gelsemium extract. The extract may be unpurified and contain high concentrations of highly toxic alkaloids like gelsenicine. The animal model may be particularly sensitive to the extract.1. Fractionate the Extract: Separate the extract into fractions to isolate and quantify the main alkaloids. Test the toxicity of individual fractions to identify the most toxic components. 2. Administer an Antidote: For acute toxicity, co-administer a GABAA receptor antagonist like securinine or flumazenil. (See Experimental Protocols section for dosing). 3. Detoxify with Mussaenda pubescens: Prepare a co-decoction of Gelsemium elegans and Mussaenda pubescens to reduce the intestinal absorption of toxic alkaloids. (See Experimental Protocols section).
Inconsistent or unpredictable toxic responses across different batches of extract. The alkaloid content of Gelsemium plants can vary depending on the plant part used, geographical origin, and harvest time.[11][12]1. Standardize the Extract: Perform quantitative analysis (e.g., using HPLC) on each batch of extract to determine the concentration of key alkaloids, particularly the most toxic ones.[11] Adjust the experimental dosage based on the concentration of these marker compounds to ensure consistency.
Animals exhibit signs of severe respiratory distress shortly after extract administration. This is a primary symptom of Gelsemium poisoning due to the over-activation of GABAA receptors, leading to respiratory depression.[5]1. Immediate Intervention: If ethically permissible within the experimental design, administer an emergency dose of a GABAA receptor antagonist (securinine or flumazenil) to counteract the respiratory depression. 2. Dose Reduction: In subsequent experiments, significantly lower the dose of the Gelsemium extract.

Quantitative Data on Toxicity Reduction

Detoxification Method Animal Model Parameter Control (Gelsemium alone) Treated Group Reference
Co-administration with Mussaenda pubescensMiceLD50 of Gelsemium elegans extract (g/kg)0.320.68[6][7]
Antidote Treatment (against a lethal dose of gelsenicine)MiceSurvival Rate0%50% (with 3 mg/kg Securinine)[4]
Antidote Treatment (against a lethal dose of gelsenicine)MiceSurvival Rate0%50% (with 3 mg/kg Flumazenil)[4]

Experimental Protocols

Detoxification using GABAA Receptor Antagonists

This protocol is designed as a rescue strategy for acute Gelsemium toxicity in a research setting.

Materials:

  • Gelsemium extract solution

  • Securinine solution (e.g., in saline)

  • Flumazenil solution (e.g., in saline)

  • Animal model (e.g., Kunming mice)

  • Syringes for intraperitoneal (i.p.) injection

Procedure:

  • Induce Toxicity: Administer a lethal dose of Gelsemium extract or a purified toxic alkaloid (e.g., gelsenicine at 0.22 mg/kg) to the mice via intraperitoneal injection.

  • Antidote Administration: Immediately following the administration of the Gelsemium extract, administer the antidote.

    • Securinine: Inject securinine at a dose of 3 mg/kg (i.p.).

    • Flumazenil: Inject flumazenil at a dose of 3 mg/kg (i.p.).

  • Observation: Monitor the animals closely for signs of toxicity and survival over a predetermined period (e.g., 24 hours).

Detoxification using Mussaenda pubescens

This protocol describes the preparation and in vivo testing of a detoxified Gelsemium extract using a traditional Chinese medicine approach.

Materials:

  • Dried roots of Gelsemium elegans

  • Dried aerial parts of Mussaenda pubescens

  • Distilled water

  • Animal model (e.g., mice)

  • Oral gavage needles

Procedure:

  • Preparation of Extracts:

    • Gelsemium elegans extract: Prepare a decoction of Gelsemium elegans roots in distilled water.

    • Gelsemium elegans and Mussaenda pubescens co-decoction: Prepare a decoction using a mixture of Gelsemium elegans roots and Mussaenda pubescens aerial parts. A study that demonstrated a significant reduction in toxicity used a dose ratio range of 1:22 to 1:36 (Gelsemium to Mussaenda).[6][7]

  • Toxicity Assessment (LD50 Determination):

    • Divide the mice into several groups.

    • Administer different doses of the Gelsemium elegans extract and the co-decoction to respective groups via oral gavage.

    • Observe the mortality rate in each group over a 24-hour period.

    • Calculate the LD50 for both the single extract and the co-decoction using a suitable statistical method (e.g., the Bliss method).

Visualizations

Gelsemium_Toxicity_Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_antidote Antidote Intervention Gelsemium_Alkaloids Gelsemium Alkaloids (e.g., Gelsenicine) GABA_A_Receptor GABA(A) Receptor Gelsemium_Alkaloids->GABA_A_Receptor Binds to and positively modulates Chloride_Channel Chloride Ion (Cl-) Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Increased Cl- influx leads to Respiratory_Depression Respiratory Depression Hyperpolarization->Respiratory_Depression Inhibition of respiratory neurons in the brainstem Antagonists GABA(A) Receptor Antagonists (Securinine, Flumazenil) Antagonists->GABA_A_Receptor Blocks binding of Gelsemium alkaloids

Caption: Signaling pathway of Gelsemium toxicity and antidote intervention.

Detoxification_Workflow cluster_preparation Extract Preparation cluster_invivo In Vivo Experiment cluster_analysis Data Analysis Gelsemium Gelsemium Plant Material Extraction_G Extraction Gelsemium->Extraction_G Extraction_GM Co-Extraction Gelsemium->Extraction_GM Mussaenda Mussaenda pubescens Plant Material Mussaenda->Extraction_GM G_Extract Gelsemium Extract Extraction_G->G_Extract GM_Extract Gelsemium + Mussaenda Co-Extract Extraction_GM->GM_Extract Dosing_G Administer Gelsemium Extract (Varying Doses) G_Extract->Dosing_G Dosing_GM Administer Co-Extract (Varying Doses) GM_Extract->Dosing_GM Animal_Model Animal Model (Mice) Animal_Model->Dosing_G Animal_Model->Dosing_GM Observation Observe for 24h (Mortality, Symptoms) Dosing_G->Observation Dosing_GM->Observation LD50_Calc Calculate LD50 Observation->LD50_Calc Comparison Compare LD50 Values LD50_Calc->Comparison Conclusion Conclusion on Toxicity Reduction Comparison->Conclusion

Caption: Experimental workflow for in vivo detoxification of Gelsemium extract.

References

Technical Support Center: 11-Hydroxygelsenicine Dosage Optimization in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with 11-Hydroxygelsenicine and related Gelsemium alkaloids in rodent models. The information is compiled from preclinical studies to assist in effective experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in rodent models?

A1: this compound is a gelsedine-type indole (B1671886) alkaloid derived from the Gelsemium elegans plant. Research on related Gelsemium alkaloids, primarily its parent compound gelsenicine, has focused on their potent analgesic properties for treating neuropathic and inflammatory pain.[1] While gelsenicine is the most studied for its analgesic effects, this compound is recognized as one of the alkaloids present and its pharmacokinetics have been characterized in rats.

Q2: What is a recommended starting dose for assessing the efficacy of Gelsemium alkaloids like gelsenicine in mice?

A2: For initial efficacy studies of gelsenicine in mouse models of pain, a subcutaneous (SC) dose range based on the 50% effective dose (ED₅₀) is recommended. Studies have reported ED₅₀ values for gelsenicine in the range of 7.4 µg/kg to 10.4 µg/kg for inflammatory and neuropathic pain models.[1] A starting dose within this range is advisable, followed by a dose-response study to determine the optimal dose for your specific model.

Q3: What are the critical toxicity concerns and known LD₅₀ values for gelsenicine in rodents?

A3: Gelsenicine is a highly toxic alkaloid, and researchers must handle it with extreme caution.[2][3] The primary cause of death in acute toxicity is respiratory failure.[2][3] Notably, there are significant sex-based differences in toxicity, with female rats showing greater sensitivity.[2][3] The 50% lethal dose (LD₅₀) varies by sex and administration route.

Q4: How do the pharmacokinetics of this compound compare to other Gelsemium alkaloids in rats?

A4: After oral administration in female rats, this compound is rapidly absorbed, reaching its maximum plasma concentration (Tmax) at approximately 0.35 hours.[4] Its elimination half-life (T₁/₂) is around 4.95 hours.[4] This is comparable to other gelsedine-type alkaloids, which generally show rapid absorption (Tmax < 1 hour) and varying elimination half-lives.[4] The absolute bioavailability of the parent compound, gelsenicine, after oral administration in mice is very low, at 1.13%.[5]

Troubleshooting Guide

Issue 1: Observed High Mortality or Severe Adverse Events at a Presumed Therapeutic Dose.

  • Possible Cause 1: Underestimation of Toxicity. Gelsenicine and its derivatives are highly toxic.[6] The therapeutic window is narrow. The LD₅₀ for gelsenicine in mice has been reported as 0.185 mg/kg (185 µg/kg), and in rats, it is 0.996 mg/kg for males and 0.520 mg/kg for females, highlighting a significant sex difference.[2][3][7]

  • Solution:

    • Verify Dose Calculation: Double-check all calculations, dilutions, and the concentration of the dosing solution.

    • Reduce Dose: Immediately reduce the dose to a lower range. Start with a dose at least 10-fold lower than the lowest reported LD₅₀ value.

    • Consider Sex Differences: Use sex-specific dosage strategies, employing lower doses for female rodents, particularly rats, as they are more sensitive.[2][3][8]

    • Monitor Animals Closely: Observe animals continuously for the first few hours post-administration for signs of toxicity, such as respiratory distress, convulsions, and abdominal breathing.[8]

Issue 2: Lack of Efficacy or Inconsistent Analgesic Effects.

  • Possible Cause 1: Insufficient Dosage. The effective dose may not have been reached for your specific animal model or pain phenotype.

  • Solution:

    • Perform a Dose-Response Study: Systematically increase the dose in different cohorts to identify the minimal effective dose and the dose for maximum efficacy. Start from the known ED₅₀ range for gelsenicine (7.4-10.4 µg/kg, SC in mice) and escalate carefully.[1]

  • Possible Cause 2: Poor Bioavailability. Oral bioavailability of gelsenicine is extremely low (around 1.13% in mice).[5][9] If administering orally, the compound may not be reaching systemic circulation in sufficient concentrations.

  • Solution:

    • Change Route of Administration: Switch to a route with higher bioavailability, such as subcutaneous (SC) or intraperitoneal (IP) injection. Analgesic effects for gelsenicine have been successfully demonstrated via SC injection.[1] Intravenous (IV) administration can be used for pharmacokinetic studies but may increase the risk of acute toxicity.[5]

  • Possible Cause 3: Rapid Metabolism. this compound has a half-life of approximately 4.95 hours in female rats.[4] The analgesic effect may be short-lived.

  • Solution:

    • Adjust Dosing Frequency: For chronic models, consider a repeated dosing regimen based on the compound's half-life to maintain therapeutic levels. Repeated SC injections of gelsenicine have shown sustained pain attenuation.[1]

Data Summary Tables

Table 1: Gelsenicine Toxicity Data in Rodents

SpeciesSexRoute of AdministrationLD₅₀ (mg/kg)Citation(s)
RatMaleOral0.996[2][3]
RatFemaleOral0.520[2][3]
MouseN/AN/A0.185[7]

Table 2: Gelsenicine Efficacy Data in Mouse Pain Models

Pain ModelRoute of AdministrationED₅₀ (µg/kg)Citation(s)
Acetic Acid-Induced WrithingSubcutaneous10.4[1]
Formalin Test (Phase 2)Subcutaneous7.4[1]
CCI (Thermal Hyperalgesia)Subcutaneous9.8[1]
Hot Plate TestN/A8.43[7]

Table 3: Pharmacokinetic Parameters of Gelsemium Alkaloids in Female Rats (Oral Gavage)

AlkaloidTmax (hours)T₁/₂ (hours)Citation(s)
This compound 0.35 4.95 [4]
Gelsemine (B155926)0.813.51[4]
14-Hydroxygelsenicine0.6511.39[4]
Gelsemicine0.2710.08[4]

Experimental Protocols

Protocol 1: Oral Gavage Administration in Rats

  • Animal Preparation: Fast rats overnight (food but not water) before dosing to ensure gastric emptying and reduce variability in absorption.[2] Record the body weight of each animal.

  • Compound Preparation: Suspend this compound in a suitable vehicle (e.g., normal saline) at the desired concentration.[2] Ensure the compound is uniformly suspended before each administration.

  • Administration:

    • Gently restrain the rat.

    • Measure the distance from the tip of the rat's nose to the last rib to estimate the required length of the gavage needle.

    • Insert a ball-tipped gavage needle into the esophagus and gently advance it into the stomach. Do not force the needle.

    • Administer the calculated volume of the suspension (typically 5-10 mL/kg).

    • Carefully remove the needle and return the animal to its cage.

  • Post-Administration Monitoring: Observe the animal for any signs of distress or toxicity, especially within the first 4 hours.

Protocol 2: Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Mice

This protocol is a common method for inducing neuropathic pain to test the efficacy of analgesics like Gelsemium alkaloids.[1]

  • Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).

  • Surgical Procedure:

    • Place the mouse in a prone position and sterilize the skin on the lateral surface of the thigh.

    • Make a small incision to expose the sciatic nerve.

    • Proximal to the sciatic nerve's trifurcation, place four loose ligatures (e.g., 4-0 chromic gut) around the nerve with about 1 mm spacing between them.

    • Tighten the ligatures until a slight twitch in the corresponding hind limb is observed. The goal is to reduce blood flow without completely arresting it.

  • Wound Closure: Close the muscle layer and skin with sutures.

  • Post-Operative Care: Administer post-operative analgesics as required by institutional guidelines and allow the animal to recover. Pain behaviors typically develop over several days.

  • Behavioral Testing: Assess the development of thermal hyperalgesia or mechanical allodynia starting from day 3-5 post-surgery.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: In-Vivo Execution cluster_analysis Phase 3: Data Analysis start Define Study Objectives (Efficacy vs. Toxicity) lit_review Literature Review (LD50 & ED50 Data) start->lit_review dose_select Initial Dose Selection (e.g., ED50 range) lit_review->dose_select animal_acclimate Animal Acclimation (7 days) dose_select->animal_acclimate baseline Baseline Behavioral Testing (e.g., Von Frey, Hot Plate) animal_acclimate->baseline dosing Compound Administration (Specify Route: PO, SC, IP) baseline->dosing obs Post-Dose Observation (Toxicity Signs) dosing->obs pk_sample Pharmacokinetic Blood Sampling (Optional) dosing->pk_sample behavior_test Post-Treatment Behavioral Testing obs->behavior_test data_analysis Statistical Analysis (e.g., ANOVA) behavior_test->data_analysis pk_sample->data_analysis end Determine Optimal Dose or Therapeutic Window data_analysis->end

Caption: Experimental workflow for a dose-finding study in rodents.

troubleshooting_logic cluster_toxicity Scenario A: High Toxicity / Mortality cluster_efficacy Scenario B: Lack of Efficacy start Unexpected Experimental Outcome q_sex Did you account for sex differences in rats? start->q_sex q_route Was administration oral (PO)? start->q_route a_sex_no Action: Use lower dose for females q_sex->a_sex_no No q_dose Was dose based on LD50 data? q_sex->q_dose Yes a_dose_no Action: Reduce dose significantly (e.g., 10x) q_dose->a_dose_no No a_dose_yes Action: Verify all calculations and solution concentrations q_dose->a_dose_yes Yes a_route_yes Action: Switch to SC or IP due to low bioavailability q_route->a_route_yes Yes q_dose_eff Was a dose-response study performed? q_route->q_dose_eff No a_dose_eff_no Action: Escalate dose systematically q_dose_eff->a_dose_eff_no No a_dose_eff_yes Action: Re-evaluate animal model or assay sensitivity q_dose_eff->a_dose_eff_yes Yes

Caption: Troubleshooting decision tree for unexpected experimental results.

signaling_pathway cluster_neuron Postsynaptic Neuron (Spinal Dorsal Horn) receptor Inhibitory Receptors (e.g., GlyR, GABAA) ion Cl- Influx receptor->ion Leads to hyperpolarization Membrane Hyperpolarization ion->hyperpolarization Causes pain_signal Reduced Nociceptive Signal Transmission hyperpolarization->pain_signal Results in gelsenicine Gelsenicine Alkaloids (e.g., this compound) gelsenicine->receptor Potentiates/Activates

Caption: Proposed analgesic mechanism via inhibitory neurotransmission.

References

Minimizing matrix effects in bioanalysis of 11-Hydroxygelsenicine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing matrix effects during the bioanalysis of 11-Hydroxygelsenicine.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they impact the bioanalysis of this compound?

A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting substances from the sample matrix.[1] In the bioanalysis of this compound, components from biological samples like plasma, serum, or tissue homogenates can interfere with the ionization process in the mass spectrometer's ion source. This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[1]

Q2: What are the common indicators of significant matrix effects in my this compound analysis?

A2: Common signs of matrix effects include:

  • Poor reproducibility of results between different sample preparations.

  • Inaccurate quantification, leading to high variability in concentration measurements.

  • Non-linear calibration curves.

  • Reduced sensitivity and poor signal-to-noise ratios.

  • Inconsistent peak areas for quality control (QC) samples.

Q3: Which sample preparation techniques are recommended for minimizing matrix effects for this compound and related Gelsemium alkaloids?

A3: For the analysis of Gelsemium alkaloids in plasma, a protein precipitation (PPT) method has been shown to be effective.[2][3][4][5] More extensive cleanup techniques like Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) can also be employed to further reduce matrix interferences.[1]

Q4: How can I quantify the extent of matrix effects in my assay?

A4: The matrix effect can be quantified by comparing the peak response of this compound in a post-extraction spiked blank matrix sample to its response in a pure solvent standard at the same concentration. The matrix factor (MF) is calculated, where an MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor reproducibility and inconsistent results Significant and variable matrix effects between different sample lots.1. Optimize Sample Preparation: If using protein precipitation, consider switching to a more selective technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to remove a wider range of interfering compounds.[1] 2. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar matrix effects, providing better normalization and more accurate quantification.[6]
Low signal intensity and poor sensitivity (Ion Suppression) Co-eluting endogenous compounds (e.g., phospholipids) are suppressing the ionization of this compound.1. Improve Chromatographic Separation: Modify the LC gradient, try a different column chemistry (e.g., HILIC if the analyte is very polar), or adjust the mobile phase composition to separate this compound from the suppressive matrix components. 2. Sample Dilution: If sensitivity allows, diluting the sample extract can reduce the concentration of interfering matrix components.
High signal intensity and variable results (Ion Enhancement) Co-eluting compounds are enhancing the ionization of this compound.1. Enhance Sample Cleanup: Implement a more rigorous sample preparation method such as SPE with a specific sorbent chemistry tailored to remove the enhancing components. 2. Adjust Chromatography: As with ion suppression, optimizing the chromatographic method to separate the analyte from the interfering peaks is crucial.
Method validation fails matrix effect criteria (e.g., CV > 15% across different lots) The chosen sample preparation method is not sufficiently robust to handle the variability in different biological matrix lots.1. Evaluate Different SPE Sorbents: Test various SPE sorbents (e.g., reversed-phase, ion-exchange, mixed-mode) to find the one that provides the most consistent cleanup across different matrix lots. 2. Implement a Phospholipid Removal Step: If phospholipids (B1166683) are suspected interferences, use a phospholipid removal plate or cartridge during sample preparation.

Experimental Protocols

Protein Precipitation (PPT) for Plasma Samples

This protocol is adapted from a validated method for the analysis of 11 Gelsemium alkaloids in rat plasma.[2][3][4][5]

Materials:

  • Plasma sample containing this compound

  • Acetonitrile (B52724) (ACN)

  • Internal Standard (IS) solution (a suitable structural analog or a stable isotope-labeled this compound)

  • Vortex mixer

  • Centrifuge

  • Autosampler vials

Procedure:

  • To a 1.5 mL microcentrifuge tube, add 50 µL of the plasma sample.

  • Add 150 µL of acetonitrile (containing the internal standard at an appropriate concentration).

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge the sample at 14,900 x g for 10 minutes.

  • Carefully transfer the supernatant to an autosampler vial.

  • Inject an aliquot (e.g., 2 µL) into the UPLC-MS/MS system for analysis.

Liquid-Liquid Extraction (LLE)

Materials:

  • Plasma sample

  • Extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether)

  • Aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted)

  • Vortex mixer

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solvent (mobile phase or a compatible solvent)

Procedure:

  • To a centrifuge tube, add 100 µL of plasma sample.

  • Add 100 µL of aqueous buffer and the internal standard.

  • Add 1 mL of the extraction solvent.

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of reconstitution solvent.

  • Transfer to an autosampler vial for analysis.

Solid-Phase Extraction (SPE)

Materials:

  • SPE cartridges (e.g., C18, mixed-mode)

  • Conditioning solvent (e.g., methanol)

  • Equilibration solvent (e.g., water)

  • Wash solvent (e.g., water/methanol (B129727) mixture)

  • Elution solvent (e.g., methanol, acetonitrile with or without modifier)

  • Plasma sample

  • Evaporation system

  • Reconstitution solvent

Procedure:

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated plasma sample (e.g., diluted with buffer) onto the cartridge.

  • Wash the cartridge with 1 mL of the wash solvent to remove interferences.

  • Elute this compound with 1 mL of the elution solvent.

  • Evaporate the eluate to dryness.

  • Reconstitute in a suitable volume of reconstitution solvent for analysis.

Quantitative Data Summary

The following table summarizes the validation data for a UPLC-MS/MS method for the analysis of 11 Gelsemium alkaloids in rat plasma, which provides a reference for expected performance in the analysis of this compound.[2][3][4]

Parameter Result
Linearity Range 0.1 - 200 ng/mL
Correlation Coefficient (r²) > 0.995
Precision (%RSD) < 16%
Accuracy 86.9% - 113.2%
Extraction Efficiency > 75.8%
Matrix Effect 88.5% - 107.8%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard & Acetonitrile plasma->add_is vortex Vortex Mix add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into UPLC-MS/MS supernatant->injection data_acquisition Data Acquisition injection->data_acquisition data_processing Data Processing data_acquisition->data_processing

Caption: Workflow for Protein Precipitation based sample preparation and UPLC-MS/MS analysis.

troubleshooting_logic start Inconsistent Results or Poor Sensitivity? check_matrix_effect Assess Matrix Effect (Post-Extraction Spike) start->check_matrix_effect matrix_effect_present Significant Matrix Effect (Suppression or Enhancement)? check_matrix_effect->matrix_effect_present optimize_chromatography Optimize Chromatographic Separation matrix_effect_present->optimize_chromatography Yes no_issue No Significant Matrix Effect matrix_effect_present->no_issue No improve_cleanup Improve Sample Cleanup (LLE or SPE) optimize_chromatography->improve_cleanup use_sil_is Use Stable Isotope-Labeled Internal Standard improve_cleanup->use_sil_is revalidate Re-validate Method use_sil_is->revalidate

References

Technical Support Center: Refinement of Isolation Protocols for Minor Gelsemium Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the experimental isolation and refinement of minor Gelsemium alkaloids.

Frequently Asked Questions (FAQs)

Q1: My initial crude alkaloid extract is showing low purity. What are the first steps to improve this?

A1: Low purity in the initial extract is common. Before proceeding to more advanced chromatographic steps, consider the following:

  • Solvent Selection: Ensure the polarity of your extraction solvent is optimized. While alcohols like methanol (B129727) or ethanol (B145695) are effective for extracting a broad range of alkaloids, a sequential extraction with solvents of increasing polarity (e.g., starting with dichloromethane (B109758) or ethyl acetate) can help in preliminary fractionation.[1]

  • Acid-Base Extraction: Incorporate an acid-base extraction step. By dissolving the crude extract in an acidic aqueous solution, you can wash away neutral and acidic impurities with an organic solvent. Subsequently, basifying the aqueous layer and re-extracting with an organic solvent will yield a more enriched alkaloid fraction.

  • Solid-Phase Extraction (SPE): For cleaner samples, particularly from complex matrices like honey, SPE with a cation exchange column can be highly effective in isolating alkaloids.[2][3]

Q2: I am having trouble separating co-eluting minor alkaloids using reverse-phase HPLC. What can I do?

A2: Co-elution is a significant challenge when dealing with structurally similar minor alkaloids. To improve separation:

  • Optimize Mobile Phase pH: The retention of alkaloids on a C18 column is highly dependent on their ionization state. Systematically adjusting the pH of the mobile phase can alter the retention times of different alkaloids, potentially resolving co-eluting peaks.

  • Change Mobile Phase Additives: The use of additives like triethylamine (B128534) can help to reduce peak tailing and improve the resolution of basic compounds like alkaloids.[4]

  • Explore Different Stationary Phases: If optimizing the mobile phase is insufficient, consider using a column with a different stationary phase (e.g., phenyl-hexyl, cyano, or a different C18 column from another manufacturer with different end-capping).

  • Multi-Dimensional HPLC: For highly complex mixtures, a multi-dimensional HPLC approach is recommended. By using two or more columns with different selectivities (orthogonality), you can significantly enhance the separation of minor components.[5][6] An online heart-cutting system can be particularly useful to isolate specific regions of the chromatogram from the first dimension for further separation on a second dimension column.[6][7]

Q3: What is counter-current chromatography (CCC), and when should I consider using it for Gelsemium alkaloid isolation?

A3: Counter-current chromatography is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase. This eliminates issues like irreversible adsorption of the sample, which can be a problem with traditional column chromatography.[8][9] Consider using CCC when:

  • You need to process large amounts of crude extract for preparative-scale separation.

  • You are experiencing significant sample loss with silica (B1680970) or C18 columns.

  • You are isolating alkaloids with a wide range of polarities.

An advanced form of CCC, pH-zone-refining counter-current chromatography, is particularly effective for separating alkaloids by creating sharp separation zones based on their pKa values.[10]

Troubleshooting Guides

Low Yield of Target Minor Alkaloid
Potential Cause Recommended Solution
Suboptimal Extraction The initial extraction may not be efficiently capturing the target alkaloid. Experiment with different solvents and extraction techniques (e.g., Soxhlet vs. ultrasonic extraction).
Irreversible Adsorption The target alkaloid may be irreversibly binding to the solid support in traditional column chromatography. Switch to a support-free method like High-Speed Counter-Current Chromatography (HSCCC).[8][9]
Degradation of Alkaloid Some alkaloids are sensitive to heat or pH changes. Ensure that extraction and purification steps are carried out under mild conditions. For instance, sempervirine (B1196200) is known to be unstable to heat.[11]
Inefficient Fraction Collection The target alkaloid may be spread across multiple fractions. Use a more sensitive detection method (e.g., UPLC-MS) to analyze fractions and ensure complete collection of the peak of interest.
Poor Peak Shape and Resolution in HPLC
Potential Cause Recommended Solution
Inappropriate Mobile Phase The mobile phase composition is critical. For reverse-phase HPLC of alkaloids, a common mobile phase is a mixture of acetonitrile (B52724) and water with additives like formic acid or triethylamine to control pH and reduce peak tailing.[4]
Column Overload Injecting too much sample can lead to broad, asymmetric peaks. Reduce the sample concentration or injection volume. For preparative work, consider using a larger diameter column.
Secondary Interactions with Stationary Phase Residual silanol (B1196071) groups on silica-based columns can interact with basic alkaloids, causing peak tailing. Use an end-capped column or add a competing base like triethylamine to the mobile phase.
Co-elution with Major Components Minor alkaloids can be obscured by the tailing of major alkaloid peaks.[6] Utilize a heart-cutting 2D-LC system to isolate the region containing the minor alkaloids for further separation on a second, orthogonal column.[6][7]

Quantitative Data Summary

The following tables summarize the yields and purity of Gelsemium alkaloids isolated using different chromatographic techniques as reported in the literature.

Table 1: Isolation of Alkaloids using HSCCC followed by Preparative HPLC [4]

CompoundYield (mg) from 350 mg crude extractPurity (%)
14-hydroxygelsenicine12.197.4
Sempervirine20.898.9
19-(R)-hydroxydihydrogelelsevirine10.198.5
Koumine50.599.0
Gelsemine32.299.5
Gelselvirine50.596.8
11-hydroxyhumanmantenine12.585.5

Table 2: Isolation of Major Alkaloids using pH-Zone-Refining Counter-Current Chromatography [10]

CompoundYield (mg) from 1.5 g crude extractPurity (%)
Gelsemine31294.8
Koumine42095.9
Gelsevirine19596.7

Experimental Protocols

Protocol 1: HSCCC-Prep-HPLC for Isolation of Multiple Alkaloids

This protocol is adapted from an efficient method for the preparative isolation and purification of alkaloids from Gelsemium elegans.[4]

1. Crude Extract Preparation:

  • The plant material is extracted with ethanol.

  • The ethanol extract is concentrated under reduced pressure.

  • The residue is dissolved in a 2% tartaric acid solution and partitioned with ethyl acetate (B1210297) to remove less polar compounds.

  • The aqueous layer is adjusted to pH 9-10 with ammonia (B1221849) and then extracted with chloroform (B151607) to obtain the crude alkaloid extract.

2. HSCCC Separation:

  • Two-phase solvent system: A mixture of 1% triethylamine aqueous solution, n-hexane, ethyl acetate, and ethanol (in a 4:2:3:2 volume ratio) is prepared and equilibrated. The upper and lower phases are separated.

  • Stationary and Mobile Phases: The upper phase is used as the stationary phase, and the lower phase is the mobile phase.

  • Operation: The HSCCC column is filled with the stationary phase. The crude extract (dissolved in a mixture of the two phases) is then injected. The mobile phase is pumped through the column at a defined flow rate, and the column is rotated at high speed (e.g., 850 rpm).

  • Fraction Collection: The effluent is monitored by UV detection, and fractions are collected based on the chromatogram.

3. Preparative HPLC Purification:

  • The fractions obtained from HSCCC are further purified by preparative HPLC on a C18 column.

  • A typical mobile phase is a gradient of acetonitrile and water (containing a small amount of an acid like phosphoric acid and a base like triethylamine).

  • The purity of the isolated compounds is then verified by analytical HPLC.

Protocol 2: pH-Zone-Refining CCC for Major Alkaloid Separation

This protocol is based on a method for the preparative separation of major alkaloids from Gelsemium elegans.[10]

1. Crude Extract Preparation:

  • Similar to Protocol 1, a standard acid-base extraction is performed to obtain the crude alkaloid mixture.

2. pH-Zone-Refining CCC:

  • Two-phase solvent system: A system such as methyl tert-butyl ether (MtBE)/acetonitrile/water (3:1.5:4, v/v) is used.

  • Retainer and Eluter: A retainer base (e.g., 20 mM triethylamine) is added to the organic stationary phase, and an eluter acid (e.g., 10 mM hydrochloric acid) is added to the aqueous mobile phase.

  • Operation: The column is filled with the stationary phase. The crude extract is dissolved in the stationary phase and loaded onto the column. The mobile phase is then pumped through the column.

  • Mechanism: The alkaloids will partition and focus into sharp zones based on their pKa values and hydrophobicity, allowing for efficient separation.

  • Fraction Collection: Fractions corresponding to the different alkaloid zones are collected and analyzed.

Visualizations

experimental_workflow cluster_extraction Crude Extract Preparation cluster_hsccc Primary Separation cluster_hplc Purification cluster_analysis Analysis plant_material Gelsemium Plant Material ethanol_extraction Ethanol Extraction plant_material->ethanol_extraction acid_base_extraction Acid-Base Partitioning ethanol_extraction->acid_base_extraction crude_alkaloids Crude Alkaloid Extract acid_base_extraction->crude_alkaloids hsccc HSCCC Separation crude_alkaloids->hsccc hsccc_fractions HSCCC Fractions hsccc->hsccc_fractions prep_hplc Preparative HPLC hsccc_fractions->prep_hplc pure_alkaloids Pure Minor Alkaloids prep_hplc->pure_alkaloids analysis Purity & Structure Analysis (HPLC, MS, NMR) pure_alkaloids->analysis troubleshooting_hplc cluster_mobile_phase Mobile Phase Optimization cluster_stationary_phase Stationary Phase Change cluster_advanced Advanced Techniques start Poor HPLC Resolution of Minor Alkaloids adjust_ph Adjust Mobile Phase pH start->adjust_ph Step 1 add_modifier Add Modifier (e.g., Triethylamine) change_column Switch to Different Stationary Phase (e.g., Phenyl) adjust_ph->change_column If still poor result Improved Resolution adjust_ph->result If successful add_modifier->change_column If still poor add_modifier->result If successful two_d_hplc Implement 2D-HPLC with Orthogonal Columns change_column->two_d_hplc For complex mixtures change_column->result If successful two_d_hplc->result

References

Technical Support Center: Addressing Batch-to-Batch Variability of Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and Frequently Asked Questions (FAQs) to diagnose and mitigate batch-to-batch variability in plant extracts, ensuring more reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is batch-to-batch variability and why is it a significant concern?

Batch-to-batch variability refers to the chemical and biological differences observed between different production lots of the same plant extract.[1] This inconsistency is a major challenge in natural product research because it can lead to poor reproducibility of experimental results, compromise the safety and efficacy of potential drug candidates, and create significant hurdles for regulatory approval.[1][2] The primary goal of addressing this variability is to ensure consistent product quality, which in turn ensures reproducible efficacy and safety.[2][3]

Q2: What are the primary sources of batch-to-batch variability in plant extracts?

The sources of variability are complex and can be introduced at multiple stages, from plant cultivation to the final analytical measurement.[1][3][4] These can be broadly grouped into three categories:

  • Raw Material Variability: This is often the largest source of variation.[1] Factors include the plant's genetics, geographical origin, climate, cultivation methods, time of harvest, and post-harvest processing and storage conditions.[1][3][4][5]

  • Extraction and Processing: The methodology used to extract bioactive compounds significantly impacts the final product's composition.[1][6][7] Key factors include the choice of extraction technique (e.g., maceration, ultrasound-assisted), solvent type and concentration, temperature, and extraction duration.[1][8][9][10]

  • Manufacturing and Analysis: Minor deviations in manufacturing protocols, equipment degradation, or different operators can introduce variability.[1][11] Similarly, inconsistencies in analytical procedures can lead to variable results.[12]

cluster_0 Sources of Variability cluster_A Influencing Factors cluster_B Influencing Factors cluster_D Influencing Factors A Raw Botanical Material B Extraction & Processing A->B Variability Introduced C Final Extract B->C D Analytical Characterization C->D E Experimental Results D->E Variability Observed A1 Genetics A1->A A2 Environment & Cultivation A2->A A3 Harvest Time & Method A3->A A4 Post-Harvest Handling A4->A B1 Extraction Method B1->B B2 Solvent Choice B2->B B3 Process Parameters (Temp, Time, Ratio) B3->B D1 Protocol Deviations D1->D D2 Equipment Performance D2->D

Caption: Key sources of batch-to-batch variability in plant extracts.

Q3: How can I proactively minimize variability starting from the raw material?

Standardization of the raw material is a critical first step.[5] Key practices include:

  • Botanical Authentication: Ensuring the correct plant species and part are used.[5][13]

  • Consistent Sourcing: Sourcing material from the same geographical region and supplier to minimize environmental and genetic variation.[5]

  • Defined Harvesting Practices: Adhering to a strict protocol for the time of harvest, as phytochemical profiles can change significantly based on the plant's developmental stage.[5][14][15]

  • Standardized Post-Harvest Processing: Implementing uniform procedures for drying, grinding, and storing the raw material to prevent degradation or alteration of compounds.[5][13]

Q4: What are the key analytical techniques for assessing the consistency of natural extracts?

A multi-faceted approach using various analytical techniques is often required to characterize the complex chemical nature of plant extracts.[16][17] High-Performance Liquid Chromatography (HPLC) is considered a gold standard for generating detailed chemical fingerprints and quantifying key marker compounds.[5][18]

Table 1: Key Analytical Techniques for Characterizing Plant Extracts

Technique Abbreviation Primary Use Information Provided
High-Performance Liquid Chromatography HPLC Separation and quantification of non-volatile compounds.[5][19] Provides a "chemical fingerprint" and quantifies specific marker compounds.
Liquid Chromatography-Mass Spectrometry LC-MS Separation, identification, and quantification of a wide range of compounds.[1][5] Provides structural information (molecular weight) and quantification at high sensitivity.[1]
Gas Chromatography-Mass Spectrometry GC-MS Separation and identification of volatile compounds.[5][20] Essential for analyzing components like essential oils and other volatile molecules.[1]
High-Performance Thin-Layer Chromatography HPTLC Rapid qualitative fingerprinting and screening of multiple batches.[5][21] Allows for visual comparison of batch profiles and detection of adulterants.[21]

| Nuclear Magnetic Resonance Spectroscopy | NMR | Provides a comprehensive metabolic fingerprint of the extract.[5][22] | Offers detailed structural information and can quantify compounds without individual standards (qNMR).[1] |

Troubleshooting Guides

Guide 1: Inconsistent Biological Activity Observed

Problem: I am observing significant variations in biological activity (e.g., cytotoxicity, enzyme inhibition, antioxidant capacity) between different batches of my plant extract.

This is a common issue stemming from chemical variations between batches or variability in the bioassay itself. Follow this systematic workflow to diagnose the source of the inconsistency.

Start Start: Inconsistent Biological Activity Step1 1. Verify Bioassay Consistency - Reagents & controls OK? - Protocol followed exactly? - Cell line passage number consistent? Start->Step1 Decision1 Bioassay Consistent? Step1->Decision1 Step2 2. Perform Chemical Fingerprinting (e.g., HPLC, LC-MS) on all batches (active and inactive) Decision1->Step2 Yes End1 Isolate & Address Assay Variability Decision1->End1 No Decision2 Are Fingerprints Visibly Different? Step2->Decision2 Step3A 3a. Investigate Source of Chemical Variation - Raw material analysis - Extraction protocol review Decision2->Step3A Yes Step3B 3b. Chemical profiles are similar, but activity differs. Decision2->Step3B No End2 Standardize Raw Material & Extraction Process Step3A->End2 Step4 4. Consider Bioassay-Guided Fractionation to identify key bioactive(s) that may be varying below detection limits. Step3B->Step4 End3 Identify & Quantify Key Bioactive(s) Step4->End3

Caption: Troubleshooting workflow for inconsistent biological activity.

Guide 2: Variable Chromatographic Fingerprints

Problem: My HPLC chromatograms for different batches of the same extract show significant variations in peak retention times, peak areas, or the overall profile.

Table 2: Troubleshooting Inconsistent HPLC Fingerprints

Possible Cause Recommended Action
Raw Material Variation The chemical composition of the raw plant material is a primary source of variability due to factors like harvest time and growing conditions.[1][3][4]
Inconsistent Extraction Minor changes in solvent ratio, temperature, or extraction time can alter the chemical profile of the extract.[1][6][7]
Sample Preparation Error Inconsistent weighing, incomplete dissolution, or errors in dilution can lead to concentration differences.[23]
Mobile Phase Inconsistency Improperly prepared mobile phase (e.g., incorrect pH or solvent ratios) can cause shifts in retention times.[16]
Column Degradation The performance of an HPLC column can degrade over time, leading to peak broadening, tailing, and loss of resolution.[16]

| System/Injector Issues | Inconsistent injection volumes or system leaks can lead to variations in peak areas.[16] |

Quantitative Data Example

The time of harvest is a critical factor influencing the phytochemical composition of a plant.[14][15][24] Failure to standardize harvest time can be a major source of batch-to-batch variability.

Table 3: Impact of Harvest Time on Key Phytochemicals in Lamiaceae Species

Plant Species Harvest Stage (Days After Transplant) Key Phytochemical Relative Change in Concentration
Korean Mint (Agastache rugosa) Day 30 to Day 70 (Vegetative) Rosmarinic Acid ~280% Increase (18.3 to 71.4 mg/g)
Opal Basil (Ocimum basilicum) Day 30 to Day 80 (Flowering) Rosmarinic Acid ~640% Increase (30.2 to 224.2 mg/g)
Sage (Salvia officinalis) Day 60 Total Volatile Organic Compounds (VOCs) Peak concentration observed

| Atractylodes japonica | October Harvest vs. Later Harvests | Total Phenolics & Flavonoids | Significantly higher content in October harvest |

Data synthesized from studies investigating the effect of harvest timing.[14][15][25]

Experimental Protocols

Protocol 1: Comparative HPLC Fingerprinting

This protocol provides a general workflow for comparing the chemical profiles of different plant extract batches using HPLC with a Diode Array Detector (DAD).

  • Sample Preparation

    • Accurately weigh a standardized amount (e.g., 10.0 mg) of dried extract from each batch.

    • Dissolve the extract in a fixed volume (e.g., 10.0 mL) of an appropriate solvent (e.g., methanol).[1]

    • Use vortexing and/or sonication to ensure complete dissolution.[1]

    • Filter the solution through a 0.45 µm or 0.22 µm syringe filter to remove particulates before injection.[1][16]

  • HPLC Analysis

    • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

    • Inject a consistent volume (e.g., 10 µL) of each prepared sample.[1]

    • Run a validated gradient elution method designed to separate a wide range of compounds in the extract.

    • Use a DAD to collect spectral data across a relevant range of wavelengths (e.g., 200-400 nm) to capture compounds with different chromophores.[1]

  • Data Analysis

    • Process all chromatograms using the same integration parameters.

    • Overlay the chromatograms from different batches (normalized to sample concentration) for visual comparison.

    • Compare retention times and relative peak areas of major and minor peaks to identify differences between batches. For advanced analysis, multivariate statistical methods like Principal Component Analysis (PCA) can be applied to the fingerprint data to quantify consistency.[3][11]

Protocol 2: Bioassay-Guided Fractionation Workflow

This strategy is used to identify the specific compound(s) responsible for the biological activity of an extract.[26][27][28] This is particularly useful when batch-to-batch variability in activity is observed, as it can help pinpoint the chemical culprit.

cluster_0 Bioassay-Guided Fractionation A Crude Extract B Bioassay Screening A->B C Active Crude Extract B->C Activity Confirmed D Chromatographic Fractionation (e.g., Column Chromatography) C->D E Collect Fractions (F1, F2, F3...) D->E F Test Each Fraction in Bioassay E->F G Identify Most Active Fraction(s) F->G G:n->G:n Re-fractionate if necessary H Further Purification of Active Fraction (e.g., HPLC) G->H Iterate until pure I Isolate Pure Compound(s) H->I J Structural Elucidation (NMR, MS) I->J K Confirm Activity of Pure Compound I->K

Caption: Iterative workflow for bioassay-guided fractionation.
  • Prepare Crude Extract: Perform an initial extraction of the raw botanical material.

  • Initial Bioassay: Test the crude extract in the target biological assay to confirm it possesses the desired activity.[28]

  • Fractionation: Separate the components of the active extract into simpler fractions using chromatographic techniques (e.g., column chromatography with solvents of increasing polarity).[29]

  • Test Fractions: Screen each resulting fraction in the same bioassay to identify which one(s) retain the biological activity.[27]

  • Iterative Isolation: Select the most active fraction and subject it to further, higher-resolution separation (e.g., preparative HPLC) to isolate individual compounds. This process of separation followed by bioassay is repeated until pure, active compounds are isolated.[27][29]

  • Structure Elucidation: Identify the chemical structure of the isolated active compound(s) using spectroscopic methods like NMR and Mass Spectrometry.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of 11-Hydroxygelsenicine and Other Gelsemium Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 11-Hydroxygelsenicine, a notable Gelsemium alkaloid, with other prominent alkaloids from the same genus, including koumine, gelsemine (B155926), and gelsevirine (B199093). The information presented is based on available experimental data to facilitate further research and drug development.

Disclaimer: The user's query specified "this compound". However, based on a comprehensive review of the scientific literature, it is highly probable that the intended compound of interest is 14-Hydroxygelsenicine (HGE) , as it is a well-documented and studied Gelsemium alkaloid, whereas "this compound" is not prominently featured in the literature. This guide will proceed with the analysis of 14-Hydroxygelsenicine.

Comparative Overview of Biological Activities

Gelsemium alkaloids are a diverse group of indole (B1671886) alkaloids with a wide range of pharmacological effects, including anti-tumor, anti-inflammatory, analgesic, and anxiolytic properties.[1][2] While sharing some common mechanisms, individual alkaloids exhibit distinct activity profiles and potencies.

Cytotoxic Activity

Several Gelsemium alkaloids have demonstrated cytotoxic effects against various cancer cell lines. (+) Gelsemine, for instance, has shown cytotoxic activity against PC12 cells.[1] A methanolic extract of Gelsemium elegans exhibited high cytotoxicity against the human ovarian cancer cell line CaOV-3.[3]

Neuroactivity: Modulation of Glycine (B1666218) and GABAa Receptors

A primary mechanism of action for many Gelsemium alkaloids is the modulation of inhibitory neurotransmitter receptors in the central nervous system, particularly glycine receptors (GlyRs) and γ-aminobutyric acid type A receptors (GABAaRs).[2] Koumine, gelsemine, and gelsevirine have been shown to act as inhibitors of these receptors with varying potencies.[2] 14-Hydroxygelsenicine is reported to exhibit neurotoxicity by enhancing the binding of GABA to its receptors.[4]

Anti-inflammatory and Immunomodulatory Activity

Gelsemium alkaloids possess significant anti-inflammatory properties. Gelsevirine, for example, has been identified as a specific inhibitor of the STING (stimulator of interferon genes) signaling pathway, a key component of the innate immune system. 14-Hydroxygelsenicine has been shown to inhibit osteoclast activity in part by reducing the expression of the inflammatory cytokine IL-6.[4]

Osteoclast Inhibitory Activity

14-Hydroxygelsenicine has been specifically noted for its ability to inhibit osteoclast activity. This effect is mediated through the induction of osteoclast apoptosis and the inhibition of their proliferation.[4] This is achieved by increasing the expression of the apoptotic factor caspase 9 and reducing the expression of the inflammatory factor IL-6 and the mitogenic factor c-Jun.[4]

Quantitative Data Comparison

The following tables summarize the available quantitative data for the biological activities of 14-Hydroxygelsenicine and other major Gelsemium alkaloids. Direct comparative studies are limited, and thus, data from different studies are presented.

Table 1: Cytotoxicity of Gelsemium Alkaloids

AlkaloidCell LineCancer TypeIC50 ValueCitation
(+) GelseminePC12 (poorly differentiated)Pheochromocytoma31.59 µM[1]
Gelsemium elegans (Methanol Extract)CaOV-3Ovarian Cancer5 µg/mL[3]

Note: Direct comparative IC50 values for 14-Hydroxygelsenicine, koumine, and gelsevirine on the same cancer cell lines were not available in the searched literature.

Table 2: Activity on Glycine and GABAa Receptors

AlkaloidReceptor TargetIC50 Value (µM)Cell Line/SystemCitation
KoumineGlycine Receptor (α1)31.5 ± 1.7HEK293[2]
GABAa Receptor142.8HEK293[2]
GelsemineGlycine Receptor (α1)~42Spinal Neurons[2]
GABAa Receptor55-75Recombinant/Native[2]
GelsevirineGlycine Receptor (α1)40.6 ± 8.2HEK293[2]
GABAa Receptor251.5HEK293[2]
14-HydroxygelsenicineGABAa ReceptorEnhances GABA bindingNot specified[4]

Table 3: Acute Toxicity

AlkaloidLD50 (mg/kg)Route of AdministrationAnimal ModelCitation
Humantenmine (Gelsenicine)< 0.2Not specifiedNot specified[2]
Gelsemine> 50Not specifiedNot specified[2]
Koumine> 50Not specifiedNot specified[2]

Note: A specific LD50 value for 14-Hydroxygelsenicine was not found in the compiled sources, though its toxicity is acknowledged.[4]

Experimental Protocols

Osteoclast Inhibition Assay

This protocol is a general method for assessing the inhibitory effect of a compound on osteoclast differentiation and function.

a. Cell Culture and Osteoclast Differentiation:

  • Bone marrow macrophages (BMMs) are isolated from mice and cultured in α-MEM supplemented with 10% fetal bovine serum (FBS) and M-CSF (macrophage colony-stimulating factor).

  • To induce osteoclast differentiation, BMMs are treated with RANKL (receptor activator of nuclear factor-κB ligand).

  • The test compound (e.g., 14-Hydroxygelsenicine) is added at various concentrations to the culture medium.

b. TRAP (Tartrate-Resistant Acid Phosphatase) Staining:

  • After a set incubation period (typically 5-7 days), cells are fixed and stained for TRAP, an enzyme characteristic of osteoclasts.

  • TRAP-positive multinucleated cells (containing three or more nuclei) are identified and counted as osteoclasts.

c. Bone Resorption Assay:

  • BMMs are seeded on bone slices and cultured with M-CSF and RANKL in the presence or absence of the test compound.

  • After the culture period, cells are removed from the bone slices.

  • The surface of the bone slices is examined by scanning electron microscopy to visualize and quantify the resorption pits.

d. Gene Expression Analysis:

  • RNA is extracted from treated and untreated cells.

  • Quantitative real-time PCR (qRT-PCR) is performed to measure the expression levels of osteoclast-related genes such as Caspase 9, IL-6, and c-Jun.[5]

STAT3 Phosphorylation Inhibition Assay (Western Blot)

This protocol describes the assessment of STAT3 phosphorylation, a key step in its activation, using Western blotting.[6]

a. Cell Culture and Treatment:

  • A suitable cancer cell line with constitutively active STAT3 (e.g., certain breast or pancreatic cancer cells) is cultured.

  • Cells are treated with the test compound (e.g., 14-Hydroxygelsenicine) at various concentrations for a specified duration.

b. Cell Lysis and Protein Quantification:

  • Cells are washed with ice-cold PBS and lysed with a lysis buffer containing protease and phosphatase inhibitors.

  • The protein concentration of the cell lysates is determined using a standard method like the Bradford assay.

c. SDS-PAGE and Western Blotting:

  • Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • The membrane is blocked to prevent non-specific antibody binding.

  • The membrane is incubated with a primary antibody specific for phosphorylated STAT3 (p-STAT3, typically at Tyr705).

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The signal is detected using an enhanced chemiluminescence (ECL) substrate.

  • The membrane can be stripped and re-probed with an antibody for total STAT3 to normalize the p-STAT3 signal.

GABAa Receptor Binding Assay

This protocol is a general method for determining the ability of a compound to bind to the GABAa receptor.[7]

a. Membrane Preparation:

  • Rat brain tissue is homogenized in a buffer solution.

  • The homogenate is centrifuged to pellet the cell membranes.

  • The membranes are washed multiple times to remove endogenous GABA.

b. Binding Assay:

  • The prepared membranes are incubated with a radiolabeled ligand that binds to the GABAa receptor (e.g., [3H]GABA or a [3H]benzodiazepine).

  • The incubation is performed in the presence of varying concentrations of the test compound (e.g., 14-Hydroxygelsenicine).

  • Non-specific binding is determined by including a high concentration of an unlabeled ligand in some samples.

c. Separation and Detection:

  • The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.

  • The filters are washed to remove unbound radioligand.

  • The amount of radioactivity on the filters is measured using a scintillation counter.

d. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The data is analyzed to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand.

Signaling Pathways and Experimental Workflows

14-Hydroxygelsenicine (HGE) Signaling in Osteoclasts and Cancer Cells

HGE_Signaling cluster_osteoclast Osteoclast Inhibition cluster_cancer Anticancer Activity HGE_osteo 14-Hydroxygelsenicine IL6 IL-6 Expression HGE_osteo->IL6 cJun c-Jun Expression HGE_osteo->cJun Casp9 Caspase 9 Expression HGE_osteo->Casp9 Proliferation Proliferation IL6->Proliferation cJun->Proliferation Apoptosis Apoptosis Casp9->Apoptosis Inhibition Osteoclast Inhibition Apoptosis->Inhibition Proliferation->Inhibition HGE_cancer 14-Hydroxygelsenicine STAT3 STAT3 Activity HGE_cancer->STAT3 CancerGrowth Cancer Cell Growth & Proliferation STAT3->CancerGrowth

Caption: Proposed signaling pathways for 14-Hydroxygelsenicine's biological activities.

Experimental Workflow for STAT3 Phosphorylation Inhibition Assay

STAT3_Workflow cluster_workflow Western Blot Workflow for STAT3 Inhibition start Cancer Cell Culture treatment Treat with 14-Hydroxygelsenicine start->treatment lysis Cell Lysis & Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Incubate with anti-p-STAT3 Ab blocking->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Ab primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Data Analysis detection->analysis Gelsemium_Activity cluster_targets Molecular Targets cluster_activities Biological Activities Gelsemium Gelsemium Alkaloids (e.g., 14-HGE, Koumine, Gelsemine, Gelsevirine) Receptors Neuronal Receptors (GlyR, GABAaR) Gelsemium->Receptors Signaling Signaling Pathways (STAT3, STING) Gelsemium->Signaling Enzymes Enzymes & Other Proteins Gelsemium->Enzymes Analgesic Analgesic Receptors->Analgesic Anxiolytic Anxiolytic Receptors->Anxiolytic Cytotoxic Cytotoxic Signaling->Cytotoxic AntiInflammatory Anti-inflammatory Signaling->AntiInflammatory OsteoclastInhibition Osteoclast Inhibition Signaling->OsteoclastInhibition Enzymes->Cytotoxic

References

A Comparative Analysis of the Neurotoxicity of 11-Hydroxygelsenicine and Gelsenicine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the neurotoxic profiles of two prominent Gelsemium alkaloids: 11-Hydroxygelsenicine and Gelsenicine. The information presented is based on available preclinical data to assist researchers in understanding their relative toxicities and mechanisms of action.

Executive Summary

Gelsenicine and its hydroxylated analog, this compound, are both potent neurotoxic alkaloids isolated from plants of the Gelsemium genus. While both compounds are recognized for their high toxicity, which can lead to respiratory failure, they exhibit differences in their potency and specific neurotoxic effects.[1][2] The primary mechanism of neurotoxicity for both alkaloids involves the modulation of GABAa receptors, the main inhibitory neurotransmitter receptors in the central nervous system.[2][3] However, quantitative data suggests differences in their activity at these receptors and in their cytotoxic effects on neuronal cells.

Quantitative Neurotoxicity Data

The following table summarizes the available quantitative data on the neurotoxicity of this compound and Gelsenicine. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus, comparisons should be made with consideration of the different models and methodologies used.

ParameterThis compoundGelsenicineSource
In Vivo Acute Toxicity (LD50) 0.125 mg/kg (female mice, i.p.)0.295 mg/kg (male mice, i.p.)0.520 mg/kg (female rats, p.o.)0.996 mg/kg (male rats, p.o.)~1.82 mg/kg (mice, p.o.)[2][4][5]
In Vitro Effect on GABAa Receptors Not quantitatively determined, but known to enhance GABA binding.Positive allosteric modulatorEC50 = 192.1 µM[6]
In Vitro Cytotoxicity No significant cytotoxicity observed in hippocampus-derived HT22 cells and renal epithelium-derived Vero cells.Induces apoptosis in Neuro-2a cells in a dose-dependent manner.[2]

Mechanism of Neurotoxicity

Both this compound and Gelsenicine exert their primary neurotoxic effects through the potentiation of GABAergic neurotransmission. By enhancing the effect of GABA on GABAa receptors, these alkaloids lead to increased neuronal inhibition, which can result in central nervous system depression and, ultimately, respiratory failure.[2][3]

Gelsenicine has been identified as a positive allosteric modulator of GABAa receptors.[6] While the precise quantitative effect of this compound on GABAa receptors is not yet fully characterized, it is also known to enhance the binding of GABA to its receptors.[2]

Beyond their effects on GABAa receptors, some studies suggest that gelsenicine may also induce neurotoxicity by disrupting cellular energy metabolism, specifically targeting the malate-aspartate shuttle.[4]

dot

GABAA_Modulation cluster_alkaloids Gelsemium Alkaloids cluster_receptor GABAA Receptor cluster_effect Cellular Effect cluster_outcome Physiological Outcome Gelsenicine Gelsenicine GABAA GABAA Receptor Gelsenicine->GABAA Positive Allosteric Modulation (EC50 = 192.1 µM) Hydroxygelsenicine This compound Hydroxygelsenicine->GABAA Enhances GABA Binding Enhancement Enhanced GABAergic Neurotransmission GABAA->Enhancement Inhibition Neuronal Inhibition Enhancement->Inhibition Toxicity Neurotoxicity (Respiratory Depression) Inhibition->Toxicity

Caption: Signaling pathway for Gelsemium alkaloid neurotoxicity.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Acute Toxicity (LD50) Determination
  • Objective: To determine the median lethal dose (LD50) of the compound in an animal model.

  • Animal Model: Species such as mice or rats are used, with specific strains, sex, and weight ranges reported.

  • Procedure:

    • Animals are divided into groups and administered with different doses of the test compound via a specific route (e.g., intraperitoneal injection, oral gavage).

    • A control group receives the vehicle solution.

    • Animals are observed for a set period (e.g., 24-48 hours) for signs of toxicity and mortality.

    • The number of deceased animals in each group is recorded.

    • The LD50 value is calculated using statistical methods, such as the probit analysis.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Objective: To assess the effect of the compound on the viability of neuronal cells.

  • Cell Lines: Commonly used neuronal cell lines include SH-SY5Y, Neuro-2a, or primary neuronal cultures.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere.

    • The cells are then treated with various concentrations of the test compound for a specified duration (e.g., 24, 48 hours).

    • After the incubation period, the medium is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • Viable cells with active mitochondrial dehydrogenases will reduce MTT to a purple formazan (B1609692) product.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • Cell viability is expressed as a percentage of the control (untreated cells).

Electrophysiological Recordings (Patch-Clamp Technique)
  • Objective: To measure the effect of the compound on the function of ion channels, such as GABAa receptors.

  • System: Whole-cell patch-clamp recordings are performed on cultured neurons or cells expressing the receptor of interest (e.g., HEK293 cells transfected with GABAa receptor subunits).

  • Procedure:

    • A glass micropipette filled with an appropriate intracellular solution is used to form a high-resistance seal with the cell membrane.

    • The membrane patch under the pipette tip is ruptured to gain electrical access to the cell's interior.

    • The cell is voltage-clamped at a specific holding potential.

    • The agonist (e.g., GABA) is applied to the cell to elicit an ionic current.

    • The test compound is then co-applied with the agonist to determine its effect on the current (potentiation or inhibition).

    • Dose-response curves are generated by applying various concentrations of the test compound to calculate parameters like EC50 or IC50.

dot

Experimental_Workflow cluster_invivo In Vivo Analysis cluster_invitro In Vitro Analysis cluster_data Data Analysis & Comparison LD50 Acute Toxicity (LD50) in Rodent Models Comparison Comparative Analysis of: - Lethal Dose - Cellular Viability - Receptor Activity LD50->Comparison Cytotoxicity Cytotoxicity Assays (e.g., MTT on Neuronal Cells) Cytotoxicity->Comparison Electrophysiology Electrophysiology (Patch-Clamp on Receptors) Electrophysiology->Comparison

Caption: General experimental workflow for neurotoxicity comparison.

Conclusion

Both this compound and Gelsenicine are highly neurotoxic alkaloids that pose a significant risk of respiratory depression through their action on GABAa receptors. The available data suggests that this compound may be more potent in terms of acute in vivo toxicity, as indicated by its lower LD50 value in mice compared to the LD50 of gelsenicine in rats. However, it is crucial to acknowledge the species difference in these studies.

In vitro, Gelsenicine has been shown to be a positive allosteric modulator of GABAa receptors and can induce apoptosis in neuronal cells. In contrast, this compound did not exhibit significant cytotoxicity in the tested cell lines, suggesting a potentially different or more targeted neurotoxic mechanism that may not directly lead to cell death in all neuronal cell types.

Further research employing direct, side-by-side comparative studies in the same experimental models is necessary to definitively elucidate the relative neurotoxicity and subtle mechanistic differences between these two potent Gelsemium alkaloids. Such studies will be invaluable for a more precise risk assessment and for guiding the development of potential therapeutic interventions for poisoning cases.

References

A Comparative Guide to the Structure-Activity Relationship of Gelsedine-Type Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Gelsedine-type alkaloids, a class of monoterpenoid indole (B1671886) alkaloids isolated primarily from the toxic plant genus Gelsemium, have garnered significant attention for their diverse and potent biological activities.[1][2] These compounds are characterized by a complex and rigid polycyclic framework, offering a unique scaffold for investigating structure-activity relationships (SAR).[3][4] This guide provides a comparative analysis of gelsedine-type alkaloids, focusing on their cytotoxic effects, with supporting experimental data and detailed protocols.

Core Structure and Key Modification Sites

The biological activity of gelsedine-type alkaloids is intricately linked to the substitutions on their core structure. The gelsedine (B1204677) scaffold possesses several key sites where modifications can dramatically influence potency and selectivity. Notably, substitutions at positions C14, C15, and C19 have been shown to modulate cytotoxic activity. Understanding these relationships is crucial for designing novel derivatives with enhanced therapeutic potential.

The diagram below illustrates the fundamental SAR logic, highlighting how functional group modifications at specific positions on the gelsedine core correlate with changes in biological activity.

SAR_Logic cluster_scaffold Gelsedine Core Scaffold cluster_modifications Structural Modifications cluster_activity Biological Activity Core Gelsedine Core C14 C14 Substitution (-OH, -OAc) Core->C14 C15 C15 Substitution (-OH) Core->C15 C19 C19 Oxidation (=O) Core->C19 Activity Cytotoxic Potency C14->Activity Influences C15->Activity Modulates C19->Activity Affects

Caption: Key modification sites on the gelsedine core influencing cytotoxicity.

Comparative Analysis of Cytotoxic Activity

Several studies have evaluated the in vitro cytotoxicity of natural and semi-synthetic gelsedine-type alkaloids against various human cancer cell lines. The data reveals that substitutions such as hydroxylation and acetylation at the C14 and C15 positions are critical for activity. For instance, gelsedine-type alkaloids like 14-acetoxy-15-hydroxygelsenicine and 14,15-dihydroxygelsenicine have demonstrated potent cytotoxic effects.[5]

The following table summarizes the cytotoxic activities (IC₅₀ values) of representative gelsedine-type alkaloids against different cancer cell lines.

Compound NameSubstitution PatternCell LineIC₅₀ (μM)Reference
11-methoxy-14,15-dihydroxyhumantenmine C11(-OCH₃), C14(-OH), C15(-OH)Hep-212.1[6]
LSC-111.5[6]
TR-LCC-110.9[6]
FD-LSC-111.2[6]
11-methoxy-14-hydroxyhumantenmine C11(-OCH₃), C14(-OH)Hep-210.8[6]
LSC-19.2[6]
TR-LCC-110.1[6]
FD-LSC-19.8[6]
14-acetoxy-15-hydroxygelsenicine C14(-OAc), C15(-OH)A431Potent[5]
14,15-dihydroxygelsenicine C14(-OH), C15(-OH)A431Potent[5]
Gelsedine -A431Potent[5]
Gelsemicine -A431Potent[5]

Note: "Potent" indicates that the study reported strong cytotoxic effects without specifying the exact IC₅₀ value in the abstract.[5]

Neurological Activity and Signaling Pathways

Beyond cytotoxicity, gelsedine-type alkaloids are known for their potent effects on the central nervous system (CNS), with some compounds exhibiting high toxicity.[2][7] Their mechanism of action often involves the modulation of inhibitory neurotransmitter receptors.[2] Specifically, these alkaloids can interact with glycine (B1666218) receptors (GlyRs) and GABA-A receptors (GABAᴀRs), which are ligand-gated chloride ion channels crucial for mediating inhibitory neurotransmission in the spinal cord and brainstem.[2][8][9]

The binding of an agonist like glycine to its receptor opens the channel, allowing chloride ions (Cl⁻) to flow into the neuron.[10] This influx hyperpolarizes the cell membrane, making it less likely to fire an action potential, thus producing an inhibitory effect. The interaction of gelsedine-type alkaloids with these receptors can disrupt this process, leading to the observed neurological effects.

Signaling_Pathway cluster_receptor Postsynaptic Membrane cluster_effect Cellular Response GlyR Glycine Receptor (Ligand-Gated Cl⁻ Channel) Cl_in Cl⁻ Influx GlyR->Cl_in Opens Channel Gelsedine Gelsedine-Type Alkaloid Gelsedine->GlyR Modulates Hyperpolarization Membrane Hyperpolarization Inhibition Inhibition of Action Potential Hyperpolarization->Inhibition Glycine Glycine (Agonist) Glycine->GlyR Binds Cl_in->Hyperpolarization

Caption: Modulation of the glycine receptor signaling pathway by gelsedine-type alkaloids.

Experimental Protocols

The evaluation of the biological activity of gelsedine-type alkaloids relies on standardized in vitro assays. The following section details a typical protocol for determining cytotoxicity.

Protocol: In Vitro Cytotoxicity Assessment via MTT Assay

This protocol outlines the measurement of cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Culture:

    • Human cancer cell lines (e.g., Hep-2, A431) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Cells are maintained in an incubator at 37°C with a humidified atmosphere of 5% CO₂.

  • Cell Seeding:

    • Cells are harvested from culture flasks using trypsin-EDTA.

    • A cell suspension is prepared, and cells are counted using a hemocytometer.

    • Cells are seeded into 96-well microplates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment:

    • Gelsedine-type alkaloids are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions.

    • Serial dilutions of the compounds are prepared in culture media to achieve the desired final concentrations.

    • The culture medium is removed from the wells and replaced with medium containing the test compounds. A control group receives medium with DMSO only (vehicle control).

    • Plates are incubated for a specified period, typically 48 to 72 hours.

  • MTT Assay:

    • After incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.

    • The plates are incubated for an additional 4 hours, during which viable cells metabolize the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals.

    • The medium is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

    • The percentage of cell viability is calculated relative to the vehicle control.

    • The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

The workflow for this experimental procedure is visualized in the diagram below.

Experimental_Workflow start Start culture 1. Culture Cancer Cell Lines start->culture seed 2. Seed Cells into 96-Well Plates culture->seed treat 3. Treat Cells with Gelsedine Derivatives seed->treat incubate 4. Incubate for 48-72 hours treat->incubate add_mtt 5. Add MTT Reagent (Incubate 4h) incubate->add_mtt dissolve 6. Dissolve Formazan Crystals with DMSO add_mtt->dissolve read 7. Measure Absorbance (570 nm) dissolve->read analyze 8. Calculate IC₅₀ Values read->analyze end End analyze->end

Caption: Standard experimental workflow for an in vitro MTT cytotoxicity assay.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Alkaloid Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate detection and quantification of alkaloids are critical in pharmaceutical research, quality control, and toxicological evaluation. Due to the structural diversity and complexity of the matrices in which alkaloids are found, a variety of analytical methods are employed. Cross-validation of these methods is an essential process to ensure that different analytical techniques produce comparable and reliable results, which is particularly crucial when transferring methods between laboratories or utilizing multiple techniques within a single study.[1][2] This guide provides an objective comparison of common analytical methods for alkaloid detection, supported by experimental data and detailed protocols.

Overview of Analytical Techniques

Several sophisticated analytical techniques are utilized for the separation, identification, and quantification of alkaloids. The choice of method often depends on factors such as the analyte's properties (volatility, polarity), the complexity of the sample matrix, and the required sensitivity and selectivity.[1][3]

  • High-Performance Liquid Chromatography (HPLC): A cornerstone technique for quantitative analysis, often paired with UV or Diode Array Detectors (DAD). It is highly efficient for separating non-volatile alkaloids.[3][4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Offers superior sensitivity and specificity, making it the gold standard for trace-level detection and structural elucidation. It is widely used in pharmacokinetics and forensic analysis.[3][5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile alkaloids or those that can be made volatile through derivatization.[3][7] It provides excellent separation and identification capabilities.[8][9]

  • High-Performance Thin-Layer Chromatography (HPTLC): A cost-effective and high-throughput method, often used for screening, quality control of plant materials, and stability testing.[10][11][12]

  • Capillary Electrophoresis (CE): Known for its high-resolution separation of charged alkaloids with minimal sample requirements.[13]

General Workflow for Alkaloid Analysis

The analytical process for alkaloid detection typically involves several key stages, from initial sample preparation to final data analysis. The efficiency of the extraction step is particularly influential on the final quantification.[3] Common extraction strategies include acid-base extraction, solid-phase extraction (SPE), and ultrasound- or microwave-assisted extraction.[3][14][15]

Alkaloid_Analysis_Workflow cluster_Prep Sample Preparation cluster_Analysis Analytical Stage cluster_Data Data Processing A Sample Collection & Homogenization B Alkaloid Extraction (e.g., SLE, SPE) A->B C Filtration & Concentration B->C D Chromatographic Separation (e.g., HPLC, GC) C->D E Detection (e.g., MS, UV) D->E F Peak Integration & Identification E->F G Quantification (Calibration Curve) F->G H Method Validation & Reporting G->H

A generalized workflow for the analysis of alkaloids.

Data Presentation: Comparative Performance of Analytical Methods

The performance of an analytical method is assessed by several validation parameters, including linearity, sensitivity (LOD, LOQ), precision, and accuracy. The table below summarizes these metrics for various methods used in alkaloid detection.

MethodAlkaloid(s) / MatrixLinearity RangeCorrelation Coefficient (r²)LODLOQPrecision (RSD%)Accuracy / Recovery (%)Reference
UPLC-MS/MS Thalictrum Alkaloids0.5 - 1000 ng/mL≥0.99880.19 - 2.92 ng/mL0.26 - 8.79 ng/mL0.40 - 3.1% (Intra-day)-[1]
HPLC-UV Berberine (B55584)0.2 - 150 µg/mL>0.9991 ng on column2 ng on column< 2% (Intra- & Inter-day)-[1]
LC-MS/MS Pyrrolizidine Alkaloids / Teas, Honey0.6 - 250 µg/kg>0.99000.001 - 0.02 ng/mL (instrumental)0.6 µg/kg (method)-Good[5]
LC-MS Peramine, Ergovaline / Ryegrass0.8 - 1684 ng/mL>0.990.2 ng/mL0.8 ng/mL--[16]
LC-MS Lolitrem B / Ryegrass6 - 2400 ng/mL>0.991.8 ng/mL6 ng/mL--[16]
CE-C4D Atropine, Scopolamine / Seeds--0.5 µg/mL1.5 µg/mL1.07 - 2.08%101.0 - 102.7%[13]
HPTLC Ephedrine / Plant Formulations0.062 - 0.146 µ g/band -0.0020 µ g/band 0.0067 µ g/band --[12]
RP-HPLC Solasodine / Herbal Preparations1 - 25 µg/mL0.99660.2 µg/mL0.7 µg/mLGood80 - 102%[17]
GC-FID Minor Cocaine Alkaloids1.0 - 3,500 mg/L≥ 0.998--< 10%-[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of results. Below are representative protocols for common analytical techniques.

1. HPLC-UV Method for Berberine Analysis [1]

  • Instrumentation: High-Performance Liquid Chromatograph equipped with a UV detector.

  • Sample Preparation: Accurately weighed samples are dissolved in methanol (B129727), sonicated to ensure complete dissolution, and filtered through a 0.45 µm filter prior to injection.

  • Chromatographic Conditions:

    • Column: Unisphere C18 (5 µm, 4.6 × 150 mm).

    • Mobile Phase: Isocratic mixture of 0.1% trifluoroacetic acid in water and acetonitrile (B52724) (60:40, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection: UV detection at 350 nm.

  • Quantification: Peak areas are compared against a calibration curve generated from berberine standards of known concentrations.

2. LC-MS/MS Method for Pyrrolizidine Alkaloid (PA) Analysis in Plant-Based Foods [5]

  • Instrumentation: Ultra-Performance Liquid Chromatograph coupled to a tandem quadrupole mass spectrometer.

  • Sample Preparation:

    • Extraction: Samples are extracted with a 0.05 M sulfuric acid solution.

    • Clean-up: The extract undergoes Solid-Phase Extraction (SPE) using Oasis MCX cartridges to remove matrix interferences.

    • Final Step: The eluate is concentrated and resuspended in a suitable solvent before analysis.

  • Chromatographic Conditions:

    • Column: ACQUITY UPLC BEH C8 (1.7 µm, 2.1 x 100 mm).

    • Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray Ionization in Positive Mode (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM) is used for the quantification of specific PAs, monitoring at least two transitions for each analyte.

3. GC-MS Protocol for Tropane Alkaloid (TA) Analysis [7]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Sample Preparation (Solid-Liquid Extraction):

    • Weigh 1 g of dried, powdered plant material.

    • Add 20 mL of methanol and extract using an ultrasonic bath for 30 minutes.

    • Filter the extract and evaporate the solvent to dryness.

    • Re-dissolve the residue in 5 mL of 2% HCl and wash with chloroform (B151607) to remove non-basic compounds.

    • Adjust the aqueous phase to pH 9-10 with ammonium (B1175870) hydroxide.

    • Extract the alkaloids with chloroform; the combined organic layers are then concentrated for analysis.

  • GC-MS Conditions:

    • Column: A 5% phenyl/95% dimethyl polysiloxane capillary column (e.g., DB-5).[8]

    • Carrier Gas: Helium.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 50°C, hold for 1 min, then ramp to 320°C at 10°C/min and hold.[9]

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Detection: Scan mode for identification or Selected Ion Monitoring (SIM) mode for quantification.

Cross-Validation of Analytical Methods

Cross-validation is the process of formally comparing two distinct analytical methods to demonstrate that they provide equivalent results.[1] This is vital for ensuring data consistency when, for example, a routine quality control method (like HPLC-UV) is compared against a more sensitive research method (like UPLC-MS/MS), or when a method is transferred between different laboratories.[2]

The process involves analyzing the same set of samples with both methods and statistically comparing key performance characteristics such as accuracy, precision, and linearity.

Cross_Validation_Workflow Cross-Validation Workflow: Method A vs. Method B cluster_MethodA Method A (e.g., HPLC-UV) cluster_MethodB Method B (e.g., UPLC-MS/MS) Sample Identical Sample Set (e.g., 10-12 lots) A_Analysis Analyze Samples Sample->A_Analysis B_Analysis Analyze Samples Sample->B_Analysis A_Results Results A (Concentration, RSD%) A_Analysis->A_Results Compare Statistical Comparison (e.g., t-test, F-test) A_Results->Compare B_Results Results B (Concentration, RSD%) B_Analysis->B_Results B_Results->Compare Conclusion Conclusion: Methods are equivalent within acceptable limits Compare->Conclusion

References

A Comparative Guide to the Toxicokinetics of Gelsemium Alkaloids in Rats

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the toxicokinetic profiles of various alkaloids derived from Gelsemium species, with a focus on studies conducted in rats. The information is intended for researchers, scientists, and professionals in drug development to facilitate a deeper understanding of the absorption, distribution, metabolism, and excretion (ADME) characteristics of these potent compounds.

Gelsemium elegans, a highly toxic plant, contains numerous indole (B1671886) alkaloids that are responsible for both its pharmacological effects and its toxicity.[1][2] Understanding the toxicokinetics of these alkaloids is crucial for assessing their safety and potential therapeutic applications.[3] Key alkaloids include koumine (B8086292), the most abundant, followed by gelsemine (B155926) and the highly toxic gelsenicine.[3][4][5] Studies have revealed significant differences in the toxicokinetic profiles among various alkaloids and even between sexes, with female rats often showing greater sensitivity.[1][6][7]

Comparative Toxicokinetic Parameters

The disposition of Gelsemium alkaloids in rats has been investigated following both intravenous and oral administration. The subsequent tables summarize key toxicokinetic parameters from these studies, offering a comparative overview of how different alkaloids behave in vivo.

Intravenous Administration

A study by Shen et al. (2020) characterized the toxicokinetics of 11 different Gelsemium alkaloids following a single intravenous administration of 0.1 mg/kg for each alkaloid in Sprague-Dawley rats.[4][5][8] The data provides a direct comparison of the alkaloids' distribution and elimination characteristics without the variable of oral absorption.

Table 1: Toxicokinetic Parameters of Gelsemium Alkaloids in Rats After Intravenous Administration (0.1 mg/kg)

Alkaloidt½ (h)AUC(0-t) (ng/mLh)AUC(0-∞) (ng/mLh)Vz (L/kg)CLz (L/h/kg)
Humantenirine 2.52 ± 0.54100.8 ± 12.6102.5 ± 13.51.8 ± 0.40.98 ± 0.1
Humantenine 1.93 ± 0.43115.5 ± 20.7117.2 ± 21.31.3 ± 0.20.86 ± 0.2
Akuammidine 2.37 ± 0.41108.7 ± 18.2110.8 ± 18.92.4 ± 0.30.91 ± 0.2
Gelsevirine 1.98 ± 0.3596.8 ± 10.298.4 ± 10.71.5 ± 0.30.99 ± 0.1
Rankinidine 2.04 ± 0.47101.5 ± 15.6103.4 ± 16.31.9 ± 0.50.97 ± 0.2
N-methoxyanhydrovobasinediol 2.11 ± 0.39112.4 ± 19.8114.5 ± 20.62.1 ± 0.40.88 ± 0.1
Gelsenicine 2.25 ± 0.48105.7 ± 16.3107.8 ± 17.11.7 ± 0.30.93 ± 0.1
Gelsemine 2.41 ± 0.5199.8 ± 11.7101.9 ± 12.41.6 ± 0.20.98 ± 0.1
Koumine 2.63 ± 0.58103.6 ± 14.5105.9 ± 15.32.3 ± 0.50.95 ± 0.1
Koumidine 1.87 ± 0.31109.2 ± 17.4110.9 ± 17.91.4 ± 0.20.91 ± 0.1
Sempervirine 2.15 ± 0.4298.9 ± 13.1100.7 ± 13.81.8 ± 0.31.01 ± 0.1

Data sourced from Shen et al. (2020).[4][5][8]

Oral Administration

Studies involving oral administration reveal insights into the absorption and bioavailability of these alkaloids. Research has highlighted rapid absorption for many Gelsemium components.[1][9] A 2024 study investigated the pharmacokinetics in female rats following a single oral gavage of G. elegans powder (0.1 g/kg), identifying 17 alkaloids and calculating parameters for 11 of them.[1][10] The results showed that most alkaloids were absorbed quickly (Tmax < 0.5 h) but eliminated slowly (t½ > 3 h), with female rats exhibiting higher absorption and exposure levels for most alkaloids compared to previous studies in males.[1][10]

Table 2: Pharmacokinetic Parameters of Gelsemium Alkaloids in Female Rats After Oral Administration (0.1 g/kg G. elegans powder)

Alkaloid TypeAlkaloid NameTmax (h)t½ (h)
Gelsemine-type Gelsemine0.813.51
Humantenine-type Humantenine0.08329.03
Humantenoxenine0.1432.80
Gelsedine-type Humantenirine (GA-6)0.174.10
Nb-Methylgelsedilam0.193.46
14-hydroxygelsenicine0.6511.39
11-hydroxygelsenicine0.354.95
Gelsemicine0.2710.08
Gelsemoxonine0.705.49
Gelselegine0.320.32
GS-20.141.58

Data sourced from Zhang et al. (2024).[1][10]

Another study explored the dose-dependent pharmacokinetics of koumine in adult and aged rats, revealing that exposure (AUC) and half-life increased significantly with higher doses.[11][12] Notably, at a 7.0 mg/kg dose, aged rats showed a more than 2.5-fold higher AUC and a 60% longer half-life compared to adult rats, indicating age-related changes in drug disposition.[11]

Experimental Protocols

The data presented in this guide are derived from studies employing rigorous and validated methodologies. The following sections detail the typical experimental procedures used to assess the toxicokinetics of Gelsemium alkaloids in rats.

Animal Models and Dosing
  • Animals : Sprague-Dawley rats are commonly used.[4][5] Studies have often involved both male and female rats to investigate sex-related differences.[1][6]

  • Housing : Animals are typically housed in controlled environments with regulated temperature, humidity, and light-dark cycles, with free access to standard chow and water.

  • Administration (Intravenous) : For intravenous studies, alkaloids are dissolved in a suitable vehicle and administered as a single bolus injection, often via the tail vein, at a specific dose (e.g., 0.1 mg/kg).[4][5]

  • Administration (Oral) : For oral studies, a suspension of the G. elegans extract or a solution of the pure alkaloid is administered via gavage.[1][11]

Sample Collection and Preparation
  • Blood Sampling : Blood samples (approximately 0.3 mL) are collected from the tail vein or other appropriate sites into heparinized tubes at predetermined time points post-administration (e.g., 0.083, 0.5, 1, 2, 4, 8, 12, and 24 hours).[4]

  • Plasma Preparation : The collected blood is centrifuged (e.g., at 3000 g for 10 minutes) to separate the plasma, which is then stored at low temperatures (e.g., -80°C) until analysis.[4]

  • Sample Extraction : Prior to analysis, plasma proteins are precipitated to extract the alkaloids. A common method involves adding acetonitrile (B52724) (often containing an internal standard like strychnine) to the plasma sample, vortexing, and centrifuging to collect the clear supernatant for injection into the analytical system.[4][5]

Analytical Methodology: UPLC-MS/MS

A highly sensitive and specific ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is the standard for quantifying Gelsemium alkaloids in biological matrices.[3][4][13]

  • Chromatographic Separation :

    • Column : Separation is typically achieved on a C18 reversed-phase column (e.g., Waters ACQUITY BEH C18, 2.1 × 100 mm, 1.7 µm).[1][10]

    • Mobile Phase : A gradient elution is used, commonly with a mobile phase consisting of 0.1% formic acid in water (A) and acetonitrile (B).[1][13]

    • Flow Rate : A constant flow rate, such as 0.3 mL/min, is maintained.[1]

  • Mass Spectrometric Detection :

    • Ionization : Positive electrospray ionization (ESI+) is used.[4][5]

    • Detection Mode : The analysis is performed in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each alkaloid and the internal standard.[13]

  • Method Validation : The analytical method is rigorously validated for linearity, precision, accuracy, extraction recovery, matrix effects, and stability to ensure reliable and reproducible results.[4][5] Calibration curves are typically linear over a concentration range of 0.1–200 ng/mL.[5]

Visualized Experimental Workflow

The following diagram illustrates the typical workflow for a toxicokinetic study of Gelsemium alkaloids in rats, from animal preparation to data analysis.

G_alkaloid_toxicokinetics_workflow cluster_animal_prep Phase 1: Animal Preparation cluster_sampling Phase 2: Sample Collection & Processing cluster_analysis Phase 3: Analysis & Data Interpretation cluster_conclusion Phase 4: Conclusion animal_model Sprague-Dawley Rats acclimation Acclimation & Fasting animal_model->acclimation Housing dosing Alkaloid Administration (Oral Gavage or IV Injection) acclimation->dosing Preparation blood_collection Serial Blood Sampling (Tail Vein) dosing->blood_collection Post-Dose centrifugation Plasma Separation (Centrifugation) blood_collection->centrifugation storage Plasma Storage (-80°C) centrifugation->storage extraction Sample Extraction (Protein Precipitation) storage->extraction uplc_msms UPLC-MS/MS Analysis (Quantification) extraction->uplc_msms Injection pk_modeling Toxicokinetic Modeling (e.g., Non-compartmental) uplc_msms->pk_modeling Concentration Data data_output Calculation of Parameters (Cmax, Tmax, AUC, t½) pk_modeling->data_output comparison Comparative Analysis of Alkaloids data_output->comparison

References

In Vivo Validation of Gelsemium Alkaloids' Anti-Inflammatory Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, no specific in vivo studies validating the anti-inflammatory effects of 11-Hydroxygelsenicine have been published. This guide provides a comparative analysis of closely related indole (B1671886) alkaloids from the Gelsemium genus, namely koumine (B8086292) and gelsenicine , for which anti-inflammatory and analgesic data are available. This information is intended to serve as a proxy for understanding the potential anti-inflammatory profile of Gelsemium alkaloids. The experimental data presented is juxtaposed with well-established non-steroidal anti-inflammatory drugs (NSAIDs), diclofenac (B195802) and indomethacin.

Comparative Analysis of Anti-Inflammatory Efficacy

The anti-inflammatory potential of Gelsemium alkaloids has been evaluated in preclinical in vivo models of acute inflammation. The following tables summarize the available quantitative data from these studies, offering a comparison with standard NSAIDs.

Carrageenan-Induced Paw Edema Model

This model is a widely used assay to assess acute inflammation. Edema is induced by the injection of carrageenan, and the efficacy of a compound is measured by its ability to reduce the resulting swelling.

CompoundDoseRoute of AdministrationTime Point (Post-Carrageenan)% Inhibition of Paw EdemaReference
Gelsenicine 10.4 µg/kgSubcutaneousNot SpecifiedED₅₀ in writhing test[1][2]
Indomethacin 10 mg/kgOral2 hours46.87%[3][4]
3 hours65.71%[3][4]
Diclofenac 30 mg/kgOralNot SpecifiedSignificant inhibition

Note: Direct comparative data for koumine in the carrageenan-induced paw edema model was not available in the reviewed literature. Gelsenicine's data is presented as the effective dose for a 50% response in an inflammatory pain model, which is related to inflammation.

Lipopolysaccharide-Induced Inflammation Model

Lipopolysaccharide (LPS), a component of gram-negative bacteria, is a potent inducer of systemic inflammation, leading to the release of pro-inflammatory cytokines.

CompoundDoseRoute of AdministrationCytokine Measured% InhibitionReference
Koumine Not SpecifiedNot SpecifiedIL-6, TNF-α, IL-1βSignificant reduction[5]
Indomethacin 20 mg/kgIntraperitonealNot SpecifiedAbolished hyperthermia[1]

Note: The available in vivo data for koumine in LPS models is largely qualitative, demonstrating a significant reduction in pro-inflammatory cytokines without specifying percentage inhibition at particular doses.

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below to facilitate reproducibility and further investigation.

Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the acute anti-inflammatory activity of a test compound.

Materials:

  • Male Wistar rats (180-220g)

  • 1% (w/v) λ-Carrageenan suspension in sterile saline

  • Test compound (e.g., Gelsemium alkaloid) and vehicle

  • Positive control (e.g., Diclofenac, Indomethacin)

  • Plethysmometer or digital calipers

  • Oral gavage needles

  • Subplantar injection needles (27G)

Procedure:

  • Animal Acclimatization: House the rats under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water for at least one week before the experiment.

  • Fasting: Fast the animals overnight before the experiment, with continued access to water.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer or the thickness with digital calipers.[6]

  • Dosing: Administer the test compound, vehicle, or positive control to the respective groups of animals (typically n=6 per group) via the desired route (e.g., oral gavage, intraperitoneal injection).

  • Induction of Inflammation: One hour after dosing, induce inflammation by injecting 0.1 mL of 1% carrageenan suspension into the subplantar region of the right hind paw of each rat.[6][7][8]

  • Paw Volume/Thickness Measurement: Measure the paw volume or thickness at regular intervals, typically at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[6][9]

  • Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Lipopolysaccharide-Induced Systemic Inflammation in Mice

Objective: To assess the effect of a test compound on systemic inflammation and pro-inflammatory cytokine production.

Materials:

  • Male C57BL/6 or BALB/c mice (8-10 weeks old)

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (e.g., Gelsemium alkaloid) and vehicle

  • Positive control (e.g., Dexamethasone, Indomethacin)

  • Sterile, pyrogen-free saline

  • Equipment for blood collection (e.g., cardiac puncture)

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • Intraperitoneal injection needles (25G)

Procedure:

  • Animal Acclimatization: House the mice under standard laboratory conditions for at least one week prior to the experiment.

  • Dosing: Administer the test compound, vehicle, or positive control to the respective groups of animals.

  • Induction of Inflammation: After a specified pretreatment time (e.g., 1 hour), induce systemic inflammation by administering a single intraperitoneal injection of LPS (e.g., 1-5 mg/kg body weight) dissolved in sterile saline.[10][11]

  • Monitoring: Monitor the animals for signs of inflammation and distress.

  • Sample Collection: At a predetermined time point post-LPS injection (e.g., 2, 4, or 24 hours), euthanize the animals and collect blood via cardiac puncture.[10] Tissues such as the liver and lungs can also be harvested for analysis.

  • Cytokine Analysis: Prepare serum from the collected blood and measure the concentrations of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using specific ELISA kits according to the manufacturer's instructions.[12]

  • Data Analysis: Compare the cytokine levels in the treated groups to the LPS-only control group to determine the percentage of inhibition.

Visualizing Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways implicated in the anti-inflammatory action of Gelsemium alkaloids and the experimental workflows.

Signaling Pathways

Gelsemium_Alkaloid_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK MyD88->IKK IκB IκB IKK->IκB P NFκB NF-κB IκB->NFκB NFκB_nuc NF-κB NFκB->NFκB_nuc Translocation MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, ERK) MAPKK->MAPK Gene_Expression Pro-inflammatory Gene Expression MAPK->Gene_Expression Koumine Koumine Koumine->IKK Koumine->MAPK NFκB_nuc->Gene_Expression Cytokines Cytokines (TNF-α, IL-6, IL-1β) Gene_Expression->Cytokines

Experimental Workflows

Carrageenan_Workflow acclimatization Animal Acclimatization (Wistar Rats) fasting Overnight Fasting acclimatization->fasting baseline Baseline Paw Volume Measurement fasting->baseline dosing Dosing (Test Compound/Vehicle/Control) baseline->dosing induction Carrageenan Injection (0.1 mL, 1%) dosing->induction measurement Paw Volume Measurement (1, 2, 3, 4, 5 hours) induction->measurement analysis Data Analysis (% Inhibition of Edema) measurement->analysis

LPS_Workflow acclimatization Animal Acclimatization (Mice) dosing Dosing (Test Compound/Vehicle/Control) acclimatization->dosing induction LPS Injection (i.p.) dosing->induction monitoring Animal Monitoring induction->monitoring sampling Blood/Tissue Collection monitoring->sampling cytokine_analysis Cytokine Analysis (ELISA) sampling->cytokine_analysis data_analysis Data Analysis (% Cytokine Inhibition) cytokine_analysis->data_analysis

References

A Comparative Analysis of Synthetic vs. Natural 14-Hydroxygelsenicine Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Summary of Biological Activities

The following table summarizes the key biological activities attributed to 14-Hydroxygelsenicine. It is important to note that the source of the compound (natural or synthetic) is not always specified in the cited literature.

Biological ActivityTarget/PathwayObserved EffectSource of Compound
Neurotoxicity GABA ReceptorEnhances the binding of GABA to its receptors, leading to decreased neuronal excitability.[1]Not Specified
Anti-tumor Activity STAT3 Signaling PathwayInduces apoptosis in cancer cells and inhibits their growth and proliferation by interfering with STAT3 activity.[1]Not Specified
Osteoclast Inhibition Inflammatory and Apoptotic FactorsInduces osteoclast apoptosis and inhibits their proliferation. This is associated with increased expression of caspase 9 and reduced expression of IL-6 and c-Jun.[1]Not Specified

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using the DOT language.

Signaling Pathways

GABA_Receptor_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 14_Hydroxygelsenicine 14-Hydroxygelsenicine GABA_Receptor GABAA Receptor (Ligand-gated ion channel) 14_Hydroxygelsenicine->GABA_Receptor Enhances Binding GABA GABA GABA->GABA_Receptor Binds Cl_ion Cl- Influx GABA_Receptor->Cl_ion Opens Channel Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Decreased_Excitability Decreased Neuronal Excitability Hyperpolarization->Decreased_Excitability

STAT3_Signaling_Inhibition Cytokine_GF Cytokine / Growth Factor Receptor Receptor Tyrosine Kinase Cytokine_GF->Receptor JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates pSTAT3 p-STAT3 (active) STAT3_inactive->pSTAT3 Dimerization Dimerization pSTAT3->Dimerization Nuclear_Translocation Nuclear Translocation Dimerization->Nuclear_Translocation Gene_Transcription Gene Transcription (e.g., Bcl-xL, Survivin, Cyclin D1) Nuclear_Translocation->Gene_Transcription Cell_Proliferation_Survival Increased Cell Proliferation & Survival Gene_Transcription->Cell_Proliferation_Survival 14_Hydroxygelsenicine 14-Hydroxygelsenicine 14_Hydroxygelsenicine->pSTAT3 Inhibits

Experimental Workflow

Osteoclast_Differentiation_Workflow Start Start Isolate_BMMs Isolate Bone Marrow Macrophages (BMMs) Start->Isolate_BMMs Culture_MCSF Culture with M-CSF Isolate_BMMs->Culture_MCSF Induce_Differentiation Induce Differentiation with RANKL and M-CSF Culture_MCSF->Induce_Differentiation Treatment Treat with 14-Hydroxygelsenicine (Test) or Vehicle (Control) Induce_Differentiation->Treatment Incubate Incubate for 4-6 days Treatment->Incubate TRAP_Staining TRAP Staining Incubate->TRAP_Staining Quantify_Osteoclasts Quantify Multinucleated TRAP-positive Cells TRAP_Staining->Quantify_Osteoclasts End End Quantify_Osteoclasts->End

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below. These protocols represent standard methods for assessing the biological activities of compounds like 14-Hydroxygelsenicine.

RANKL-induced Osteoclast Differentiation Assay

This assay is used to evaluate the effect of a compound on the formation of osteoclasts, the cells responsible for bone resorption.

1. Cell Isolation and Culture:

  • Bone marrow macrophages (BMMs) are isolated from the femurs and tibias of mice.[5]

  • The isolated cells are cultured in α-MEM (Minimum Essential Medium Alpha) supplemented with 10% fetal bovine serum, penicillin-streptomycin, and M-CSF (Macrophage colony-stimulating factor) to promote the proliferation of osteoclast precursor cells.[5]

2. Osteoclast Differentiation:

  • To induce differentiation, the culture medium is supplemented with RANKL (Receptor activator of nuclear factor kappa-B ligand) in addition to M-CSF.[5][6]

  • The cells are cultured for 4-6 days, with the medium being replaced every 2-3 days.[5][7]

3. Treatment:

  • During the differentiation period, cells are treated with various concentrations of 14-Hydroxygelsenicine (test groups) or a vehicle control.

4. Staining and Quantification:

  • After the incubation period, the cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), an enzyme characteristic of osteoclasts.[5][6][7]

  • TRAP-positive multinucleated cells (containing three or more nuclei) are identified and counted under a microscope to quantify osteoclast formation.[7]

GABA Receptor Binding Assay

This assay measures the ability of a compound to interact with the GABA receptor.

1. Membrane Preparation:

  • Rat brain tissue is homogenized in a buffer solution and centrifuged to isolate the cell membranes, which are rich in GABA receptors.

2. Binding Reaction:

  • The prepared membranes are incubated with a radiolabeled ligand that specifically binds to the GABA receptor (e.g., [³H]GABA or [³H]muscimol).[8]

  • To determine the effect of the test compound, various concentrations of 14-Hydroxygelsenicine are included in the incubation mixture.

3. Measurement of Binding:

  • The reaction is terminated by rapid filtration, separating the membrane-bound radioligand from the unbound radioligand.

  • The radioactivity retained on the filter is measured using a scintillation counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled GABA agonist) from the total binding.

  • The data is analyzed to determine the affinity (e.g., Ki or IC50 value) of 14-Hydroxygelsenicine for the GABA receptor.

STAT3 Inhibition Assay (General Protocol)

This type of assay assesses the ability of a compound to inhibit the activation of the STAT3 transcription factor.

1. Cell Culture and Treatment:

  • A cancer cell line with constitutively active STAT3 (e.g., U266 multiple myeloma cells) is cultured under standard conditions.[9]

  • The cells are treated with various concentrations of 14-Hydroxygelsenicine for a specified period.

2. Protein Extraction and Western Blotting:

  • After treatment, total protein is extracted from the cells.

  • Western blotting is performed to detect the levels of phosphorylated STAT3 (p-STAT3), which is the active form, and total STAT3.[9]

  • A decrease in the ratio of p-STAT3 to total STAT3 indicates inhibition of STAT3 activation.

3. Downstream Target Gene Expression Analysis:

  • The expression of known STAT3 target genes involved in cell survival and proliferation (e.g., Bcl-xL, survivin, cyclin D1) can be measured using methods like quantitative PCR (qPCR) or Western blotting to confirm the downstream effects of STAT3 inhibition.[10]

Conclusion

14-Hydroxygelsenicine, whether from natural or synthetic origins, exhibits significant biological activities with potential therapeutic applications. The primary mechanisms of action appear to involve the enhancement of GABAergic neurotransmission and the inhibition of the STAT3 signaling pathway, leading to neurotoxic, anti-tumor, and osteoclast-inhibitory effects. While the available literature provides a solid foundation for understanding these activities, there is a clear need for direct comparative studies to elucidate any potential differences in the efficacy and safety profiles of synthetic versus natural 14-Hydroxygelsenicine. Such studies would be invaluable for guiding future drug development efforts and optimizing the therapeutic potential of this promising natural product scaffold. Researchers are encouraged to utilize the standardized experimental protocols outlined in this guide to ensure consistency and comparability of data across different studies.

References

11-Hydroxygelsenicine: A Comparative Analysis of its Potential Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential anticancer activity of 11-hydroxygelsenicine (B12403617), a gelsedine-type indole (B1671886) alkaloid, against standard-of-care drugs for epidermoid carcinoma. Due to the limited publicly available data on the specific cytotoxic activity of this compound, this guide leverages data from structurally related gelsedine-type alkaloids to provide a preliminary comparison and context for future research.

Executive Summary

Gelsedine-type indole alkaloids, isolated from plants of the Gelsemium genus, have demonstrated potent cytotoxic effects against various cancer cell lines. While specific data for this compound is not yet available, related compounds have shown significant activity against the A431 human epidermoid carcinoma cell line. The proposed mechanism of action for this class of compounds involves the inhibition of the STAT3 signaling pathway, a key regulator of cell proliferation and survival in many cancers, including epidermoid carcinoma. This guide compares the reported activity of a potent gelsedine-type alkaloid with that of standard-of-care chemotherapeutic and targeted agents used in the treatment of epidermoid carcinoma.

Data Presentation: Comparative Cytotoxicity

The following table summarizes the cytotoxic activity (IC50/EC50 values) of a representative gelsedine-type alkaloid and standard-of-care drugs against the A431 human epidermoid carcinoma cell line. It is important to note that the value for the gelsedine-type alkaloid is for 14-acetoxygelsenicine , a structurally related compound, as no specific IC50 value for this compound has been reported in the reviewed literature[1].

CompoundDrug ClassTarget / Mechanism of ActionCell LineIC50 / EC50 (µM)
14-Acetoxygelsenicine Gelsedine-type AlkaloidPutative STAT3 inhibitorA4310.25[1]
Cisplatin Platinum-based chemotherapyDNA cross-linkingA4313.1 - 3.5
Gefitinib EGFR Tyrosine Kinase InhibitorEGFRA4310.04 - 19.77
Erlotinib EGFR Tyrosine Kinase InhibitorEGFRA4310.3 - 1.53
Cetuximab EGFR Monoclonal AntibodyEGFRA4310.0012 (mg/mL)

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the putative signaling pathway targeted by gelsedine-type alkaloids and a typical experimental workflow for assessing their cytotoxic activity.

STAT3_Signaling_Pathway Ligand Growth Factors / Cytokines Receptor Receptor Tyrosine Kinase (e.g., EGFR) Ligand->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive 3. STAT3 Phosphorylation STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active 4. Dimerization Nucleus Nucleus STAT3_active->Nucleus 5. Nuclear Translocation Target_Genes Target Gene Expression (e.g., Cyclin D1, Bcl-xL, Survivin) Nucleus->Target_Genes 6. Gene Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Target_Genes->Proliferation Gelsenicine This compound (and related alkaloids) Gelsenicine->STAT3_active Inhibition

Caption: Putative STAT3 signaling pathway and the inhibitory action of this compound.

Cytotoxicity_Workflow start Start cell_culture 1. Culture A431 cells start->cell_culture seeding 2. Seed cells into 96-well plates cell_culture->seeding treatment 3. Treat with varying concentrations of This compound and control drugs seeding->treatment incubation 4. Incubate for 48-72 hours treatment->incubation mtt_addition 5. Add MTT reagent incubation->mtt_addition mtt_incubation 6. Incubate for 4 hours mtt_addition->mtt_incubation solubilization 7. Add solubilization solution (e.g., DMSO) mtt_incubation->solubilization measurement 8. Measure absorbance at 570 nm solubilization->measurement analysis 9. Calculate IC50 values measurement->analysis end End analysis->end

Caption: Experimental workflow for determining cytotoxicity using the MTT assay.

Experimental Protocols

Cytotoxicity Assessment via MTT Assay

This protocol describes a general method for determining the cytotoxic activity of this compound against the A431 human epidermoid carcinoma cell line.

1. Cell Culture and Maintenance:

  • A431 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.
  • Cells are passaged upon reaching 80-90% confluency.

2. Cell Seeding:

  • Adherent A431 cells are harvested using trypsin-EDTA.
  • Cells are counted using a hemocytometer, and viability is assessed using trypan blue exclusion.
  • Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.
  • Plates are incubated for 24 hours to allow for cell attachment.

3. Compound Treatment:

  • A stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO).
  • Serial dilutions of this compound and standard-of-care drugs (cisplatin, gefitinib, erlotinib, cetuximab) are prepared in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.
  • The medium from the 96-well plates is aspirated, and 100 µL of the medium containing the various drug concentrations is added to the respective wells. Control wells receive medium with the same concentration of DMSO as the treated wells.

4. Incubation:

  • The plates are incubated for 48 to 72 hours at 37°C in a 5% CO2 incubator.

5. MTT Assay:

  • Following the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.
  • The plates are incubated for an additional 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.
  • After the incubation, the medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
  • The plates are gently agitated on an orbital shaker for 15 minutes to ensure complete dissolution.

6. Data Acquisition and Analysis:

  • The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
  • The percentage of cell viability is calculated relative to the untreated control cells.
  • The half-maximal inhibitory concentration (IC50) value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Discussion and Future Directions

The available evidence suggests that gelsedine-type alkaloids, such as this compound, represent a promising class of compounds with potential anticancer activity. The potent cytotoxicity of the structurally related compound, 14-acetoxygelsenicine, against the A431 epidermoid carcinoma cell line highlights the potential of this chemical scaffold. The proposed mechanism of action through the inhibition of the STAT3 signaling pathway provides a strong rationale for their development as targeted cancer therapeutics, as STAT3 is a well-validated target in many malignancies, including epidermoid carcinoma.

Future research should focus on determining the specific cytotoxic activity of this compound against a panel of cancer cell lines, including A431, to establish a definitive IC50 value. Further mechanistic studies are also required to confirm the inhibition of the STAT3 pathway by this compound and to elucidate the precise molecular interactions. In vivo studies using xenograft models will be crucial to evaluate the therapeutic efficacy and safety profile of this compound as a potential anticancer agent.

References

Validation of 11-Hydroxygelsenicine as a Therapeutic Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 11-hydroxygelsenicine (B12403617) and related Gelsemium alkaloids as potential therapeutic agents. The evidence surrounding their proposed mechanisms of action is evaluated in the context of preclinical data and compared with established therapeutic alternatives.

Executive Summary

Initial interest in this compound as a therapeutic target has been driven by the diverse biological activities reported for alkaloids isolated from Gelsemium species, including anxiolytic, anti-inflammatory, and anticancer effects. However, a thorough review of the available scientific literature presents a nuanced picture. While some Gelsemium alkaloids demonstrate clear therapeutic potential, direct evidence supporting the validation of this compound for any specific indication is currently lacking. Furthermore, preclinical studies of its parent compound, gelsenicine, have shown a lack of efficacy in models of anxiety. This guide will delve into the existing data for related compounds to provide a comprehensive perspective on the potential, or lack thereof, of this compound as a viable therapeutic target.

Anxiolytic Potential: A Re-evaluation of the Target

The initial hypothesis for the anxiolytic effects of Gelsemium alkaloids centered on the modulation of GABAA receptors. However, experimental evidence points towards a different mechanism.

Preclinical Evidence:

Studies on the major alkaloids of Gelsemium elegans have revealed that while gelsemine (B155926), koumine, and gelsevirine (B199093) exhibit potent anxiolytic effects in mouse models, gelsenicine did not demonstrate any anxiolytic activity .[1] This finding significantly challenges the potential of its derivative, this compound, as an anxiolytic agent.

The anxiolytic actions of the active alkaloids have been linked to the glycine (B1666218) receptor , an inhibitory neurotransmitter-gated ion channel in the central nervous system, rather than the GABAA receptor.[2][3][4][5] Gelsemine has been shown to directly modulate glycine receptors, and its anxiolytic effects are antagonized by the glycine receptor antagonist, strychnine.[2][4][5]

Table 1: Comparison of Anxiolytic Activity of Gelsemium Alkaloids in Preclinical Models

CompoundElevated Plus-MazeLight-Dark TransitionProposed Anxiolytic Mechanism
GelsemineAnxiolytic Effect Observed[1][6][7]Anxiolytic Effect Observed[1][7]Glycine Receptor Modulation[2][3][4][5]
KoumineAnxiolytic Effect Observed[1]Anxiolytic Effect Observed[1]Glycine Receptor Modulation
GelsevirineAnxiolytic Effect Observed[1]Anxiolytic Effect Observed[1]Glycine Receptor Modulation
Gelsenicine No Anxiolytic Effect [1]No Anxiolytic Effect [1]Not Applicable

Experimental Protocols:

  • Elevated Plus-Maze (EPM): This test is based on the rodent's natural aversion to open and elevated spaces. Anxiolytic compounds increase the time spent and the number of entries into the open arms of the maze.

  • Light-Dark Transition Test: This model utilizes the conflict between the innate aversion of rodents to brightly lit areas and their tendency to explore a novel environment. Anxiolytics increase the time spent in the illuminated compartment.

Signaling Pathway: Glycine Receptor Modulation by Active Gelsemium Alkaloids

Glycine_Receptor_Modulation cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glycine Glycine GlyR Glycine Receptor (α1, α2, α3) Glycine->GlyR Binds Gelsemine Gelsemine Gelsemine->GlyR Allosterically Modulates Cl_channel Chloride Channel GlyR->Cl_channel Opens Hyperpolarization Neuronal Hyperpolarization Cl_channel->Hyperpolarization Cl- Influx Anxiolysis Anxiolytic Effect Hyperpolarization->Anxiolysis Leads to STAT3_Inhibition Cytokine e.g., IL-6 Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates to Gene_Transcription Gene Transcription (Inflammation, Proliferation) Nucleus->Gene_Transcription Initiates Gelsenicine_Derivative This compound (Hypothetical) Gelsenicine_Derivative->STAT3 Inhibits Phosphorylation

References

A Comparative Guide to the Bioactivity of 11-Hydroxygelsenicine and Related Alkaloids: Assessing Data Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the available bioactivity data for Gelsemium alkaloids related to 11-Hydroxygelsenicine. A comprehensive literature search reveals a significant gap in the current scientific knowledge: there is no published quantitative bioactivity data or any reproducibility studies for this compound itself .

Therefore, this document focuses on the bioactivity of its parent compound, gelsenicine (also known as humantenmine), and other structurally related alkaloids from the Gelsemium genus to offer a comparative context. The absence of reproducibility studies for the cited data is a critical finding and underscores the need for further research to validate the initial findings.

Data Presentation: Bioactivity of Gelsemium Alkaloids

The following table summarizes the available quantitative and qualitative bioactivity data for gelsenicine and other relevant Gelsemium alkaloids. It is important to note that these findings have not been subject to published reproducibility studies.

AlkaloidBiological TargetBioactivity MetricReported Value/EffectPublication Reference
Gelsenicine (Humantenmine) Glycine (B1666218) Receptors (GlyRs)ActivityNo detectable activity[1]
GABAA Receptors (GABAARs)ActivityInsensitive[1]
α7 Nicotinic Acetylcholine (B1216132) Receptor (α7 nAChR)Activity (in silico)Potential partial agonist[2]
Acetylcholinesterase (AChE)ActivityInhibition, leading to increased acetylcholine levels in blood[3]
Koumine Glycine Receptors (α1 subunit)IC5031.5 ± 1.7 μM[1]
GABAA ReceptorsIC50142.8 µM[4]
Gelsevirine Glycine Receptors (α1 subunit)IC5040.6 ± 8.2 μM[1]
GABAA ReceptorsIC50251.5 µM[4]
Gelsemine (B155926) GABAA ReceptorsIC50170.8 µM[4][5]

Experimental Protocols

The methodologies described in the source publications for determining the bioactivity of Gelsemium alkaloids are summarized below. These protocols provide a foundation for designing future reproducibility studies.

1. Glycine and GABA Receptor Activity Assays:

  • Cell Lines and Receptor Expression: Human Embryonic Kidney (HEK293) cells are commonly used for the transient or stable expression of specific glycine receptor (GlyR) and GABAA receptor (GABAAR) subunits.[5][6]

  • Electrophysiological Recordings: Whole-cell patch-clamp recordings are performed on transfected HEK293 cells or cultured neurons to measure ion channel function. The effects of the alkaloids on agonist-evoked currents (e.g., glycine or GABA-induced currents) are quantified.[1]

  • Data Analysis: Concentration-response curves are generated to determine the half-maximal inhibitory concentration (IC50) of the alkaloids. Statistical analysis is used to determine the significance of the observed effects.[1][4][5]

2. Acetylcholinesterase (AChE) Activity Assay:

  • Methodology: The acetylcholinesterase activity in blood samples is measured using commercially available testing kits.[3]

  • Animal Model: In the cited study, Kunming mice were administered gelsenicine intraperitoneally. Blood samples were collected to measure AChE activity and acetylcholine concentration.[3]

  • Principle: These assays are typically colorimetric, where the activity of AChE is proportional to the rate of color change, which is measured using a spectrophotometer.[7]

3. In Silico Screening for a7 Nicotinic Acetylcholine Receptor (α7 nAChR) Activity:

  • Methodology: A computational approach involving reverse screening, molecular docking, and molecular dynamics simulations was used to identify potential biological targets of gelsenicine.[2]

  • Procedure: The chemical structure of gelsenicine was screened against a library of protein targets. The binding affinity and interaction between gelsenicine and the α7 nAChR were then simulated to predict its activity.[2]

Visualizing a Proposed Signaling Pathway

The following diagram illustrates a proposed signaling pathway for Gelsemium alkaloids based on the available data, highlighting their potential interactions with key neuronal receptors.

Gelsemium_Alkaloid_Pathway cluster_alkaloids Gelsemium Alkaloids cluster_receptors Neuronal Receptors cluster_effects Cellular Effects Koumine Koumine GlyR Glycine Receptor Koumine->GlyR Inhibits (IC50: 31.5 µM) GABAAR GABAA Receptor Koumine->GABAAR Inhibits (IC50: 142.8 µM) Gelsevirine Gelsevirine Gelsevirine->GlyR Inhibits (IC50: 40.6 µM) Gelsevirine->GABAAR Inhibits (IC50: 251.5 µM) Gelsemine Gelsemine Gelsemine->GABAAR Inhibits (IC50: 170.8 µM) Gelsenicine Gelsenicine a7_nAChR α7 Nicotinic Acetylcholine Receptor Gelsenicine->a7_nAChR Potential Agonist (in silico) AChE Acetylcholinesterase Gelsenicine->AChE Inhibits Inhibition Inhibition of Neurotransmission GlyR->Inhibition GABAAR->Inhibition Agonism Potential Partial Agonism a7_nAChR->Agonism ACh_increase Increased Acetylcholine AChE->ACh_increase

Proposed signaling pathways for select Gelsemium alkaloids.

Conclusion and Future Directions

The current body of scientific literature lacks quantitative bioactivity data and reproducibility studies for this compound. The available data on related Gelsemium alkaloids, such as gelsenicine, koumine, and gelsevirine, indicate that they interact with various neuronal receptors, including glycine, GABAA, and potentially nicotinic acetylcholine receptors, as well as the enzyme acetylcholinesterase. However, the absence of studies aimed at reproducing these initial findings highlights a critical gap in the validation of these bioactivities.

For researchers, scientists, and drug development professionals, this guide serves to underscore the preliminary nature of the existing data and to emphasize the need for rigorous, independent validation. Future research should prioritize:

  • Isolation and Bioactivity Screening of this compound: Determining the specific biological targets and quantitative bioactivity of this compound is a fundamental first step.

  • Reproducibility Studies: Independent verification of the reported bioactivities of gelsenicine and other Gelsemium alkaloids is essential to build a robust understanding of their pharmacological profiles.

  • Standardized Methodologies: The adoption of standardized and well-documented experimental protocols will be crucial for ensuring the comparability and reliability of data across different studies.

By addressing these research gaps, the scientific community can move towards a more definitive understanding of the therapeutic potential and toxicological risks associated with this class of compounds.

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for 11-Hydroxygelsenicine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible handling and disposal of highly toxic compounds like 11-Hydroxygelsenicine are paramount to ensuring a safe laboratory environment and preventing ecological contamination. As a member of the Gelsemium alkaloid family, this compound is a potent neurotoxin requiring stringent disposal protocols.[1][2] In the absence of a specific Safety Data Sheet (SDS) detailing its disposal, a comprehensive approach rooted in the best practices for hazardous chemical and biological toxin waste management is essential.

Core Principle: Treat as Acutely Hazardous Waste

Given its high toxicity, all materials contaminated with this compound, including the pure compound, solutions, contaminated labware, and personal protective equipment (PPE), must be treated as acutely hazardous waste. Under no circumstances should this compound or its contaminated materials be disposed of in standard laboratory trash or flushed down the drain. Adherence to all federal, state, and local regulations for hazardous waste disposal is mandatory.[3][4]

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe handling and disposal of this compound.

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure the following minimum PPE is worn to prevent accidental exposure:

  • Gloves: Double-gloving with nitrile or other chemical-resistant gloves is recommended.

  • Eye Protection: Chemical splash goggles or a face shield.

  • Lab Coat: A dedicated lab coat, preferably disposable or to be professionally laundered.

  • Respiratory Protection: If there is a risk of aerosolization (e.g., handling powders), a properly fitted respirator (e.g., N95 or higher) is necessary.

Waste Segregation and Collection

Proper segregation at the point of generation is critical to prevent accidental mixing with incompatible chemicals and to ensure proper disposal.

  • Solid Waste:

    • Place pure this compound powder, contaminated weighing papers, pipette tips, and other solid materials into a dedicated, clearly labeled hazardous waste container.

    • The container must be made of a compatible material (e.g., polyethylene) and have a secure, sealable lid.

  • Liquid Waste:

    • Collect all solutions containing this compound in a designated, leak-proof, and shatter-resistant hazardous waste container.

    • Do not mix with other solvent waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Sharps Waste:

    • Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated, puncture-proof sharps container that is also labeled as hazardous waste.

  • Contaminated Labware and PPE:

    • Disposable items such as gloves, bench paper, and disposable lab coats should be placed in a dedicated hazardous waste bag within a labeled, rigid container.

    • Non-disposable glassware and equipment must be decontaminated. A triple rinse with an appropriate solvent (e.g., methanol (B129727) or ethanol), with each rinse collected as hazardous liquid waste, is a common practice.

Labeling

Clear and accurate labeling is a regulatory requirement and essential for safety. The hazardous waste container must be labeled with:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The specific components and their approximate concentrations if in a mixture.

  • The date when waste was first added to the container (accumulation start date).

  • The name and contact information of the principal investigator or laboratory.

Temporary Storage

Store the sealed and labeled hazardous waste container in a designated, secure hazardous waste accumulation area within the laboratory. This area should be:

  • Away from general laboratory traffic.

  • In a secondary containment bin to prevent the spread of material in case of a leak.

  • Segregated from incompatible materials.

Final Disposal

The ultimate disposal of this compound waste must be handled by a licensed hazardous waste management company.

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup of the hazardous waste.

  • Do not attempt to treat or neutralize the chemical waste in the lab unless you have a validated and approved protocol from your EHS department. While some general chemical degradation methods for alkaloids exist, their efficacy and safety for this compound have not been established. For example, some decontamination procedures for alkaloids in a clinical setting mention the use of potassium permanganate, but this is not a validated method for bulk chemical waste disposal.[5][6]

Data Presentation

The following tables summarize the key aspects of the this compound disposal procedure.

Table 1: Waste Categorization and Container Requirements

Waste TypeDescriptionRecommended Container
Solid Waste Pure compound, contaminated weighing paper, pipette tips, etc.Labeled, sealed, compatible (e.g., polyethylene) rigid container.
Liquid Waste Solutions containing this compound.Labeled, sealed, leak-proof, shatter-resistant container.
Sharps Waste Contaminated needles, syringes, etc.Labeled, puncture-proof sharps container.
Contaminated PPE Gloves, disposable lab coats, bench paper, etc.Labeled, rigid container with a hazardous waste bag liner.

Table 2: Procedural Summary for Disposal

StepActionKey Considerations
1. PPE Wear appropriate gloves, eye protection, and lab coat.Use a respirator if aerosolization is possible.
2. Segregation Collect waste at the point of generation in separate, dedicated containers.Do not mix with other waste streams.
3. Labeling Clearly label containers with "Hazardous Waste" and the chemical name.Include accumulation start date and lab contact information.
4. Storage Store in a secure, designated area with secondary containment.Keep away from incompatible materials.
5. Disposal Arrange for pickup by a licensed hazardous waste management company via your EHS office.Do not attempt in-lab treatment without a validated protocol.

Mandatory Visualization

The following diagrams illustrate the workflow and logical relationships in the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_generation Waste Generation & Segregation cluster_containment Containment & Labeling cluster_storage Temporary Storage cluster_disposal Final Disposal ppe Don Appropriate PPE generation Generation of This compound Waste ppe->generation solid Solid Waste generation->solid Solid liquid Liquid Waste generation->liquid Liquid sharps Sharps Waste generation->sharps Sharps solid_container Seal & Label Solid Waste Container solid->solid_container liquid_container Seal & Label Liquid Waste Container liquid->liquid_container sharps_container Seal & Label Sharps Container sharps->sharps_container storage Store in Designated Hazardous Waste Area solid_container->storage liquid_container->storage sharps_container->storage ehs Contact EHS for Pickup storage->ehs disposal Disposal by Licensed Waste Management ehs->disposal

Caption: Experimental workflow for the disposal of this compound.

DecisionTree start Material Contaminated with This compound? hazardous_waste Treat as Acutely Hazardous Waste start->hazardous_waste Yes not_hazardous Follow Standard Lab Waste Procedures start->not_hazardous No segregate Segregate Waste Type hazardous_waste->segregate solid Solid Waste Protocol segregate->solid Solid liquid Liquid Waste Protocol segregate->liquid Liquid sharps Sharps Waste Protocol segregate->sharps Sharps label_store Label and Store Securely solid->label_store liquid->label_store sharps->label_store ehs_disposal Dispose via EHS & Licensed Contractor label_store->ehs_disposal

Caption: Decision-making process for this compound waste.

References

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